molecular formula C7H11N3O B599255 N-Ethyl-2-(1-pyrazolyl)acetamide CAS No. 1205076-85-2

N-Ethyl-2-(1-pyrazolyl)acetamide

Cat. No.: B599255
CAS No.: 1205076-85-2
M. Wt: 153.185
InChI Key: LBRPJHOKKFSZJS-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1-pyrazolyl)acetamide is a pyrazole-based compound that serves as a critical synthetic intermediate in advanced chemical research. Pyrazole-acetamide derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science. These derivatives are extensively investigated as key precursors for the synthesis of novel bioactive molecules and Schiff base compounds . Inspired by the adaptability of pyrazole cores, researchers utilize such intermediates to develop substances with a wide spectrum of potential pharmacological activities, which may include anticancer, antimicrobial, and enzyme-inhibitory properties . Concurrently, pyrazole-acetamide derivatives have demonstrated significant practical utility in industrial chemistry, exhibiting high efficiency as corrosion inhibitors for mild steel in acidic environments, with studies showing inhibitory efficiencies exceeding 94% . This makes this compound a versatile building block for research and development programs focused on creating new pharmaceutical agents or high-performance industrial materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-8-7(11)6-10-5-3-4-9-10/h3-5H,2,6H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRPJHOKKFSZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Ethyl-2-(1-pyrazolyl)acetamide: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of commercially successful pharmaceuticals.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, N-Ethyl-2-(1-pyrazolyl)acetamide . The protocols described herein are designed for reproducibility and scalability, offering researchers and drug development professionals a self-validating system for producing and verifying this target compound. We will delve into the causal reasoning behind procedural choices, present detailed experimental workflows, and provide a full spectroscopic and physical characterization profile.

Introduction and Strategic Rationale

N-substituted acetamides of pyrazole are of significant interest due to their potential as versatile intermediates and pharmacologically active agents. The introduction of an N-ethylacetamide side chain at the N1 position of the pyrazole ring modifies the molecule's polarity, hydrogen bonding capability, and steric profile, which can significantly influence its interaction with biological targets.

This guide outlines a robust and efficient two-step synthetic pathway. The strategy hinges on first establishing the pyrazole-acetic acid core, followed by a highly efficient amide coupling reaction. This approach is superior to methods involving direct alkylation with N-ethyl-2-chloroacetamide, as it avoids potential side reactions and purification challenges, thereby ensuring a higher purity final product.

Synthetic Pathway and Mechanistic Considerations

The synthesis of this compound is logically approached via the formation of a key intermediate, Pyrazole-1-acetic acid, followed by amide bond formation.

Overall Synthetic Scheme

The two-step synthesis proceeds as follows:

  • Step 1: N-Alkylation of Pyrazole. Pyrazole is alkylated using an appropriate 2-carbon electrophile with a carboxylic acid or ester functionality, such as ethyl chloroacetate, followed by saponification to yield Pyrazole-1-acetic acid.

  • Step 2: Amide Coupling. The resulting carboxylic acid is activated and coupled with ethylamine to form the target amide, this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation & Hydrolysis cluster_step2 Step 2: Amide Coupling Pyrazole Pyrazole Intermediate Pyrazole-1-acetic acid Pyrazole->Intermediate 1. NaH, Ethyl Chloroacetate 2. NaOH, H₂O Product This compound Intermediate->Product Ethylamine Ethylamine Ethylamine->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Purified Product TLC Purity Check (TLC) Start->TLC MP Melting Point Start->MP NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Final Structure Confirmed TLC->Final MP->Final IR IR Spectroscopy MS Mass Spectrometry MS->Final

Sources

An In-depth Technical Guide to N-Ethyl-2-(1-pyrazolyl)acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-2-(1-pyrazolyl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates available information and presents established synthetic and analytical methodologies based on closely related analogues. The guide covers the compound's chemical structure, physicochemical properties, proposed synthetic routes, and potential biological activities, drawing upon the well-documented significance of the pyrazole and acetamide moieties in pharmacologically active agents. This resource is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for the synthesis and characterization of this compound.

Introduction: The Pyrazole-Acetamide Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The acetamide functional group, on the other hand, is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two moieties in this compound suggests its potential as a valuable building block for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound, addressing its chemical properties, synthesis, and potential biological significance.

Chemical Properties and Structure

This compound is a small molecule featuring a pyrazole ring N-substituted with an ethyl acetamide group. The structural arrangement of this compound is key to its chemical behavior and potential biological interactions.

Chemical Structure

The chemical structure of this compound is characterized by a planar pyrazole ring linked at the N1 position to a methylene group, which is in turn connected to an ethyl amide functionality.

Figure 1: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1205076-85-2[3][4][5][6][7]
Molecular Formula C₇H₁₁N₃O[3][4][5][6][7]
Molecular Weight 153.18 g/mol [3][4][5][6][7]
SMILES CCNC(=O)CN1C=CN=C1[3]
Boiling Point Not available[3]
Melting Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound has not been published, its structure suggests two primary and highly feasible synthetic strategies based on well-established reactions in organic chemistry: N-alkylation of pyrazole and amidation of a pyrazole-acetic acid derivative .

Synthetic Strategy 1: N-Alkylation of Pyrazole

This approach involves the direct alkylation of the pyrazole ring with a suitable N-ethyl acetamide electrophile, such as 2-chloro-N-ethylacetamide. The N-alkylation of pyrazoles is a common and generally efficient method for introducing substituents at the nitrogen atoms.[8][9][10]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product pyrazole Pyrazole conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Heat (optional) pyrazole->conditions chloroacetamide 2-Chloro-N-ethylacetamide chloroacetamide->conditions product This compound conditions->product

Figure 2: Proposed synthesis of this compound via N-alkylation.

Experimental Protocol (Proposed):

  • Preparation: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1 - 1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole.

  • Addition: Add a solution of 2-chloro-N-ethylacetamide (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial for the deprotonation of pyrazole. A moderately strong base like K₂CO₃ is often sufficient, while a stronger base like NaH can ensure complete deprotonation, potentially leading to higher yields.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often employed to increase the reaction rate, although room temperature reactions may be feasible with a more reactive electrophile or a stronger base.

Synthetic Strategy 2: Amidation of 2-(1-Pyrazolyl)acetic Acid

This alternative two-step route involves the initial synthesis of 2-(1-pyrazolyl)acetic acid, followed by its amidation with ethylamine. This strategy offers the advantage of potentially cleaner reactions and easier purification of the final product.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amidation cluster_2 Product pyrazole_acid 2-(1-Pyrazolyl)acetic acid coupling Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) pyrazole_acid->coupling ethylamine Ethylamine ethylamine->coupling product This compound coupling->product

Figure 3: Proposed synthesis of this compound via amidation.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of 2-(1-Pyrazolyl)acetic Acid: This intermediate can be prepared by the N-alkylation of pyrazole with an ester of a haloacetic acid (e.g., ethyl bromoacetate) followed by hydrolysis of the ester.

  • Step 2: Amidation:

    • Activation: Dissolve 2-(1-pyrazolyl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, dichloromethane). Add a peptide coupling reagent such as HATU (1.1 eq) or DCC (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Amine Addition: Add ethylamine (1.2 eq) to the activated carboxylic acid solution.

    • Reaction: Stir the mixture at room temperature and monitor by TLC.

    • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Synthetic Strategy 1.

Causality Behind Experimental Choices:

  • Coupling Reagents: Peptide coupling reagents like HATU or DCC are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired amidation.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available, this section provides predicted data based on the known spectral characteristics of similar pyrazole and acetamide-containing compounds.[11][12][13]

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are expected.

  • Methylene Bridge: A singlet for the methylene protons (CH₂) connecting the pyrazole ring and the amide carbonyl.

  • Pyrazole Ring: Distinct signals for the protons on the pyrazole ring, with their chemical shifts and coupling patterns depending on the substitution.

  • Amide NH: A broad singlet or triplet for the amide proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the downfield region characteristic of an amide carbonyl.

  • Pyrazole Carbons: Signals corresponding to the carbon atoms of the pyrazole ring.

  • Aliphatic Carbons: Signals for the methylene bridge and the ethyl group carbons.

IR Spectroscopy (Predicted)
  • N-H Stretch: A characteristic absorption band for the amide N-H stretching vibration.

  • C=O Stretch: A strong absorption band for the amide carbonyl (Amide I band).

  • C-N Stretch and N-H Bend: Absorptions corresponding to the C-N stretching and N-H bending vibrations (Amide II band).

  • C-H Stretches: Absorptions for the aromatic C-H stretches of the pyrazole ring and the aliphatic C-H stretches of the ethyl and methylene groups.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (153.18 m/z).

  • Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethyl group, the ethylamide moiety, or cleavage of the bond between the pyrazole ring and the acetamide side chain.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is present in a wide range of pharmacologically active compounds.[2] Derivatives of pyrazole have demonstrated a broad spectrum of activities, including:

  • Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[7][14]

  • Anticancer: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets in cancer therapy.[7]

  • Antimicrobial and Antifungal: The pyrazole nucleus is a component of several agents with activity against bacteria and fungi.

  • Neuroprotective: Some pyrazole derivatives have shown potential in models of neurodegenerative diseases.[15]

The this compound scaffold could serve as a starting point for the development of novel compounds with these and other biological activities. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the identification of potent and selective therapeutic agents.

Toxicology and Safety

Specific toxicological data for this compound are not available. However, based on the general properties of related pyrazole and acetamide derivatives, the following precautions should be considered.[16][17][18]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toxicity: The toxicity profile is unknown. Some pyrazole derivatives have been associated with mitochondrial toxicity.[16] As with any novel chemical compound, it should be treated as potentially hazardous.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a heterocyclic compound with a chemical structure that suggests significant potential for applications in drug discovery and development. While specific experimental data for this molecule is currently lacking in the public domain, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. The proposed synthetic routes offer practical and efficient methods for obtaining this compound, paving the way for further investigation into its physicochemical properties and pharmacological activities. It is our hope that this guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

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Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Ethyl-2-(1-pyrazolyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Pyrazole Derivative

N-Ethyl-2-(1-pyrazolyl)acetamide is a distinct molecule within the broader, pharmacologically significant class of pyrazole-containing compounds. While specific literature detailing its mechanism of action is sparse, the pyrazole scaffold is a well-established pharmacophore, known for a diverse range of biological activities. This guide, therefore, adopts a predictive and methodological approach. It is designed not as a static review of established facts, but as a strategic roadmap for the scientific investigation of this compound. We will leverage the extensive knowledge of related pyrazole acetamide derivatives to hypothesize potential mechanisms of action and outline the rigorous experimental cascades required to validate them. This document serves as a practical whitepaper for researchers embarking on the characterization of this and similar novel chemical entities.

Part 1: Foundational Insights from the Pyrazole Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, allow for versatile interactions with biological targets.[3] This has led to the development of numerous drugs with applications ranging from anti-inflammatory and anticancer to cardiovascular and antimicrobial therapies.[1][2]

Our subject, this compound, combines this versatile pyrazole core with an acetamide side chain. This combination is frequently seen in compounds targeting a variety of enzymes and receptors. The ethyl group on the amide nitrogen will further influence the compound's lipophilicity, solubility, and potential for steric interactions within a binding pocket.

Based on extensive data from analogous structures, we can postulate several primary avenues of investigation for elucidating the mechanism of action of this compound. These hypotheses form the core of our investigative strategy.

Part 2: Hypothesis-Driven Mechanistic Investigation

We will explore three high-probability mechanistic pathways, grounded in the established pharmacology of pyrazole acetamide derivatives. For each, we will detail the rationale, key biological targets, and a comprehensive, self-validating experimental workflow.

Hypothesis 1: Inhibition of Pro-Inflammatory Pathways (COX/LOX)

Rationale: The pyrazole scaffold is famously embodied in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[4] The general structure of this compound shares features with known COX inhibitors. Therefore, a primary hypothesis is that it functions as an anti-inflammatory agent.

Key Potential Targets:

  • Cyclooxygenase-1 (COX-1)

  • Cyclooxygenase-2 (COX-2)

  • 5-Lipoxygenase (5-LOX)

Experimental Workflow:

COX_LOX_Pathway

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • This compound, dissolved in DMSO.

    • Celecoxib and Indomethacin (positive controls for selective and non-selective inhibition, respectively).

    • Colorimetric or fluorometric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a dilution series of the test compound and controls (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or control at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of Prostaglandin G2 (PGG2), which is subsequently converted to PGE2, using the detection method provided by the kit (e.g., measuring absorbance or fluorescence).

    • Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation and Self-Validation:

A potent IC₅₀ value against COX-2 with a significantly higher IC₅₀ for COX-1 (high selectivity index) would classify the compound as a selective COX-2 inhibitor.[4] This result should be validated by performing a cell-based assay, such as measuring PGE2 production in LPS-stimulated macrophages, to confirm activity in a physiological context.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compoundHypothetical: >100Hypothetical: 0.5Hypothetical: >200
Celecoxib (Control)150.04375
Indomethacin (Control)0.010.60.017
Hypothesis 2: Anticancer Activity via Kinase Inhibition

Rationale: A significant number of pyrazole derivatives have been developed as potent anticancer agents that function by inhibiting protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][5] Targets such as VEGFR-2 and BRAF are common for this class of compounds.[5][6]

Key Potential Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • BRAF V600E mutant kinase

  • Other kinases in proliferation pathways (e.g., PI3K, Akt, mTOR)[5]

Experimental Workflow:

Kinase_Inhibition_Workflow

Step-by-Step Protocol: VEGFR-2 Kinase Inhibition Assay

  • Objective: To quantify the inhibitory activity of this compound against VEGFR-2 kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP (adenosine triphosphate).

    • This compound.

    • Sorafenib or Sunitinib (positive controls).

    • Kinase assay buffer.

    • ADP-Glo™ or similar luminescence-based kinase assay system to measure ATP consumption.

  • Procedure:

    • Prepare a serial dilution of the test compound and controls.

    • In a white 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent and measuring luminescence.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described previously.

Data Interpretation and Self-Validation:

A low nanomolar IC₅₀ against VEGFR-2 would be a strong indicator of potent activity.[5] This must be followed by cellular assays to demonstrate a corresponding anti-proliferative effect in cancer cell lines that are dependent on VEGFR-2 signaling (e.g., HUVECs for angiogenesis, or specific tumor lines like HGC-27).[5] Western blot analysis showing a reduction in phosphorylated VEGFR-2 and its downstream effectors (like Akt and mTOR) in compound-treated cells would provide definitive mechanistic proof.[5]

Compound VEGFR-2 IC₅₀ (nM) HGC-27 Cell Proliferation IC₅₀ (µM)
This compoundHypothetical: 5.2Hypothetical: 0.8
Sunitinib (Control)9.00.02
Hypothesis 3: Modulation of the Translocator Protein (TSPO)

Rationale: Pyrazolopyrimidine acetamides, a structurally related class, are known to be high-affinity ligands for the 18 kDa translocator protein (TSPO).[7][8] TSPO is upregulated in activated microglia during neuroinflammation and in various cancers, making it a target for both imaging and therapy.[7][8]

Key Potential Target:

  • Translocator Protein (TSPO)

Experimental Workflow:

TSPO_Binding_Assay

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for TSPO.

  • Materials:

    • Membrane preparations from cells overexpressing TSPO (e.g., rat heart or specific cell lines).

    • [³H]PK 11195 or [³H]DPA-714 (radioligands with high affinity for TSPO).

    • This compound.

    • PK 11195 (unlabeled, for non-specific binding determination and as a positive control).

    • Binding buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]PK 11195), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).

    • Incubate at 4°C for 90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Self-Validation:

A low nanomolar or even picomolar Ki value would indicate high-affinity binding to TSPO.[7] This finding can be validated through functional assays, such as measuring the compound's effect on mitochondrial membrane potential or its ability to modulate steroidogenesis in appropriate cell models, as TSPO is involved in these processes.

Part 3: Concluding Remarks and Future Directions

The mechanistic investigation of this compound presents a compelling challenge that can be systematically addressed. By leveraging the rich pharmacology of the pyrazole acetamide scaffold, we have constructed a logical, hypothesis-driven framework for its characterization. The workflows detailed herein—from initial enzyme and receptor screening to cellular validation—provide a robust and self-validating path to uncovering its biological function. The initial findings from these assays will dictate the subsequent steps, potentially leading into more complex studies involving animal models of inflammation, cancer, or neurodegenerative disease. This guide is intended to be the foundational blueprint for transforming this compound from a chemical structure into a well-understood pharmacological tool or therapeutic lead.

References

  • Alam, M.J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]

  • Ferreira, L.G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Kumar, K., et al. (2020). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. Available at: [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • GMA, S., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. Available at: [Link]

  • Tiwari, A.K., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of N-Ethyl-2-(1-pyrazolyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] The specific molecule, N-Ethyl-2-(1-pyrazolyl)acetamide, combines this versatile heterocycle with an N-ethyl acetamide side chain, a functional group also common in pharmacologically active agents. While direct biological studies on this exact compound are not available in the public domain, its structural motifs are featured in compounds with well-defined biological targets. This guide provides a comprehensive analysis of potential biological targets for this compound by examining the established activities of structurally related pyrazole acetamide derivatives. We will explore potential interactions with protein kinases, serine hydrolases, membrane transporters, mycobacterial enzymes, and the translocator protein (TSPO). For each potential target class, we will discuss the scientific rationale, plausible mechanisms of action, and detailed, field-proven experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar chemical entities.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic versatility of the pyrazole nucleus stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological macromolecules.[1][3] When coupled with an acetamide linker, the resulting scaffold presents a compelling starting point for drug discovery. Lacking direct experimental data for this compound, a logical and scientifically rigorous approach is to formulate hypotheses based on the known structure-activity relationships (SAR) of its closest chemical relatives. This guide will dissect the molecule into its core components—the pyrazole and the N-ethyl acetamide—and use published data on analogous compounds to predict and propose a strategic framework for identifying its primary biological targets. The following sections will delve into five high-priority target classes, providing the foundational knowledge and practical protocols required to systematically investigate this compound's potential.

Potential Target Class I: Protein Kinases (e.g., BRAF)

Scientific Rationale: The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell growth and proliferation, and mutations in this cascade are hallmarks of many cancers.[5][6] Specifically, the BRAF V600E mutation is a known oncogenic driver in melanoma, thyroid, and colorectal cancers.[6][7] A significant precedent exists for pyrazole derivatives containing an acetamide bond acting as potent inhibitors of BRAF V600E.[7][8][9] These compounds are designed to compete with ATP in the kinase active site, thereby inhibiting downstream signaling and suppressing tumor growth. The structural similarity of this compound to these known inhibitors makes the kinase family, particularly BRAF, a primary hypothetical target.

Plausible Mechanism of Action: Like many kinase inhibitors, pyrazole-acetamide derivatives likely function as Type I or Type II ATP-competitive inhibitors. Docking simulations of related compounds show that the pyrazole and acetamide moieties form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the BRAF V600E kinase domain, stabilizing the compound-enzyme complex and preventing the phosphorylation of downstream substrates like MEK.[8][9]

Data Presentation: Representative BRAF V600E Inhibitory Activity

The following table summarizes the in vitro activity of a highly potent pyrazole acetamide derivative (Compound 5r) from a foundational study, providing a benchmark for potential activity.[8]

CompoundTargetIC50 (µM)Cell Line (BRAF V600E)IC50 (µM)Reference
Compound 5rBRAF V600E0.10 ± 0.01A375 (Melanoma)0.96 ± 0.10[8]
VemurafenibBRAF V600E0.04 ± 0.004A375 (Melanoma)1.05 ± 0.10[8]
Experimental Protocols for Target Validation

Workflow for Kinase Target Identification and Validation

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Activity A Compound Synthesis (this compound) B Broad Kinase Panel Screen (e.g., 400+ kinases @ 1-10 µM) A->B Test Compound C Dose-Response Assay for Hits (Determine IC50 values) B->C Identify Primary Hits (% Inhibition > 50%) D In Vitro BRAF V600E Kinase Assay (e.g., ADP-Glo) C->D Confirm Direct Inhibition E Cellular Proliferation Assay (A375, WM266.4 cell lines) D->E Validate Cellular Potency F Western Blot Analysis (pERK, pMEK levels) E->F Confirm MoA

Caption: Workflow for validating protein kinases as targets.

Protocol 2.1: In Vitro BRAF V600E Kinase Inhibition Assay (ADP-Glo™)

  • Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. As BRAF V600E consumes ATP to phosphorylate a substrate, the resulting ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to kinase activity. Inhibition reduces the ADP produced, leading to a lower signal.

  • Methodology:

    • Prepare a reaction buffer containing kinase buffer, 10 µM ATP, and a suitable peptide substrate (e.g., MEK1).

    • Dispense 5 µL of the reaction buffer into the wells of a 384-well plate.

    • Add 2 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Initiate the reaction by adding 5 µL of recombinant human BRAF V600E enzyme.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Potential Target Class II: Serine Hydrolases (e.g., FAAH)

Scientific Rationale: The N-acyl pyrazole motif is a known reactive pharmacophore for the irreversible inhibition of serine hydrolases.[10][11][12][13] This class of enzymes, which includes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGLL), plays a crucial role in regulating endogenous signaling lipids involved in pain, inflammation, and neurotransmission. The pyrazole ring can act as an effective leaving group, facilitating the acylation of the catalytic serine residue in the enzyme's active site.[10][14] This makes serine hydrolases a highly plausible target class for this compound.

Plausible Mechanism of Action: The mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the acetamide group. The pyrazole, being a good leaving group due to the partial positive charge on its nitrogen atoms, is displaced. This forms a stable, covalent acyl-enzyme intermediate, leading to irreversible inhibition of the enzyme. The reactivity can be tuned by substituents on the pyrazole ring, though even unsubstituted pyrazoles are effective.[11]

Enzyme [label=<

Serine Hydrolase Ser-OH (Active Site)

];

Inhibitor [label=<

This compound R-C(=O)-Pyrazole

];

Intermediate [label=<

Tetrahedral Intermediate Ser-O-C(O-)-R-Pyrazole

];

Inactivated [label=<

Inactivated Enzyme Ser-O-C(=O)-R

];

LeavingGroup [label="Pyrazole-H\n(Leaving Group)"];

{Enzyme, Inhibitor} -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Inactivated [label="Collapse"]; Intermediate -> LeavingGroup [color="#EA4335"]; }

Caption: Role of TSPO as a target in activated microglia.

Experimental Protocols for Target Validation

Protocol 4.1: Competitive Radioligand Binding Assay for TSPO

  • Principle: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target protein.

  • Methodology:

    • Prepare a membrane fraction rich in TSPO from a suitable source, such as rat cortical tissue or a cell line overexpressing human TSPO.

    • In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg of protein per well), a fixed concentration of a TSPO radioligand (e.g., 0.5 nM [³H]-PK11195), and varying concentrations of this compound (e.g., from 1 pM to 10 µM).

    • Define non-specific binding using a high concentration of a known non-radioactive TSPO ligand (e.g., 10 µM unlabeled PK11195). Total binding is determined in the absence of any competitor.

    • Incubate the plate at 4°C for 90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Additional Potential Targets and Future Directions

The versatility of the pyrazole-acetamide scaffold suggests other potential biological targets that warrant investigation.

  • Mycobacterial Enzymes (e.g., DprE1): Recent studies have identified N-pyrazole acetamide derivatives as noncovalent inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical enzyme for the synthesis of the mycobacterial cell wall. [15][16][17][18][19]This positions the scaffold as a potential starting point for developing novel antituberculosis agents. Validation would involve in vitro DprE1 enzyme assays and whole-cell activity assays against Mycobacterium tuberculosis.

  • Membrane Transporters (e.g., P-glycoprotein): Certain pyrazole derivatives have been shown to modulate the activity of P-glycoprotein (P-gp, ABCB1), an efflux pump that is a major cause of multidrug resistance (MDR) in cancer. [][21][22][23][24]These compounds can act as chemosensitizers, restoring the efficacy of anticancer drugs. The potential of this compound as an MDR modulator could be assessed using fluorescent substrate efflux assays (e.g., with Rhodamine 123 or Calcein-AM) in P-gp-overexpressing cancer cell lines.

Conclusion

While this compound is a specific chemical entity without a documented pharmacological profile, its core structure is shared by compounds with potent and diverse biological activities. Based on robust scientific precedent, the most promising potential targets for this molecule include protein kinases (BRAF V600E) , serine hydrolases (FAAH) , and the translocator protein (TSPO) . Secondary, yet plausible, targets include mycobacterial enzymes (DprE1) and membrane transporters (P-gp) .

The true biological role of this compound can only be elucidated through systematic experimental investigation. The workflows and protocols detailed in this guide provide a validated, logical, and efficient framework for such an endeavor. By beginning with broad screening across target classes and progressing through detailed biochemical and cellular assays, researchers can effectively identify and validate the primary biological targets, ultimately defining the therapeutic potential of this promising pyrazole acetamide derivative.

References

  • Otrubova, K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, L., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Otrubova, K., et al. (2019). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available at: [Link]

  • Ahamed, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. Available at: [Link]

  • Otrubova, K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. CoLab.
  • Otrubova, K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. PubMed. Available at: [Link]

  • Li, J., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Available at: [Link]

  • Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

  • Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Ahamed, M., et al. (2023). Selected high-affinity TSPO ligands and the synthesized pyrazolopyrimidine scaffold (GMA 7–17). ResearchGate. Available at: [Link]

  • Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Ahamed, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N, N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). PubMed. Available at: [Link]

  • Otrubova, K., et al. (2013). Discovery libraries targeting the major enzyme classes: the serine hydrolases. PubMed Central. Available at: [Link]

  • Yang, F., et al. (2024). Discovery of N‑(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Figshare. Available at: [Link]

  • Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. SciSpace. Available at: [Link]

  • Li, J., et al. (2016). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. MD Anderson Cancer Center. Available at: [Link]

  • Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Wang, C. (2019). Design,Synthesis,Biological Evaluation Of Pyrazole Derivatives Containing Acetamide Bond As Potential BRAF V600E Inhibitors. Globe Thesis. Available at: [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Gumaa, A. M., et al. (2022). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Kim, B. H., et al. (2020). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. National Institutes of Health. Available at: [Link]

  • Wang, L., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. Available at: [Link]

  • Chufan, E. E., & Ambudkar, S. V. (2001). Modulation of P-glycoprotein (PGP) mediated multidrug resistance (MDR) using chemosensitizers: recent advances in the design of selective MDR modulators. PubMed. Available at: [Link]

  • Various Authors. (n.d.). List of P-gp modulators belonging to different classes. ResearchGate. Available at: [Link]

  • Various Authors. (2024). What are P-gp modulators and how do they work?. Patsnap Synapse. Available at: [Link]

  • Efferth, T., et al. (2003). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. ScienceDirect. Available at: [Link]

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Spectroscopic Data for N-Ethyl-2-(1-pyrazolyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-(1-pyrazolyl)acetamide, a molecule of interest in medicinal chemistry and materials science, presents a unique combination of a pyrazole ring, an amide linkage, and an ethyl substituent. Understanding its three-dimensional structure and electronic properties is paramount for predicting its biological activity, reactivity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular architecture of this compound. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with the systematic numbering of its heavy atoms, is presented below. This numbering will be used for the assignment of spectroscopic signals.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are summarized below.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-37.5 - 7.7Doublet (d)~1.5 - 2.5Pyrazole ring proton
H-57.4 - 7.6Doublet (d)~2.0 - 3.0Pyrazole ring proton
H-46.2 - 6.4Triplet (t)~2.0 - 2.5Pyrazole ring proton
CH₂ (acetamide)5.0 - 5.2Singlet (s)-Methylene adjacent to pyrazole
NH6.0 - 8.0Broad Singlet (br s)-Amide proton
CH₂ (ethyl)3.2 - 3.4Quartet (q)~7.0 - 7.5Methylene of ethyl group
CH₃ (ethyl)1.1 - 1.3Triplet (t)~7.0 - 7.5Methyl of ethyl group

Expertise & Experience: The downfield chemical shifts of the pyrazole protons (H-3, H-4, and H-5) are due to the aromatic nature of the heterocyclic ring. The methylene protons adjacent to the pyrazole (CH₂) are expected to appear as a singlet due to the lack of adjacent protons. The amide proton (NH) signal is often broad due to quadrupole broadening and chemical exchange. The ethyl group will exhibit a characteristic quartet-triplet pattern arising from the coupling between the methylene and methyl protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Assignment
C=O165 - 170Carbonyl carbon
C-3138 - 142Pyrazole ring carbon
C-5128 - 132Pyrazole ring carbon
C-4105 - 108Pyrazole ring carbon
CH₂ (acetamide)50 - 55Methylene adjacent to pyrazole
CH₂ (ethyl)34 - 38Methylene of ethyl group
CH₃ (ethyl)14 - 16Methyl of ethyl group

Expertise & Experience: The carbonyl carbon of the amide is the most deshielded carbon, appearing at the lowest field. The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems. The aliphatic carbons of the ethyl group and the methylene bridge appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₁N₃O), the expected molecular weight is approximately 153.18 g/mol .

Expected Fragmentation Pattern:

G M [M]⁺˙ m/z = 153 F1 [M - C₂H₄]⁺˙ m/z = 125 M->F1 - C₂H₄ (ethylene) F2 [C₄H₅N₂O]⁺ m/z = 97 M->F2 - C₂H₅N (ethyl amine radical) F4 [C₂H₅N]⁺˙ m/z = 43 M->F4 McLafferty rearrangement F3 [C₃H₃N₂]⁺ m/z = 67 F2->F3 - CO

Figure 2. Proposed key fragmentation pathways for this compound.

Trustworthiness: In the mass spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 153. Key fragmentation pathways could include the loss of ethylene from the ethyl group to give a peak at m/z 125. Cleavage of the amide bond could lead to fragments corresponding to the pyrazolylacetyl group (m/z 97) and the ethylamino group. A McLafferty rearrangement could also be possible, leading to a fragment at m/z 43.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3250 - 3350N-H stretchAmide
2850 - 3000C-H stretchAliphatic (CH₂, CH₃)
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
1400 - 1600C=C and C=N stretchPyrazole ring

Expertise & Experience: The IR spectrum will be dominated by a strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl stretching of the secondary amide (Amide I band). The N-H stretching vibration of the amide will appear as a moderate to strong band in the region of 3250-3350 cm⁻¹. The N-H bend (Amide II band) is expected around 1550 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrazole ring will be observed in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methylene groups will be present in the 2850-3000 cm⁻¹ range.

Experimental Protocols

General Considerations:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: For NMR, use a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Common choices include CDCl₃, DMSO-d₆, or MeOD.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a detailed and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important molecule. The provided protocols and interpretations are based on established spectroscopic principles and offer a framework for the empirical analysis of this compound.

References

Due to the proprietary nature of specific compound data, direct links to spectral databases for this compound are not publicly available. The principles and reference data for the interpretation of the spectra can be found in the following authoritative sources:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook: [Link]

  • Spectral Database for Organic Compounds (SDBS): [Link]

The Strategic Synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole moiety has emerged as a "privileged scaffold," a molecular framework that demonstrates binding affinity to a wide range of biological targets.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and rich pharmacological activity.[2] Pyrazole derivatives have been successfully developed into therapeutics for a multitude of conditions, including cancer, inflammation, and infectious diseases.[3][4][5] The strategic modification of the pyrazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents.[2]

This guide focuses on a key derivative, N-Ethyl-2-(1-pyrazolyl)acetamide (CAS No. 1205076-85-2), a versatile intermediate for the synthesis of more complex, biologically active molecules.[6][7] We will delve into the foundational synthesis of this compound, providing not just a protocol, but a deeper understanding of the chemical principles that underpin the synthetic strategy.

The Synthetic Blueprint: A Two-Step Approach to this compound

The most direct and widely applicable synthesis of this compound involves a two-step sequence:

  • N-Alkylation of Pyrazole: The initial step involves the alkylation of the pyrazole ring with a suitable two-carbon electrophile bearing a latent carboxylic acid functionality, typically an ester.

  • Amidation: The resulting ester is then converted to the desired N-ethyl amide through reaction with ethylamine.

This approach is favored for its efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.

Part 1: N-Alkylation of Pyrazole with Ethyl Chloroacetate

The first step establishes the crucial C-N bond, attaching the acetamido side chain to the pyrazole ring.

Starting Materials:

Starting MaterialRoleKey Considerations
Pyrazole NucleophileThe starting heterocyclic core.
Ethyl Chloroacetate ElectrophileA common and effective alkylating agent. Ethyl bromoacetate can also be used, often exhibiting higher reactivity.[8]
Base (e.g., K₂CO₃, NaH) Proton ScavengerDeprotonates the pyrazole N-H, increasing its nucleophilicity. The choice of base depends on the desired reactivity and reaction conditions.
Solvent (e.g., DMF, Acetonitrile) Reaction MediumA polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.

Mechanism and Rationale:

The N-alkylation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The base removes the acidic proton from one of the nitrogen atoms of the pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride leaving group.

G cluster_0 Step 1: N-Alkylation pyrazole Pyrazole pyrazolate Pyrazolate Anion pyrazole->pyrazolate Deprotonation base Base (e.g., K₂CO₃) base->pyrazolate intermediate_ester Ethyl 2-(1H-pyrazol-1-yl)acetate pyrazolate->intermediate_ester SN2 Attack ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester

Figure 1: N-Alkylation of Pyrazole.

Part 2: Amidation of Ethyl 2-(1H-pyrazol-1-yl)acetate

The second step transforms the intermediate ester into the final N-ethyl amide product.

Starting Materials:

Starting MaterialRoleKey Considerations
Ethyl 2-(1H-pyrazol-1-yl)acetate Ester SubstrateThe product from the first synthetic step.
Ethylamine NucleophileThe source of the N-ethyl group in the final amide. Can be used as a solution in a suitable solvent (e.g., ethanol, THF).
(Optional) Coupling Agents Amide Bond FormationWhile direct aminolysis is possible, coupling agents like HATU can be used for more controlled and efficient amide bond formation, especially if starting from the corresponding carboxylic acid.[9]
Solvent (e.g., Ethanol, Methanol) Reaction MediumA protic solvent is often suitable for direct aminolysis.

Mechanism and Rationale:

The amidation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield the more stable amide product. The reaction is often driven to completion by using an excess of ethylamine or by removing the ethanol byproduct.

G cluster_1 Step 2: Amidation intermediate_ester Ethyl 2-(1H-pyrazol-1-yl)acetate tetrahedral_intermediate Tetrahedral Intermediate intermediate_ester->tetrahedral_intermediate Nucleophilic Attack ethylamine Ethylamine ethylamine->tetrahedral_intermediate final_product This compound tetrahedral_intermediate->final_product Collapse & Elimination of Ethoxide

Figure 2: Amidation to form the final product.

Experimental Protocol: A Self-Validating Workflow

The following protocol is a generalized procedure based on established synthetic methodologies for similar pyrazole derivatives.[3][4] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
  • Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound
  • Reaction Setup: Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

  • Addition of Amine: Add a solution of ethylamine (excess, e.g., 3-5 eq) in ethanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent and excess ethylamine under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

The Role of this compound in Drug Development

This compound is not an end in itself but a valuable building block for creating more elaborate molecular architectures. The pyrazole-acetamide core is a common feature in a variety of biologically active compounds. For instance, derivatives of this scaffold have been investigated as:

  • Anticancer Agents: Pyrazole-containing compounds have shown promise as inhibitors of various protein kinases involved in cancer progression.[5][10]

  • Anti-inflammatory Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[11]

  • Antimicrobial Agents: Pyrazole derivatives have been explored for their potential as antibacterial and antifungal agents.[4][12]

The N-ethylacetamide side chain provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.

Conclusion

The synthesis of this compound is a foundational process in medicinal chemistry, providing access to a versatile scaffold with significant potential in drug discovery. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for the successful and efficient production of this key intermediate. By leveraging the synthetic route outlined in this guide, researchers can readily obtain this valuable starting material for the development of the next generation of pyrazole-based therapeutics.

References

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.[Link]

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  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed.[Link]

  • Synthesis of pyrazole derivatives (4-6). Reagents and conditions. ResearchGate.[Link]

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"N-Ethyl-2-(1-pyrazolyl)acetamide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Ethyl-2-(1-pyrazolyl)acetamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a versatile bioisostere for aromatic rings have cemented its role in the design of novel bioactive molecules.[3] This guide focuses on a specific, yet representative, subclass: This compound and its derivatives. While the parent molecule itself is a simple chemical building block, its underlying structure represents a gateway to a vast chemical space with profound pharmacological potential.[4][5] We will dissect the core synthetic strategies, explore the diverse therapeutic applications of its analogs—from oncology to neuroscience—and provide detailed, field-proven protocols to empower researchers in their drug discovery efforts. This document moves beyond a simple recitation of facts to explain the causality behind experimental design and the structure-activity relationships that drive successful lead optimization.

The Pyrazole Acetamide Core: Synthesis and Strategy

The this compound scaffold combines the aromatic, electron-rich pyrazole ring with a flexible acetamide side chain. The pyrazole N-1 nitrogen provides a key point of attachment for the side chain, while the N-2 nitrogen atom can act as a hydrogen bond acceptor, and the remaining ring carbons (C3, C4, C5) are ripe for substitution to modulate physicochemical properties and target engagement.[3]

Core Synthetic Strategy: A Validated Two-Stage Approach

The most robust and widely adopted strategy for synthesizing N-substituted 2-(1-pyrazolyl)acetamide derivatives is a sequential process that allows for maximum flexibility and late-stage diversification.[6][7] This approach ensures that the core pyrazole heterocycle is first constructed and then coupled with the desired amine, enabling the creation of extensive compound libraries from a common intermediate.

The general workflow can be visualized as follows:

G cluster_0 Stage 1: Pyrazole Ring Construction cluster_1 Stage 2: Amide Formation A 1,3-Dicarbonyl (e.g., β-ketoester) C Pyrazole-carboxylate Ester A->C Knorr Cyclocondensation (Acid Catalyst, Reflux) B Hydrazine Derivative B->C D Pyrazole-carboxylic Acid C->D Saponification (LiOH or NaOH) F This compound (Final Product) D->F Amide Coupling (e.g., HATU or SOCl₂) E Ethylamine (or other amine) E->F

Caption: General Synthetic Workflow for Pyrazole Acetamides.

Experimental Protocols

The following protocols represent a compilation of standard, validated laboratory procedures for the synthesis of the pyrazole-carboxylic acid intermediate and the final amide product.

Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Condensation [7]

  • Reaction Setup: In a round-bottom flask, dissolve the selected hydrazine derivative (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reagent Addition: While stirring at room temperature, add the appropriate β-ketoester (1.0 eq) dropwise to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Completion is typically observed within 2-6 hours.

  • Workup and Isolation: Allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. The crude product may precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, proceed with a standard aqueous workup.

Protocol 2: Saponification to Pyrazole-Carboxylic Acid [6]

  • Reaction Setup: Dissolve the pyrazole-carboxylate ester (from Protocol 1, 1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir vigorously at room temperature or with gentle heating (40-50 °C) until TLC indicates complete consumption of the starting material (typically 4-12 hours).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

Protocol 3: Amide Coupling to Yield Final Product [6][8]

This protocol describes two common methods for the final amide bond formation.

Method A: Acid Chloride Formation

  • Activation: In a fume hood, suspend the pyrazole-carboxylic acid (from Protocol 2, 1.0 eq) in anhydrous Dichloromethane (DCM). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise, along with a catalytic amount of N,N-Dimethylformamide (DMF). Stir at room temperature for 1-3 hours until the evolution of gas ceases.

  • Amine Addition: Remove the excess SOCl₂ in vacuo. Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Method B: Peptide Coupling Reagents

  • Reaction Setup: Dissolve the pyrazole-carboxylic acid (1.0 eq), ethylamine (1.2 eq), a coupling reagent such as HATU (1.2 eq), and a base like DIPEA (2.5 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup and Purification: Perform the same workup and purification procedure as described in Method A, Step 4.

Therapeutic Applications & Mechanism of Action

The true value of the this compound scaffold is realized through its derivatives, which have been shown to potently and selectively interact with a wide range of biological targets.[9][10]

Oncology: Targeting Key Signaling Pathways

Pyrazole derivatives have emerged as powerful agents in oncology, particularly as inhibitors of protein kinases that drive tumor growth and angiogenesis.[11][12]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels.[12] A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as potent VEGFR-2 inhibitors.[12] The lead compound, W13 , demonstrated exceptional potency. These inhibitors function by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation and migration, such as the PI3K-Akt-mTOR pathway.[12]

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates W13 Pyrazole Acetamide Derivative (e.g., W13) W13->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis (Cell Proliferation, Migration) mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

BRAF V600E Inhibition: Mutations in the BRAF kinase, particularly the V600E mutation, are oncogenic drivers in numerous cancers, including melanoma. Novel pyrazole derivatives containing an acetamide bond have been synthesized as potent BRAF V600E inhibitors.[11] Docking simulations confirmed that these compounds bind tightly within the kinase's active site.[11] The most potent of these, compound 5r , not only inhibited the enzyme but also induced apoptosis and cell cycle arrest in A375 melanoma cells.[11]

Neuroscience: Cannabinoid Receptor Modulation

One of the most well-documented activities of pyrazole carboxamides is their function as antagonists of the cannabinoid CB1 receptor.[13][14][15] The lead compound in this area, SR141716A, features a pyrazole-3-carboxamide core.[13][15] Extensive structure-activity relationship (SAR) studies have elucidated the precise structural requirements for high-affinity binding and potent antagonism. These compounds hold therapeutic potential for conditions where antagonizing harmful side effects of cannabinoids is desired.[14]

Anti-inflammatory Activity

Many pyrazole-containing drugs, most famously Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[16][17] The pyrazole ring facilitates optimal positioning of substituents within the COX-2 active site, leading to potent and selective inhibition. This mechanism reduces the production of prostaglandins that mediate pain and inflammation.[16]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazole acetamide scaffold has yielded critical insights into the structural features that govern biological activity.

Caption: Key Structure-Activity Relationship Hotspots.

Key SAR Insights:

  • For CB1 Antagonism: Potent activity requires a large, substituted aryl group (e.g., 2,4-dichlorophenyl) at the N1 position, a carboxamide at the C3 position, and a para-substituted phenyl ring at the C5 position.[13][14]

  • For Kinase Inhibition: The acetamide nitrogen and carbonyl are often involved in critical hydrogen bonding interactions within the kinase hinge region. Substituents on the N1 and C4/C5 positions are varied to achieve selectivity and engage with specific pockets in the ATP-binding site.[11][12]

  • For Meprin Inhibition: Modifications at both the C3 and C5 positions with different aryl moieties were found to modulate inhibitory activity and, crucially, the selectivity between the meprin α and meprin β isoenzymes.[18]

Quantitative SAR Data Summary

The following table summarizes inhibitory data for representative pyrazole acetamide analogs against key therapeutic targets.

Compound IDTargetIC₅₀ ValueCell LineIC₅₀ Value (Cell)Reference
5r BRAF V600E0.10 ± 0.01 µMA375 (Melanoma)0.96 ± 0.10 µM[11]
W13 VEGFR-21.6 nMHGC-27 (Gastric)0.36 ± 0.11 µM[12]
7a Meprin αLow nM range--[18]

Future Directions and Conclusion

The this compound scaffold and its analogs remain a highly fertile ground for drug discovery. The synthetic accessibility and modular nature of the core structure allow for the rapid generation of diverse chemical libraries. Future efforts should focus on leveraging computational docking and quantitative structure-activity relationship (3D-QSAR) models to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[11] The proven success of this chemical class across multiple therapeutic areas, from oncology to inflammation and neuroscience, underscores its enduring importance and guarantees its continued exploration in the pursuit of novel medicines.[1][19]

References

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  • Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4991. Retrieved from [Link]

  • Kamal, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(5), 488-513.
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  • Do, T. H., et al. (2019). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 24(21), 3918. Retrieved from [Link]

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An In-Depth Technical Guide to In Silico Docking Studies of N-Ethyl-2-(1-pyrazolyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on N-Ethyl-2-(1-pyrazolyl)acetamide, a novel compound of interest. It is designed for researchers, scientists, and drug development professionals seeking to apply computational methods to predict the binding affinity and interaction patterns of this small molecule with potential protein targets.

Introduction: The Rationale for In Silico Investigation

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The acetamide moiety is also a common feature in bioactive molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[3] Given the therapeutic potential inherent in its structural motifs, this compound (Figure 1) presents a compelling candidate for computational screening against various protein targets implicated in disease.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This approach is instrumental in modern drug discovery for virtual screening of compound libraries, lead optimization, and elucidating mechanisms of action at a molecular level.[5] By simulating the interaction of this compound with a protein's binding site, we can gain valuable insights into its potential as a therapeutic agent.

This guide will delineate a robust, self-validating protocol for the in silico analysis of this compound, from initial molecule preparation to the critical analysis of docking results.

Figure 1: Chemical Structure of this compound

Identifier Value
IUPAC Name N-ethyl-2-(1H-pyrazol-1-yl)acetamide
CAS Number 1205076-85-2
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
SMILES CCNC(=O)Cn1cccn1

(Data sourced from Arctom[6] and BLDpharm[7])

The In Silico Docking Workflow: A Conceptual Overview

The molecular docking process can be systematically broken down into three core phases: Pre-processing, Docking Simulation, and Post-processing. Each phase comprises critical steps that ensure the scientific validity and reliability of the final results.

G cluster_0 Phase 1: Pre-processing cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Post-processing & Analysis P1 Target Protein Selection & Preparation D1 Grid Box Generation P1->D1 P2 Ligand (this compound) Preparation P2->D1 D2 Execution of Docking Algorithm D1->D2 A1 Pose Clustering & Scoring D2->A1 A2 Interaction Analysis (Hydrogen Bonds, etc.) A1->A2 A3 Validation & Refinement A2->A3

Diagram 1: A high-level overview of the molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the methodologies for preparing the target protein and the ligand, this compound, for docking, and the subsequent analysis.

Part 1: Ligand Preparation

Accurate 3D representation of the ligand is crucial for successful docking.

Protocol:

  • 2D Structure Acquisition:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem or draw it using chemical drawing software like ChemDraw or MarvinSketch.[8][9]

  • 2D to 3D Conversion:

    • Use a molecular modeling program, such as Avogadro[10] or UCSF Chimera[11], to convert the 2D structure into a 3D conformation.

  • Energy Minimization and Charge Assignment:

    • Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is a critical step to ensure realistic bond lengths and angles.[12]

    • Use a force field like MMFF94 or AMBER.

    • Assign partial charges to each atom. For instance, Gasteiger charges can be calculated using AutoDock Tools.[9] The correct charge distribution is vital for accurately calculating electrostatic interactions.

  • Define Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. AutoDock Tools can automatically detect these.[9] Allowing for ligand flexibility is essential for exploring various binding conformations within the protein's active site.[13]

  • File Format Conversion:

    • Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[14]

Part 2: Target Protein Preparation

The quality of the protein structure directly impacts the docking results. For this guide, we will use Cyclooxygenase-2 (COX-2) as a hypothetical target, given the known anti-inflammatory potential of some pyrazole derivatives.[15] We will use the PDB entry 3LN1.

Protocol:

  • Protein Structure Retrieval:

    • Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[16]

  • Initial Structure Cleaning:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[11][17]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms, unless they are known to be critical for binding.[12] If the protein is a multimer, retain only the chain of interest for the docking study.[8]

  • Adding Hydrogens and Repairing Structure:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[12]

    • Check for any missing residues or atoms in the crystal structure and use modeling tools like MODELLER to rebuild them if they are in or near the binding site.[8]

  • Assigning Charges and Atom Types:

    • Assign partial charges (e.g., Kollman charges) and atom types to the protein residues.[14]

  • File Format Conversion:

    • Save the cleaned and prepared protein structure in the .pdbqt format for use with AutoDock Vina.[14]

Part 3: Molecular Docking Simulation with AutoDock Vina

Protocol:

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protein.[14] The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File Setup:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.[18]

  • Running the Docking Simulation:

    • Execute the docking simulation using a program like AutoDock Vina from the command line.[18] Vina will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

G cluster_0 Inputs cluster_1 Execution cluster_2 Outputs Ligand Ligand.pdbqt Vina AutoDock Vina Engine Ligand->Vina Receptor Receptor.pdbqt Receptor->Vina Config Config.txt Config->Vina Log Log.txt (Binding Affinities) Vina->Log Poses Output.pdbqt (Binding Poses) Vina->Poses

Diagram 2: The AutoDock Vina execution workflow.

Analysis and Interpretation of Docking Results

Binding Affinity (Scoring Function)

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[19] It's important to compare these values relatively, for instance, against a known inhibitor (control).[20]

Table 1: Hypothetical Docking Results for this compound against COX-2

Compound Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)
This compound (Pose 1)-8.5~1.5 µM
This compound (Pose 2)-8.2~2.5 µM
Celecoxib (Control)-10.2~50 nM
Binding Pose and Interaction Analysis

Visual inspection of the docked poses is crucial.[20]

Protocol:

  • Loading Results:

    • Load the protein and the output ligand poses (from output.pdbqt) into a visualization software like PyMOL or Discovery Studio.[21]

  • Interaction Analysis:

    • Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

      • Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues. Multiple hydrogen bonds often signify a strong interaction.[19]

      • Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.

      • Pi-Stacking and Cation-Pi Interactions: Look for aromatic ring interactions.

    • Software like LigPlot+ can generate 2D diagrams of these interactions for clear visualization.[22]

  • Root Mean Square Deviation (RMSD):

    • If a co-crystallized ligand is available for the target protein, re-docking this known ligand and calculating the RMSD between the docked pose and the crystal pose is a critical validation step.[23] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[23][24]

Validation and Trustworthiness

A self-validating system is essential for ensuring the reliability of in silico results.

  • Re-docking: As mentioned, successfully re-docking a known ligand validates the docking parameters and scoring function for the specific target.[25]

  • Use of Decoy Sets: Docking a set of known inactive molecules (decoys) along with known active compounds can assess the ability of the scoring function to distinguish between binders and non-binders.[25]

  • Experimental Correlation: Ultimately, computational predictions must be validated through experimental binding assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[26]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on this compound. By following these detailed protocols, researchers can generate reliable predictions of its binding behavior, providing a strong foundation for further experimental validation and potential development as a novel therapeutic agent. The key to successful molecular docking lies not just in the execution of the software but in the careful preparation of molecules and the critical analysis of the results.

References

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  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?[Link]

  • MDPI. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, April 1). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]

  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]

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  • RJPN. IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. [Link]

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  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • SpringerLink. (2023, June 6). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]

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  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. [Link]

  • PMC - NIH. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

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  • PMC - NIH. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

  • NIH. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. [Link]

  • PMC - NIH. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]

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  • PMC - NIH. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

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  • ChEMBL - EMBL-EBI. Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) ace.... [Link]uk/chembl/document_report_card/CHEMBL2094195/)

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Foreword: De-risking Discovery through Predictive Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ADMET Profile of N-Ethyl-2-(1-pyrazolyl)acetamide

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of candidate attrition can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Proactively identifying these liabilities before significant resource investment is not just advantageous; it is a strategic necessity. This guide provides a comprehensive framework for the ADMET characterization of this compound, a novel small molecule of interest. We will merge predictive, in silico methodologies with established in vitro validation protocols, offering a self-validating system for robust decision-making. This document is intended for drug development professionals who require both a high-level assessment and the detailed technical causality behind each experimental choice.

Section 1: Physicochemical Characterization and Drug-Likeness Assessment

The foundational step in any ADMET profile is to understand the intrinsic physicochemical properties of the molecule. These properties govern its behavior in biological systems. This compound (CAS: 1205076-85-2) is a small molecule whose potential as a therapeutic agent necessitates a thorough drug-likeness evaluation.

Molecular Properties

The structure and key computed properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O[2]
Molecular Weight 153.185 g/mol [2]
Chemical Structure O=C(NCC)CC1=CC=NN1 (SMILES)Inferred from Name
Hydrogen Bond Donors 1 (Amide N-H)Computed
Hydrogen Bond Acceptors 4 (2x Pyrazole N, 1x Amide O, 1x Amide N)Computed[3]
Predicted LogP (XLogP3) ~0.5 - 1.5Estimated based on similar structures
Topological Polar Surface Area (TPSA) 63.8 ŲComputed
Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a foundational heuristic for estimating the potential for oral bioavailability of a drug candidate.[3][4] A compound is more likely to be orally active if it violates no more than one of the following criteria.[3]

Lipinski's RuleThis compound ValueStatus
Molecular Weight < 500 Da153.185Pass [5][6]
LogP < 5Estimated ~0.5 - 1.5Pass [5][7]
Hydrogen Bond Donors ≤ 51Pass [5][6]
Hydrogen Bond Acceptors ≤ 104Pass [5][6]

Expert Insight: this compound exhibits a highly favorable profile according to Lipinski's rules. Its low molecular weight and balanced polarity (indicated by TPSA and estimated LogP) suggest a strong potential for good solubility and membrane permeability, which are critical prerequisites for oral absorption.[7] This strong initial profile justifies progression to more detailed in silico and in vitro characterization.

Section 2: Predictive ADMET Workflow - An In Silico First Approach

Computational tools provide a rapid and cost-effective first pass to identify potential ADMET liabilities.[8][9][10] By modeling interactions with key biological systems, we can generate actionable hypotheses that guide subsequent experimental work.

ADMET_Workflow cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Decision Making Start Compound Structure (this compound) PhysChem Physicochemical Properties (MW, LogP, TPSA) Start->PhysChem DrugLikeness Drug-Likeness (Lipinski's Ro5) PhysChem->DrugLikeness Absorption Absorption (Caco-2, P-gp Substrate) DrugLikeness->Absorption Distribution Distribution (BBB, PPB) DrugLikeness->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor) DrugLikeness->Metabolism Toxicity Toxicity (hERG, Ames, etc.) DrugLikeness->Toxicity Caco2_Assay Caco-2 Permeability Absorption->Caco2_Assay Validate Micro_Assay Microsomal Stability Metabolism->Micro_Assay Validate hERG_Assay hERG Patch Clamp Toxicity->hERG_Assay Validate Ames_Assay Ames Test Toxicity->Ames_Assay Validate GoNoGo Go / No-Go Decision Lead Optimization Caco2_Assay->GoNoGo Synthesize Data Micro_Assay->GoNoGo Synthesize Data hERG_Assay->GoNoGo Synthesize Data Ames_Assay->GoNoGo Synthesize Data

Caption: Integrated In Silico and Experimental ADMET Assessment Workflow.
Predicted ADMET Profile Summary

The following table summarizes the predicted ADMET characteristics of this compound based on its structure and established Quantitative Structure-Activity Relationship (QSAR) models.

ParameterPredictionRationale / Implication
Absorption
Intestinal AbsorptionHighLow MW, favorable Lipinski profile. Likely well-absorbed.
Caco-2 PermeabilityHighSmall, relatively lipophilic molecules tend to have high passive permeability.
P-gp SubstrateUnlikelyLacks common structural motifs for P-glycoprotein recognition.
Distribution
Plasma Protein Binding (PPB)Low to ModerateUnlikely to have high affinity for albumin binding sites.
Blood-Brain Barrier (BBB) PermeationPossibleLow MW and TPSA < 90 Ų are favorable for BBB penetration. Requires experimental verification.
Metabolism
CYP450 SubstrateLikelyThe ethyl group and pyrazole ring are potential sites for Phase I oxidation by CYP enzymes.[11]
CYP450 InhibitionLow RiskLacks common, potent CYP inhibitor pharmacophores.
Excretion
Primary RouteRenal / HepaticMetabolites likely excreted renally; parent drug may undergo hepatic clearance.
Toxicity
hERG InhibitionLow RiskDoes not contain typical structural alerts for hERG channel binders.
Mutagenicity (Ames)Low RiskNo obvious structural alerts (e.g., aromatic nitro groups, alkylating agents).
HepatotoxicityLow RiskNo structural features commonly associated with liver toxicity.

Section 3: Experimental Verification Protocols

In silico predictions must be anchored by empirical data. The following section details standardized, high-throughput in vitro assays to validate the key predictions for absorption, metabolism, and toxicity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[12][13] This assay is the gold standard for predicting in vivo drug absorption because it accounts for passive diffusion and active transport mechanisms.[14]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (>600 Ohms/cm²) confirms the integrity of the tight junctions.[13][15]

  • Bidirectional Transport Study:

    • A-B Transport (Absorption): Add this compound (typically 10 µM) to the apical (A) side, representing the gut lumen.[13]

    • B-A Transport (Efflux): In a separate set of wells, add the compound to the basolateral (B) side, representing the bloodstream.[14]

  • Incubation & Sampling: Incubate at 37°C. Collect samples from the receiver compartment (B for A-B, A for B-A) at specified time points (e.g., 90-120 minutes).[13][15]

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.[12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions.[15]

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[14]

Controls:

  • Low Permeability Control: Atenolol (Papp < 1 x 10⁻⁶ cm/s).[15]

  • High Permeability Control: Propranolol (Papp > 10 x 10⁻⁶ cm/s).[15]

Protocol: Liver Microsomal Stability Assay for Metabolic Clearance

Causality: Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[16] This assay determines a compound's intrinsic clearance, providing a powerful estimate of its metabolic half-life in vivo.[17][18]

Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18][19]

    • Prepare an NADPH regenerating system, as NADPH is a required cofactor for CYP activity.[17][18]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[16][17][20]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.[16]

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.[20]

    • The slope of the line gives the elimination rate constant (k).

    • Calculate Half-Life (t½): t½ = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Controls:

  • Negative Control: Incubate the compound with microsomes without the NADPH system to check for non-enzymatic degradation.[18]

  • Positive Controls: Use compounds with known metabolic rates (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance) to validate the activity of the microsomal batch.[16]

Metabolism_Decision start Microsomal Stability Result (t½) t_half_check t½ < 30 min? start->t_half_check high_clearance High Clearance - Potential for low oral bioavailability - Risk of short in vivo half-life t_half_check->high_clearance Yes low_clearance Low to Moderate Clearance - Favorable metabolic stability - Proceed to further studies t_half_check->low_clearance No

Caption: Decision tree based on microsomal stability assay results.
Protocol: hERG Inhibition Assay for Cardiotoxicity Risk

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[21][22] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsade de Pointes.[21][23] Early assessment of hERG liability is a regulatory requirement and critical for safety.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.[21][22]

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.[21][22]

  • Electrophysiology:

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage clamp protocol designed to elicit and measure the hERG current (IKr).

  • Compound Application: Apply increasing concentrations of this compound to the cells.

  • Data Acquisition: Measure the hERG channel current before and after the application of the test compound at each concentration.

  • Data Analysis:

    • Calculate the percent inhibition of the hERG current at each concentration.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

Interpretation:

  • IC₅₀ > 30 µM: Generally considered low risk.

  • IC₅₀ 1-10 µM: Moderate risk, requires careful consideration of the therapeutic window.

  • IC₅₀ < 1 µM: High risk, often a flag for termination or significant redesign of the compound.[23]

Protocol: Bacterial Reverse Mutation (Ames) Test for Mutagenicity

Causality: The Ames test is a rapid biological assay that uses bacteria to assess a chemical's potential to cause DNA mutations, which is often linked to carcinogenicity.[24][25] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon.[26][27][28] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[25][26]

Methodology:

  • Strain Selection: Use a panel of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Fraction): Conduct the test both with and without a rat liver extract (S9 fraction).[28] The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound (a pro-mutagen) into a mutagenic one, mimicking mammalian metabolism.[28]

  • Exposure:

    • Combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A positive result is recorded if the compound causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate seen in the negative control.

Controls:

  • Negative (Solvent) Control: The vehicle used to dissolve the compound.

  • Positive Controls: Known mutagens specific to each strain, both requiring and not requiring S9 activation.

Section 4: Integrated Assessment and Path Forward

This compound presents a promising initial ADMET profile. Its physicochemical properties are highly aligned with the characteristics of orally bioavailable drugs. In silico models predict low liability across key areas including absorption, metabolism, and toxicity.

The critical next step is the sequential execution of the described in vitro assays. The results from these experiments will either confirm the favorable computational predictions or reveal hidden liabilities.

  • Favorable Outcome: If the Caco-2 assay shows high permeability (Papp > 10 x 10⁻⁶ cm/s) with a low efflux ratio, the microsomal stability assay shows a half-life > 30 minutes, and the hERG and Ames tests are negative, the compound would be considered to have a very low ADMET risk profile. It would be a strong candidate to advance into more complex efficacy and in vivo pharmacokinetic studies.

  • Unfavorable Outcome: A liability in any key area (e.g., high efflux, rapid metabolic clearance, hERG inhibition) would not necessarily terminate the project. Instead, it provides specific, actionable data for medicinal chemists to guide the next round of structural optimization. For example, if metabolic instability is observed, the site of metabolism could be identified and modified to improve the compound's half-life.

This integrated, iterative approach of prediction and validation ensures that research efforts are focused on compounds with the highest probability of success, ultimately accelerating the path from discovery to clinical development.

References

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The Pyrazole Acetamide Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enigma of N-Ethyl-2-(1-pyrazolyl)acetamide

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity for biological activity across a spectrum of therapeutic areas. The pyrazole acetamide core is one such scaffold. This guide delves into the chemical properties, synthesis, and potential pharmacological applications of this versatile structural motif. Our central, albeit enigmatic, protagonist is This compound (CAS 1205076-85-2) . While specific literature on this particular molecule is sparse, its constituent parts—the pyrazole ring and the N-ethyl acetamide side chain—are well-represented in a multitude of biologically active compounds. By examining its close analogues and derivatives, we can construct a compelling narrative of its potential and provide a roadmap for its future investigation.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic exploration of a promising area of chemical biology, grounded in established scientific principles and supported by peer-reviewed literature.

Physicochemical Properties and Synthesis of this compound

A foundational understanding of a molecule begins with its basic physicochemical properties and a reliable synthetic route.

Physicochemical Data
PropertyValueSource
CAS Number 1205076-85-2BLDpharm, Arctom Scientific
Molecular Formula C₇H₁₁N₃OBLDpharm
Molecular Weight 153.18 g/mol BLDpharm
SMILES O=C(NCC)CN1N=CC=C1BLDpharm
Purity Typically >97%Arctom Scientific
Rationale for a Proposed Synthetic Pathway

The synthesis of N-substituted pyrazole acetamides is generally achieved through the N-alkylation of the pyrazole ring. A plausible and efficient method for the synthesis of this compound involves the reaction of pyrazole with 2-chloro-N-ethylacetamide in the presence of a suitable base.

The causality behind this choice of reaction lies in the nucleophilic character of the pyrazole nitrogen and the electrophilic nature of the alpha-carbon of the 2-chloro-N-ethylacetamide. The base serves to deprotonate the pyrazole, enhancing its nucleophilicity and facilitating the SN2 reaction.

Synthesis_Workflow Pyrazole Pyrazole Intermediate Pyrazolate Anion Pyrazole->Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Product This compound Solvent->Product AlkylatingAgent 2-chloro-N-ethylacetamide AlkylatingAgent->Product Intermediate->Product SN2 Attack Workup Aqueous Workup & Purification Product->Workup

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard N-alkylation methods for pyrazoles and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) such as potassium carbonate or sodium hydride.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the pyrazolate anion.

  • Alkylation: Add 2-chloro-N-ethylacetamide (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Pharmacological Landscape of Pyrazole Acetamide Derivatives

The true potential of this compound can be inferred from the extensive research into its structural relatives. The pyrazole acetamide scaffold is a recurring motif in compounds targeting a diverse array of biological processes.

Kinase Inhibition: A Prominent Therapeutic Target

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives are well-established as "hinge-binding" motifs in kinase inhibitors, and the acetamide tail can provide additional interactions within the ATP-binding pocket.

A notable example is a series of pyrazole derivatives containing an acetamide bond that have been designed and synthesized as potential inhibitors of the BRAF V600E mutant kinase, which is implicated in various cancers.[1] One of the most potent compounds in this series, compound 5r, exhibited an IC50 value of 0.10 µM against BRAF V600E and demonstrated anti-proliferative activity against the A375 human melanoma cell line with an IC50 of 0.96 µM.[1] Further studies revealed that this compound could induce apoptosis and cause cell cycle arrest at the G1 phase in A375 cells.[1]

Other kinases targeted by pyrazole-based inhibitors include c-Jun N-terminal kinase (JNK), which is involved in inflammatory diseases, and receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[2][3]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GrowthFactor->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PyrazoleAcetamide Pyrazole Acetamide Derivative PyrazoleAcetamide->RTK Inhibition PyrazoleAcetamide->RAS_RAF_MEK_ERK Inhibition

Generalized signaling pathway for kinase inhibition by pyrazole acetamides.
Anti-inflammatory Activity

The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example. The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[4][5]

Recent studies have explored novel pyrazole analogues for their anti-inflammatory and analgesic activities.[5][6] For instance, certain carboxyphenylhydrazone derivatives of pyrazole have shown potent anti-inflammatory effects in both acute (carrageenan-induced paw edema) and chronic (cotton-pellet-induced granuloma) models of inflammation.[5] The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

Antimicrobial Properties

The pyrazole scaffold has also been incorporated into compounds with significant antimicrobial activity.[8] Pyrazole-based sulfonamide derivatives, for example, have demonstrated potent antibacterial and antifungal activity against a range of pathogens.[9] The introduction of an acetamide moiety in conjunction with other heterocyclic rings can enhance this activity.[9] The mechanism of action for these compounds can vary, with some targeting essential bacterial enzymes.

Neuroprotective Potential

Emerging research has highlighted the neuroprotective effects of pyrazole derivatives.[7][10][11][12] In models of spinal cord injury, certain pyrazole compounds have been shown to mitigate secondary inflammation by suppressing the expression of pro-inflammatory cytokines in microglial cells.[7] One derivative, compound 6g, demonstrated a potent anti-inflammatory effect with an IC50 of 9.562 µM for the suppression of IL-6 expression.[7] Additionally, pyrazoline derivatives have been investigated for their ability to protect against oxidative stress-induced neurotoxicity in models of Parkinson's disease.[13]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyrazole acetamide derivatives is highly dependent on the substitution pattern on both the pyrazole ring and the acetamide nitrogen.

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence potency and selectivity. For kinase inhibitors, specific substitutions are often required to achieve optimal interactions with the enzyme's active site.

  • The Acetamide Moiety: The N-ethyl group in our target molecule is a relatively simple substituent. More complex groups on the acetamide nitrogen can be explored to modulate pharmacokinetic properties and target engagement.

Given the diverse biological activities of its analogues, this compound represents a valuable starting point for the development of novel therapeutic agents. A systematic investigation of this compound and its derivatives is warranted.

A Generalized Workflow for Biological Evaluation

The following workflow outlines a standard approach for the biological screening of a novel pyrazole acetamide derivative.

Biological_Screening_Workflow Start Synthesized this compound PrimaryScreening Primary Screening (e.g., Kinase Panel, Cell Viability Assays) Start->PrimaryScreening HitIdentified Hit Identification PrimaryScreening->HitIdentified Active LeadOptimization Lead Optimization (SAR Studies) PrimaryScreening->LeadOptimization Inactive DoseResponse Dose-Response & IC50 Determination HitIdentified->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) DoseResponse->MechanismOfAction InVivo In Vivo Efficacy Studies (Animal Models) MechanismOfAction->InVivo InVivo->LeadOptimization

A generalized workflow for the biological evaluation of pyrazole acetamides.

Conclusion

While this compound remains a molecule with a limited individual research footprint, the broader family of pyrazole acetamide derivatives showcases a remarkable spectrum of biological activities. From potent kinase inhibition in oncology to anti-inflammatory, antimicrobial, and neuroprotective effects, this scaffold is a fertile ground for drug discovery. This guide has provided a comprehensive overview of the synthesis, known properties, and, most importantly, the inferred potential of this compound based on the rich pharmacology of its analogues. It is our hope that this document will serve as a catalyst for further investigation into this promising, yet under-explored, chemical entity.

References

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  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. PubMed. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Puretueaters. [Link]

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. PubMed. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-Ethyl-2-(1-pyrazolyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1][2] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5] This diverse therapeutic potential stems from the ability of the pyrazole moiety to interact with various biological targets, including enzymes and G-protein coupled receptors (GPCRs).[2][3] N-Ethyl-2-(1-pyrazolyl)acetamide is a synthetic compound featuring this key pyrazole structure. While its specific biological target is not yet fully elucidated, its structural motifs suggest it may act as an inhibitor of key enzymes involved in disease pathology. This document provides a detailed in vitro assay protocol to characterize the inhibitory potential of this compound, empowering researchers in drug discovery and development to explore its therapeutic promise.

Guiding Principles for In Vitro Characterization

Before embarking on a specific protocol, it is crucial to establish a strategic approach to the in vitro evaluation of a novel compound like this compound. The primary objective is to determine if the compound elicits a biological response and to quantify this interaction. A logical workflow begins with broad screening to identify potential activity, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Activity Identification cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Selectivity & Cellular Activity Primary_Screening Primary Screening Assay (e.g., Single-point enzyme inhibition) Hit_Identification Identification of 'Hit' Activity Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Proceed with Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme kinetics) Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against related targets) Mechanism_of_Action->Selectivity_Profiling Characterize Lead Cell_Based_Assay Cell-Based Assays (Confirms activity in a biological system) Selectivity_Profiling->Cell_Based_Assay

Caption: A generalized workflow for in vitro characterization of a novel compound.

Protocol: In Vitro Enzyme Inhibition Assay

Given that many pyrazole derivatives act as enzyme inhibitors[3][6], a robust starting point for characterizing this compound is a generic enzyme inhibition assay. This protocol is designed to be adaptable to a variety of enzyme classes, such as kinases, proteases, or oxidoreductases.

Principle of the Assay

Enzyme inhibition assays are fundamental in drug discovery for quantifying the effect of a compound on an enzyme's activity.[7] The assay measures the rate of a reaction catalyzed by a specific enzyme in the presence and absence of the test compound. A reduction in the reaction rate in the presence of the compound indicates inhibition.[7][8] The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
This compoundN/A (Test Compound)The compound to be evaluated.
Target EnzymeR&D Systems, Sigma-AldrichThe biological target of interest.
SubstrateSigma-Aldrich, Cayman ChemicalThe molecule the enzyme acts upon.
Assay BufferVaries by enzymeMaintains optimal pH and ionic strength.
Positive Control InhibitorVaries by enzymeA known inhibitor for assay validation.
DMSO (Dimethyl Sulfoxide)Sigma-AldrichSolvent for dissolving the test compound.
96-well or 384-well platesCorning, Greiner Bio-OneAssay plate for high-throughput screening.
Plate ReaderMolecular Devices, PerkinElmerDetects the signal (e.g., absorbance, fluorescence).
Step-by-Step Protocol

1. Preparation of Reagents:

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Buffer: Prepare the appropriate buffer for the target enzyme. For example, a common buffer for kinase assays is 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme Working Solution: Dilute the enzyme stock to the final desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time course.[9]

  • Substrate Working Solution: Dilute the substrate to the desired concentration in assay buffer. The concentration is often at or below the Michaelis constant (Km) to facilitate the detection of competitive inhibitors.[8]

  • Positive Control: Prepare a dilution series of a known inhibitor for the target enzyme.

2. Assay Procedure (96-well plate format):

  • Compound Dilution:

    • Create a serial dilution of the this compound stock solution in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

    • Transfer 1 µL of each compound dilution to the appropriate wells of the assay plate.

    • For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of the positive control inhibitor dilutions.

  • Enzyme Addition:

    • Add 50 µL of the enzyme working solution to each well containing the compound or DMSO.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction:

    • Add 50 µL of the substrate working solution to each well to start the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction remains in the linear range.[9]

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Read the plate on a plate reader at the appropriate wavelength for the detection method (e.g., absorbance at 405 nm for a colorimetric assay).

3. Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50:

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (Compound, Enzyme, Substrate) Start->Prepare_Reagents Compound_Plating Plate Compound Dilutions & Controls (1 µL/well) Prepare_Reagents->Compound_Plating Add_Enzyme Add Enzyme Solution (50 µL/well) Compound_Plating->Add_Enzyme Pre_Incubate Pre-incubate (15-30 min at RT) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Solution (50 µL/well) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate Reaction (e.g., 60 min at 37°C) Add_Substrate->Incubate_Reaction Read_Plate Read Plate (Spectrophotometer/Fluorometer) Incubate_Reaction->Read_Plate Analyze_Data Data Analysis (% Inhibition, IC50 Curve) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro enzyme inhibition assay.

Alternative Assay Considerations: GPCR Activity

Should this compound not exhibit significant enzyme inhibition, another plausible target class to investigate is G-protein coupled receptors (GPCRs).[10][11] GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are major drug targets.[10][12]

Cell-based assays are typically used to measure GPCR activity.[11][12] These assays can monitor downstream signaling events such as:

  • Second Messenger Accumulation: Measuring changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.[12][13]

  • Reporter Gene Expression: Using a reporter gene (e.g., luciferase) linked to a response element that is activated by GPCR signaling.[14]

  • β-arrestin Recruitment: Detecting the translocation of β-arrestin to the activated receptor.[12]

The choice of assay depends on the specific GPCR and the G-protein it couples to (e.g., Gs, Gi, Gq).[11][12]

Conclusion and Future Directions

This application note provides a comprehensive and adaptable protocol for the initial in vitro characterization of this compound. By starting with a well-validated enzyme inhibition assay, researchers can efficiently determine if the compound has biological activity and quantify its potency. The provided workflow and data analysis guidelines ensure a robust and reproducible approach. Should the compound prove inactive in enzymatic assays, the exploration of other target classes, such as GPCRs, is a logical next step. The insights gained from these foundational in vitro studies are critical for guiding further preclinical development and unlocking the therapeutic potential of novel pyrazole-containing molecules.

References

  • Bansal, Y., & Sethi, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2035. Available from: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. Available from: [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available from: [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Signosis. Available from: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available from: [Link]

  • ResearchGate. (2025). Examples of pyrazole‐containing drugs and their pharmacological activities. ResearchGate. Available from: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide. Available from: [Link]

  • ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. Available from: [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available from: [Link]

  • EMBL-EBI. (n.d.). Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor. ChEMBL. Available from: [Link]

  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Available from: [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide. PubChem. Available from: [Link]

  • Taylor & Francis Online. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Taylor & Francis Online. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC. Available from: [Link]

  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry. Available from: [Link]

  • PubMed. (2020). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. Available from: [Link]

  • PubMed. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. PubMed. Available from: [Link]

  • PubMed. (2024). Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. PubMed. Available from: [Link]

Sources

"N-Ethyl-2-(1-pyrazolyl)acetamide" cell-based assay development

Author: BenchChem Technical Support Team. Date: January 2026

Development of a Cell-Based High-Throughput Screening Assay for N-Ethyl-2-(1-pyrazolyl)acetamide to Identify Modulators of the NF-κB Signaling Pathway

Abstract

This document provides a comprehensive guide for the development and implementation of a robust, cell-based assay for the characterization of this compound and its derivatives. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This application note outlines a hypothetical mechanism of action for this compound as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[4] The protocol details a luciferase reporter gene assay, a widely used method for monitoring the activation of this pathway in a high-throughput screening (HTS) format.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable in vitro model for screening and characterizing novel anti-inflammatory compounds.

Introduction: The Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[2][3] Similarly, acetamide derivatives are prevalent in many biologically active molecules.[7][8] The combination of these two moieties in this compound suggests its potential as a modulator of key cellular signaling pathways. While the specific biological target of this compound is not yet fully elucidated, the known anti-inflammatory properties of many pyrazole-containing compounds point towards the NF-κB signaling pathway as a plausible target.[2]

The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. Consequently, the identification of novel inhibitors of this pathway is of significant therapeutic interest. This application note describes the development of a cell-based assay to screen for and characterize the inhibitory potential of this compound on NF-κB signaling.

The assay is based on a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Upon activation of the pathway by a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), transcription of the luciferase gene is induced, leading to a measurable light signal. Putative inhibitors will diminish this signal, providing a quantitative measure of their activity.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the TNF-α-induced NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Compound This compound Compound->IKK Inhibits (Hypothesized) DNA NF-κB Response Element NFkB_nuc->DNA Binds Luciferase Luciferase Gene Transcription DNA->Luciferase Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for the high-throughput screening assay.

HTS_Workflow Start Start Cell_Culture Culture & Passage NF-κB Reporter Cells Start->Cell_Culture Seeding Seed Cells into 384-well Plates Cell_Culture->Seeding Incubation1 Incubate (24h) Seeding->Incubation1 Compound_Addition Add this compound & Controls Incubation1->Compound_Addition Incubation2 Pre-incubate (1h) Compound_Addition->Incubation2 Stimulation Add TNF-α Stimulus Incubation2->Stimulation Incubation3 Incubate (6-8h) Stimulation->Incubation3 Lysis_Detection Add Luciferase Substrate & Measure Luminescence Incubation3->Lysis_Detection Data_Analysis Data Analysis & Hit Identification Lysis_Detection->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for the NF-κB reporter assay.

Detailed Protocols

Materials and Reagents
  • Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Compound: this compound (CAS No. 1205076-85-2), dissolved in DMSO to create a 10 mM stock solution.[9]

  • Stimulus: Recombinant Human TNF-α, reconstituted in sterile PBS with 0.1% BSA.

  • Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082).

  • Assay Plates: 384-well, white, clear-bottom tissue culture-treated plates.

  • Detection Reagent: Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

Cell Culture and Seeding
  • Cell Maintenance: Culture the NF-κB reporter cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture the cells every 2-3 days, or when they reach 80-90% confluency. Do not allow the cells to become over-confluent.

  • Cell Seeding:

    • On the day of the assay, harvest the cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh culture medium.

    • Count the cells and adjust the density to 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

Compound Treatment
  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in culture medium to achieve the desired final concentrations (typically ranging from 0.1 nM to 100 µM). The final DMSO concentration should be kept below 0.5%.

  • Control Preparation: Prepare solutions for negative controls (medium with 0.5% DMSO) and positive controls (a known NF-κB inhibitor at its IC90 concentration).

  • Compound Addition:

    • Using an automated liquid handler, add 5 µL of the diluted compound or control solutions to the appropriate wells of the assay plates.

    • Pre-incubate the plates for 1 hour at 37°C and 5% CO2.

Cell Stimulation and Signal Detection
  • Stimulus Preparation: Dilute the TNF-α stock solution in culture medium to a final concentration that elicits 80-90% of the maximal luciferase signal (EC80, to be determined during assay development).

  • Stimulation: Add 10 µL of the diluted TNF-α solution to all wells except for the unstimulated controls.

  • Incubation: Incubate the plates for 6-8 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 40 µL of the luciferase detection reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Assay Validation and Data Analysis

A robust and reproducible cell-based assay is crucial for generating reliable screening data.[5] The following parameters should be assessed to validate the assay's performance.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, indicating the separation between the positive and negative controls.[6]Z' > 0.5
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the stimulated control to the mean signal of the unstimulated control.S/B > 10
Signal Window The difference between the mean of the high and low signals, divided by the standard deviation of the high signal.> 3
DMSO Tolerance The highest concentration of DMSO that does not significantly affect the assay performance.< 1% decrease in cell viability and signal
EC50 of TNF-α The concentration of TNF-α that produces 50% of the maximal response.Consistent across multiple experiments
Data Analysis
  • Normalization: Normalize the raw luminescence data to the control wells on each plate. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) where Signal_Compound is the signal in the presence of the test compound, Signal_Negative is the signal from the unstimulated control, and Signal_Positive is the signal from the stimulated control.

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% inhibition is observed).

Conclusion

This application note provides a detailed framework for the development and validation of a cell-based assay to investigate the potential inhibitory effects of this compound on the NF-κB signaling pathway. The described luciferase reporter assay is a robust and scalable method suitable for high-throughput screening and lead optimization efforts in drug discovery.[10][11] By following these protocols, researchers can generate high-quality, reproducible data to elucidate the biological activity of this and other novel chemical entities.

References

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

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Characterization of N-Ethyl-2-(1-pyrazolyl)acetamide as a Novel Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[1] This document provides a comprehensive guide for the initial characterization of a novel pyrazole-containing compound, N-Ethyl-2-(1-pyrazolyl)acetamide, as a potential kinase inhibitor. We present detailed protocols for evaluating its effects on cell viability, its ability to inhibit kinase activity in vitro, and its impact on a key oncogenic signaling pathway, PI3K/AKT/mTOR. These guidelines are designed for researchers in drug discovery and chemical biology to facilitate the preliminary assessment of novel small molecules.

Introduction

This compound is a small molecule featuring a pyrazole ring, a structural motif frequently found in potent kinase inhibitors.[1] The diverse biological activities of pyrazole derivatives have established them as a cornerstone in the development of targeted therapies.[1] This guide outlines a systematic approach to investigate the potential of this compound as a kinase inhibitor, using a hypothetical framework where it targets the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[2][3][4][5]

Compound Details:

PropertyValue
Compound Name This compound
CAS Number 1205076-85-2[6][7]
Molecular Formula C7H11N3O[8][9]
Molecular Weight 153.18 g/mol [8][9]
Structure (Illustrative structure)

Experimental Workflow Overview

The characterization of a novel kinase inhibitor typically follows a multi-step process, moving from broad cellular effects to specific molecular interactions. This workflow ensures a thorough and logical investigation.

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: In Vitro Kinase Inhibition cluster_2 Phase 3: Cellular Mechanism of Action A Cell Viability/Cytotoxicity Assay (MTT Assay) B Biochemical Kinase Assay (ADP-Glo™) A->B Identified Cellular Activity C IC50 Determination B->C Dose-response D Western Blot Analysis of Phospho-Proteins B->D Confirmed In Vitro Inhibition E Target Engagement Confirmation D->E Phosphorylation Status G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Thr308 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Ser473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation FourEBP1->Proliferation inhibits translation Inhibitor This compound Inhibitor->AKT Inhibits

Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Protocol: Western Blotting for Phospho-Proteins

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors [1]* BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST) [10]* Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [10]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation. A dose-dependent decrease in the phosphorylation of AKT and S6 would support the hypothesis that this compound inhibits the PI3K/AKT/mTOR pathway in cells.

Summary and Future Directions

These protocols provide a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays would warrant further investigation, including:

  • Kinome-wide Profiling: To determine the selectivity of the compound against a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: To assess the drug-like properties of the compound.

By following this structured approach, researchers can efficiently and rigorously evaluate the potential of novel compounds like this compound as targeted therapeutics.

References

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Application Notes and Protocols: "N-Ethyl-2-(1-pyrazolyl)acetamide" in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening N-Ethyl-2-(1-pyrazolyl)acetamide

Cancer remains a formidable challenge to human health, necessitating the continuous discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a privileged structure in medicinal chemistry due to their diverse pharmacological activities.[1][2] Numerous pyrazole derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of protein kinases crucial for cell cycle progression (such as cyclin-dependent kinases), induction of apoptosis (programmed cell death), and disruption of tubulin polymerization.[2][3][4]

This compound is a novel synthetic compound belonging to this promising class. While specific biological data for this exact molecule is nascent, its structural components—a pyrazole ring linked to an N-ethyl-acetamide group—provide a strong rationale for its investigation as a potential anticancer agent. The pyrazole moiety can engage in critical hydrogen bonding and hydrophobic interactions within enzyme active sites, while the acetamide portion can influence solubility and cell permeability.

This guide provides a comprehensive framework for the initial in vitro screening of this compound. It outlines a systematic, multi-tiered approach to characterize its cytotoxic and cytostatic effects on a panel of cancer cell lines. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for informed decision-making in the early stages of drug discovery.

A Systematic Workflow for In Vitro Screening

A logical and phased approach is critical to efficiently evaluate the anticancer potential of a novel compound. The following workflow is recommended for the initial characterization of this compound.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Pathway Exploration A Compound Preparation (Stock Solution in DMSO) C Cell Viability Assay (CellTiter-Glo®) 72h Treatment A->C B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., HEK293) B->C D Data Analysis: IC₅₀ Determination Selectivity Index Calculation C->D E Apoptosis Assay (Annexin V / PI Staining) D->E If IC₅₀ < 20 µM & Selective F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC₅₀ < 20 µM & Selective G Data Analysis: Quantify Apoptotic vs. Necrotic Cells Determine Cell Cycle Arrest E->G F->G H Western Blot Analysis (e.g., PI3K/AKT, MAPK pathways) G->H Based on Apoptosis/ Cell Cycle Data I Data Analysis: Assess Phosphorylation Status of Key Proteins H->I Signaling_Pathway cluster_pathway Hypothetical PI3K/AKT/mTOR Pathway Inhibition RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->AKT Inhibits (Hypothesized)

Caption: A hypothesized mechanism of action via the PI3K/AKT pathway.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is a technique to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., total AKT and phosphorylated AKT). [5][6]A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound at IC₅₀ for a shorter duration (e.g., 2, 6, 12 hours). Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the band intensities.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility, University of Virginia. Retrieved January 16, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital. Retrieved January 16, 2026, from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved January 16, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 16, 2026, from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 16, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. Retrieved January 16, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved January 16, 2026, from [Link]

  • Detection of PI3K/AKT and MAPK signal pathways by Western blotting. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 16, 2026, from [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Vitro Drug Screening On Cancer Cells Using The Spark Cyto Imaging Cytometer. (n.d.). Tecan. Retrieved January 16, 2026, from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience. Retrieved January 16, 2026, from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Retrieved January 16, 2026, from [Link]

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  • Screening Platform Powered by Live-Cell Analysis Informs Personalized Treatments for Cancer Patients Interview. (n.d.). Sartorius. Retrieved January 16, 2026, from [Link]

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  • N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide | C14H17N3O. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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Application Notes & Protocols: Synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1] This is attributed to its versatile structure and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] This document provides a comprehensive guide for researchers on the synthesis of a focused library of N-Ethyl-2-(1-pyrazolyl)acetamide derivatives. It outlines a robust and adaptable synthetic workflow, details the rationale behind analog design for structure-activity relationship (SAR) exploration, and provides standardized protocols for chemical synthesis and characterization. The goal is to empower research teams to efficiently generate novel chemical entities for screening and lead optimization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[7] The N-acetyl group is a common feature in many bioactive molecules and can be readily modified to probe the steric and electronic requirements of a binding pocket.

This guide focuses on the this compound core, a versatile starting point for the development of novel therapeutics. By systematically modifying the pyrazole ring and the N-ethylacetamide moiety, researchers can elucidate the key structural features required for potent and selective biological activity.

General Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a convergent synthetic route. The general approach involves the synthesis of a pyrazole-containing carboxylic acid intermediate, followed by amide coupling with a variety of substituted amines. This strategy allows for the late-stage diversification of the molecule, enabling the rapid generation of a library of analogs for SAR studies.

Retrosynthetic Analysis & Workflow

The retrosynthetic analysis reveals two key fragments: a substituted pyrazole acetic acid and ethylamine. This approach allows for the parallel synthesis of various pyrazole cores and their subsequent coupling to a diverse set of amines.

G Target This compound Derivatives AmideCoupling Amide Bond Formation Target->AmideCoupling Disconnection Fragments Key Fragments AmideCoupling->Fragments PyrazoleAcid Substituted 2-(1H-pyrazol-1-yl)acetic acid Fragments->PyrazoleAcid Amine Substituted Ethylamine Fragments->Amine PyrazoleFormation Pyrazole Ring Synthesis PyrazoleAcid->PyrazoleFormation Synthesis StartingMaterials Commercially Available Starting Materials PyrazoleFormation->StartingMaterials

Caption: Retrosynthetic approach for this compound derivatives.

Detailed Experimental Protocols

Synthesis of 2-(1H-pyrazol-1-yl)acetic acid (Intermediate 1)

This protocol describes a common method for the synthesis of the key pyrazole acetic acid intermediate.

Materials:

  • Pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of pyrazole (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. Stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(1H-pyrazol-1-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add sodium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(1H-pyrazol-1-yl)acetic acid as a solid.

General Protocol for Amide Coupling: Synthesis of this compound Derivatives

This protocol outlines a standard amide coupling procedure using HATU as the coupling agent.

Materials:

  • 2-(1H-pyrazol-1-yl)acetic acid (or a substituted analog)

  • Ethylamine (or a substituted amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Setup: To a solution of 2-(1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (e.g., ethylamine, 1.1 eq) to the reaction mixture and stir at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2-(1-pyrazolyl)acetamide derivative.

Design of a Focused Library for SAR Studies

The following table outlines a focused library of derivatives designed to probe the structure-activity relationships of the this compound scaffold. The rationale is to systematically explore the effects of substitution on the pyrazole ring and the N-alkyl group.

Compound IDR1 (Pyrazole Ring)R2 (Amide)Rationale for Modification
LEAD-001 HEthylParent compound for baseline activity.
SAR-001 3-MethylEthylProbes steric tolerance at the 3-position of the pyrazole.
SAR-002 4-ChloroEthylInvestigates the effect of an electron-withdrawing group on the pyrazole.
SAR-003 5-PhenylEthylExplores the impact of a bulky aromatic substituent.[8][9]
SAR-004 Hn-PropylAssesses the effect of increasing the alkyl chain length.
SAR-005 HCyclopropylIntroduces conformational rigidity to the N-substituent.
SAR-006 HBenzylEvaluates the influence of an aromatic group on the amide nitrogen.

Structure-Activity Relationship (SAR) Logic

The systematic modification of the lead compound allows for the elucidation of the SAR, guiding the design of more potent and selective analogs.

SAR_Logic cluster_pyrazole Pyrazole Ring Modifications cluster_amide Amide N-Substituent Modifications P_Start LEAD-001 R1 = H P_Me SAR-001 R1 = 3-Me P_Start:f1->P_Me Steric Bulk P_Cl SAR-002 R1 = 4-Cl P_Start:f1->P_Cl Electronic Effects P_Ph SAR-003 R1 = 5-Ph P_Start:f1->P_Ph Aromatic Interaction A_Start LEAD-001 R2 = Ethyl A_Pr SAR-004 R2 = n-Propyl A_Start:f1->A_Pr Lipophilicity A_cPr SAR-005 R2 = Cyclopropyl A_Start:f1->A_cPr Conformational Rigidity A_Bn SAR-006 R2 = Benzyl A_Start:f1->A_Bn Aromatic Interaction Screening_Cascade Start Synthesized Compound Library PrimaryScreen Primary Screening (e.g., Target-based assay, single concentration) Start->PrimaryScreen DoseResponse Dose-Response & IC50/EC50 Determination PrimaryScreen->DoseResponse Active Compounds Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity ADME In Vitro ADME Profiling (Solubility, Stability, Permeability) Selectivity->ADME Hit Hit Compound(s) ADME->Hit Favorable Profile LeadOp Lead Optimization Hit->LeadOp

Sources

Application Notes & Protocols: High-Throughput Screening of N-Ethyl-2-(1-pyrazolyl)acetamide and Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase-Focused Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique three-dimensional structure and electronic properties, making it an ideal framework for designing molecules that can interact with various biological targets.[2][3] A particularly fruitful area of research has been the development of pyrazole-based protein kinase inhibitors for indications in oncology, inflammation, and neurodegenerative diseases.[4][5] Kinases, which regulate a vast array of cellular processes, are often dysregulated in disease states, making them a major class of drug targets.[6][7] The pyrazole scaffold has proven effective in targeting the ATP-binding site of many kinases, leading to potent and selective inhibition.[8][9]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of pyrazole-containing small molecules, including the representative compound N-Ethyl-2-(1-pyrazolyl)acetamide , against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several cancers, promoting tumor angiogenesis.[10][11] Therefore, identifying novel inhibitors of VEGFR-2 is a key strategy in anticancer drug discovery.[11]

These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for a robust and reliable HTS campaign. We will delve into the causality behind experimental choices, from assay principle to data analysis, ensuring a self-validating system for hit identification and confirmation.

Assay Principle: Homogeneous Luminescence-Based Kinase Assay

The primary screening assay described here is a homogeneous, luminescence-based in vitro kinase assay designed to measure the activity of VEGFR-2.[3][10] This "mix-and-measure" format is highly amenable to HTS due to its simplicity, sensitivity, and lack of wash steps. The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.

The fundamental principle is as follows:

  • Kinase Reaction: Recombinant VEGFR-2 kinase, a suitable substrate (e.g., a poly-peptide), and ATP are incubated in a microplate well. In the presence of an active kinase, ATP is consumed as the phosphate group is transferred to the substrate.

  • Inhibition: Test compounds, such as this compound, are added to the wells. If a compound inhibits VEGFR-2, the consumption of ATP will be reduced.

  • Detection: A luciferase-based detection reagent is added, which generates a luminescent signal directly proportional to the amount of ATP remaining in the well.

This method allows for the rapid and sensitive identification of potential VEGFR-2 inhibitors from a large compound library.[12]

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is designed to be efficient and robust, moving from primary screening of a large compound library to hit confirmation and initial characterization.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Confirmation & Follow-up A Compound Library Plating (incl. This compound) B Addition of VEGFR-2 Enzyme and Substrate/ATP Mix A->B C Incubation B->C D Addition of Luminescence Detection Reagent C->D E Signal Detection (Luminescence Reading) D->E F Raw Data Normalization (% Inhibition Calculation) E->F G Z'-Factor Calculation (Assay Quality Control) F->G H Hit Identification (Thresholding) F->H I Hit Re-testing (Confirmatory Screen) H->I J Dose-Response (IC50) Determination I->J K Counter-Screen Assays (Selectivity & Off-Target Effects) J->K L Mechanism of Action Studies K->L

Figure 1: High-Throughput Screening Workflow for VEGFR-2 Inhibitors.

Detailed Experimental Protocols

PART 1: Primary High-Throughput Screen

Objective: To screen a library of pyrazole-containing compounds at a single concentration to identify "primary hits" that inhibit VEGFR-2 activity.

Materials & Reagents:

ReagentRecommended SupplierCatalog NumberStorage
Recombinant Human VEGFR-2 (GST-tagged)BPS Bioscience40301-80°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM)BPS Bioscience79686-20°C
PTK Substrate (Poly(Glu:Tyr, 4:1))BPS Bioscience40217-20°C
Kinase-Glo® MAX Luminescence ReagentPromegaV6071-20°C
This compound & AnalogsIn-house library/VendorN/A-20°C
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
384-well, solid white, low-volume microplatesCorning3572Room Temp

Protocol:

  • Compound Plating:

    • Prepare a 1 mM stock solution of each test compound (including this compound) and staurosporine in 100% DMSO.

    • Using an acoustic liquid handler or a multi-channel pipette, transfer 50 nL of each compound stock solution to the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • For negative control wells (0% inhibition), add 50 nL of 100% DMSO.

    • For positive control wells (100% inhibition), add 50 nL of a 100 µM staurosporine stock in DMSO (final concentration 1 µM).

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, DTT can be added to the 1x Kinase Buffer to a final concentration of 1 mM.[10]

    • Prepare the Master Mix for the kinase reaction. For each 2.5 µL addition, mix:

      • 1.25 µL of 1x Kinase Buffer

      • 0.25 µL of 500 µM ATP (final concentration 50 µM)

      • 0.25 µL of PTK substrate (1 mg/mL)

      • 0.75 µL of sterile deionized water

    • Prepare the Enzyme Solution by diluting the recombinant VEGFR-2 kinase to a final concentration of 2 ng/µL in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically during assay development to be in the linear range of the reaction.[3]

  • Kinase Reaction:

    • Add 2.5 µL of the Master Mix to all wells of the 384-well plate containing the plated compounds and controls.

    • To initiate the kinase reaction, add 2.5 µL of the diluted VEGFR-2 Enzyme Solution to all wells except the "blank" controls. To the blank wells, add 2.5 µL of 1x Kinase Buffer.

    • The final reaction volume is 5 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 45 minutes.[3][10]

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® MAX reagent to each well of the assay plate.

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Read the luminescence using a microplate reader.

PART 2: Data Analysis and Hit Selection

1. Data Normalization:

The raw luminescence data will be normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (SignalTest Compound - SignalPositive Control) / (SignalNegative Control - SignalPositive Control))

  • SignalTest Compound: Luminescence signal from a well with a test compound.

  • SignalPositive Control: Average luminescence signal from wells with staurosporine (representing 100% inhibition).

  • SignalNegative Control: Average luminescence signal from wells with DMSO only (representing 0% inhibition).

2. Assay Quality Control (Z'-Factor):

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[1][5] It measures the separation between the positive and negative controls.[2]

Z' = 1 - (3 * (SDPositive Control + SDNegative Control)) / |MeanPositive Control - MeanNegative Control|

  • SD: Standard Deviation

  • Mean: Average Signal

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unsuitable for HTS

A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[1][13]

3. Hit Selection:

Primary hits are typically identified based on a pre-defined inhibition threshold. A common starting point is a threshold of >50% inhibition or a value greater than three times the standard deviation of the negative controls.

Data_Analysis_Workflow A Raw Luminescence Data B Calculate Mean and SD of Controls A->B E Normalize Data (% Inhibition) A->E C Calculate Z'-Factor B->C D Assess Assay Quality (Z' > 0.5?) C->D D->E Yes I Troubleshoot Assay D->I No F Apply Hit Threshold (e.g., >50% Inhibition) E->F G Generate Primary Hit List F->G H Proceed to Hit Confirmation G->H

Figure 2: HTS Data Analysis and Hit Selection Workflow.

PART 3: Hit Confirmation and Counter-Screens

Objective: To confirm the activity of primary hits and eliminate false positives.

1. Confirmatory Screen:

  • Re-test all primary hits in triplicate at the same concentration used in the primary screen to confirm their inhibitory activity.

2. Dose-Response (IC50) Determination:

  • For confirmed hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) and perform the kinase assay as described above.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

3. Counter-Screen Assays:

Counter-screens are crucial to eliminate compounds that interfere with the assay technology (false positives) or have undesirable properties.[14]

  • Luciferase Inhibition Counter-Screen: To identify compounds that directly inhibit the luciferase enzyme used in the detection step, perform the assay without the VEGFR-2 kinase. A decrease in luminescence in the presence of a compound would indicate luciferase inhibition.

  • Promiscuity/Selectivity Screens: To assess the selectivity of the hits, screen them against a panel of other related kinases. This helps to identify compounds that are specific for VEGFR-2 versus those that are promiscuous kinase inhibitors.

  • Cell-Based Assays: Promising hits should be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant context.[15] This could involve measuring the inhibition of VEGF-induced phosphorylation of downstream targets in endothelial cells.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound and other pyrazole-based compounds as potential VEGFR-2 inhibitors. By following this structured workflow, from primary screening to hit confirmation and counter-screening, researchers can efficiently identify and validate promising lead compounds for further development in cancer therapy. The integration of rigorous quality control measures, such as the Z'-factor calculation, ensures the reliability and reproducibility of the screening data.[16][17] Future work on confirmed hits will involve detailed structure-activity relationship (SAR) studies, lead optimization to improve potency and selectivity, and in vivo efficacy studies in relevant animal models.

References

  • Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020, June 19). A workflow for high-throughput screening, data analysis, processing, and hit identification. KNIME. Retrieved from [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Sawyer, T. K., et al. (2003). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 42(48), 14213–14224.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of the HTS Analysis System. Retrieved from [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(15), 3541–3556.
  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • PubChem. (n.d.). AID 1528 - Counterscreen assay for PERK inhibitors. Retrieved from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(4-cyano-3-methylphenoxy)phenyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide. Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, n-[(1s,2r)-3-[amino].... Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]367.pdf)

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Application Notes & Protocols: Investigating N-Ethyl-2-(1-pyrazolyl)acetamide in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Neuroscience

Disclaimer: These Application Notes provide a scientifically-grounded, hypothetical framework for the preclinical investigation of N-Ethyl-2-(1-pyrazolyl)acetamide. As of the date of publication, specific in vivo data for this compound (CAS 1205076-85-2) is not extensively available in peer-reviewed literature. The proposed mechanism and protocols are based on the well-documented activities of structurally-related pyrazole and acetamide derivatives and established standards in preclinical pain research.

Introduction: The Rationale for Investigating this compound in Neuropathic Pain

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anti-convulsant, and anticancer properties.[1][2][3][4] The acetamide group, similarly, is a common feature in pharmacologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[5][6] The convergence of these two moieties in a single molecule, this compound, presents a compelling candidate for investigation in disease models, particularly those with an inflammatory or neurological basis.

A key area of interest for novel pyrazole derivatives is the modulation of the P2X7 receptor (P2X7R).[7] The P2X7R is an ATP-gated ion channel predominantly expressed on immune cells, such as microglia in the central nervous system. Its over-activation is a critical event in the initiation and maintenance of neuroinflammation, a key driver of neuropathic pain. Structure-activity relationship studies of similar (1H-pyrazol-4-yl)acetamide compounds have identified potent P2X7R antagonists that demonstrate significant antihyperalgesic effects in animal models of inflammatory pain.[7]

This guide, therefore, outlines a comprehensive strategy to investigate the therapeutic potential of this compound using a well-established animal model of neuropathic pain, the Chronic Constriction Injury (CCI) model. We hypothesize that this compound may act as a P2X7R antagonist, thereby attenuating microglial activation and reducing pain hypersensitivity.

Hypothesized Mechanism of Action

The proposed workflow is designed to test the hypothesis that this compound ameliorates neuropathic pain by modulating neuroinflammatory pathways. The diagram below illustrates the hypothesized signaling cascade.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Pathophysiological Outcome Nerve Injury Nerve Injury ATP Release ATP Release Nerve Injury->ATP Release P2X7R P2X7 Receptor (on Microglia) ATP Release->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 NE2PA This compound (Hypothesized Antagonist) NE2PA->P2X7R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Central Sensitization Central Sensitization Neuroinflammation->Central Sensitization Pain Neuropathic Pain Hypersensitivity Central Sensitization->Pain

Caption: Hypothesized P2X7R signaling pathway in neuropathic pain and the inhibitory target of this compound.

Experimental Design & Workflow

A robust preclinical study requires careful planning and execution. The workflow below provides a high-level overview of the experimental phases for evaluating this compound.

Caption: Overall experimental workflow for evaluating the compound in a neuropathic pain model.

Detailed Protocols

Protocol 1: Compound Formulation

Objective: To prepare a stable and homogenous formulation of this compound for intraperitoneal (i.p.) administration.

Materials:

  • This compound powder

  • Sterile 0.9% Saline

  • Tween 80

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 5% Tween 80 in 90% sterile saline.

    • Rationale: This vehicle is commonly used to solubilize hydrophobic compounds for in vivo administration. Tween 80 acts as a surfactant to maintain a stable suspension.

  • Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume (typically 5-10 mL/kg for rats).

  • Solubilization: a. Add the DMSO (5% of final volume) to the powdered compound in a sterile tube. Vortex thoroughly until the powder is fully dissolved. b. Add the Tween 80 (5% of final volume) and vortex again to ensure complete mixing. c. Gradually add the sterile saline (90% of final volume) while continuously vortexing to prevent precipitation.

  • Homogenization: Place the final solution in a water bath sonicator for 10-15 minutes to ensure a homogenous and fine suspension.

  • Storage: Prepare fresh on the day of dosing. Store at room temperature, protected from light, for the duration of the experiment day. Vortex before each injection.

Protocol 2: Chronic Constriction Injury (CCI) Model

Objective: To induce a reproducible peripheral neuropathy in rats that results in measurable pain hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 chromic gut sutures

  • Antiseptic solution (e.g., Betadine)

  • Warming pad

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Site Preparation: Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution.

  • Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve at the mid-thigh level.

  • Ligation: a. Free about 5-7 mm of the nerve from surrounding connective tissue. b. Loosely tie four ligatures of 4-0 chromic gut around the nerve with approximately 1 mm spacing between them.

    • Causality: The ligatures should be tightened just enough to cause a slight constriction and impede epineural blood flow without arresting it. This mild, chronic compression induces inflammation and nerve damage, mimicking aspects of human neuropathic pain.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Sham Surgery Control: For the sham control group, perform the identical surgical procedure, including nerve exposure, but do not place the ligatures.

  • Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen) and allow the animal to recover on a warming pad. Monitor the animal's health and wound healing daily.

Protocol 3: Dosing Regimen & Administration

Objective: To systematically administer the test compound to evaluate its dose-dependent effects on pain behavior.

Procedure:

  • Group Assignment: On Day 7 post-surgery, after confirming the development of hypersensitivity, randomly assign animals to treatment groups (n=8-10 per group).

  • Dosing: Administer the prepared formulations via intraperitoneal (i.p.) injection once daily from Day 7 to Day 14 post-surgery.

  • Behavioral Testing: Conduct behavioral assessments (Protocol 4) at a consistent time point relative to dosing, for example, 60 minutes post-injection.

Table 1: Example Dosing and Treatment Groups

Group IDTreatmentDose (mg/kg)Administration Route
1Sham Control--
2CCI + Vehicle0i.p.
3CCI + this compound10i.p.
4CCI + this compound30i.p.
5CCI + this compound100i.p.
6CCI + Positive Control (e.g., Gabapentin)100i.p.
Protocol 4: Behavioral Assessment of Nociception

Objective: To quantify mechanical and thermal hypersensitivity as primary indicators of neuropathic pain.

4.1 Mechanical Allodynia (Von Frey Test)

  • Principle: Measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

  • Habituation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) hind paw.

  • Threshold Determination: The threshold is the lowest filament force that elicits a brisk paw withdrawal, shaking, or licking. The "up-down" method is recommended for efficient threshold determination.

  • Data Recording: Record the 50% paw withdrawal threshold in grams. A significant decrease in the threshold in the CCI group compared to the sham group indicates mechanical allodynia.

4.2 Thermal Hyperalgesia (Hargreaves Test)

  • Principle: Measures the paw withdrawal latency in response to a noxious thermal stimulus.

  • Habituation: Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.

  • Stimulation: Position a radiant heat source beneath the glass floor, targeting the mid-plantar surface of the ipsilateral hind paw.

  • Latency Measurement: An automated timer starts with the heat source and stops when the rat withdraws its paw.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

  • Data Recording: Record the paw withdrawal latency in seconds. A significant decrease in latency in the CCI group indicates thermal hyperalgesia.

Data Interpretation & Expected Outcomes

Table 2: Hypothetical Outcome Summary

Treatment GroupMechanical Threshold (g) (Mean ± SEM)Thermal Latency (s) (Mean ± SEM)
Sham Control14.5 ± 1.212.1 ± 0.8
CCI + Vehicle2.8 ± 0.45.5 ± 0.5
CCI + Compound (30 mg/kg)8.9 ± 0.9#9.2 ± 0.7#
CCI + Compound (100 mg/kg)12.1 ± 1.1#11.0 ± 0.9#
CCI + Positive Control11.5 ± 1.0#10.5 ± 0.8#
p < 0.05 vs. Sham; #p < 0.05 vs. CCI + Vehicle

A successful outcome would be a dose-dependent increase in the paw withdrawal threshold (Von Frey) and withdrawal latency (Hargreaves) in the compound-treated groups compared to the vehicle-treated CCI group. This would indicate a significant antihyperalgesic and antiallodynic effect.

References

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  • Study suggests caffeine mitigates psychiatric side effects of cyclosporine. PsyPost. [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor. ChEMBL - EMBL-EBI. [Link]

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  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. PubMed. [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. [Link]

  • N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide. PubChem. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. PubMed. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]

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Formulation of N-Ethyl-2-(1-pyrazolyl)acetamide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide for the formulation of N-Ethyl-2-(1-pyrazolyl)acetamide, a novel pyrazole-containing compound, for in vivo preclinical research. Pyrazole derivatives often exhibit a broad range of pharmacological activities but can present challenges in formulation due to poor aqueous solubility.[1][2] This guide outlines a systematic, experimentally-driven approach to developing stable, homogeneous, and bioavailable formulations suitable for common administration routes in animal models. We detail protocols for physicochemical characterization, a tiered vehicle screening strategy, and step-by-step preparation of solution and suspension formulations. The causality behind experimental choices is explained to empower researchers to adapt these protocols for other novel chemical entities with similar characteristics.

Introduction: The Formulation Challenge of Pyrazole Acetamides

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse biological activities.[3] The pyrazole ring's unique physicochemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its pharmacological versatility but can also influence its solubility and stability.[2] Like many small molecule drug candidates, this compound is anticipated to have limited aqueous solubility, a significant hurdle for achieving adequate systemic exposure in in vivo studies.

The primary objective of preclinical formulation development is to create a delivery system that ensures the test compound is administered accurately and reproducibly, leading to meaningful pharmacokinetic and pharmacodynamic data.[1] An ideal vehicle should solubilize or uniformly suspend the compound at the desired concentration without causing adverse effects in the animal model or interfering with the compound's biological activity.

This guide provides a logical workflow, from initial characterization to final formulation preparation, to address these challenges.

Pre-formulation Assessment: Characterizing Your Compound

Before developing a dosing vehicle, it is critical to determine the fundamental physicochemical properties of this compound. This data will inform the selection of an appropriate formulation strategy.[4]

Predicted Physicochemical Properties

Based on its structure (Figure 1), we can make initial hypotheses. The pyrazole and acetamide moieties may offer some polarity and hydrogen bonding potential. However, the overall structure is relatively small and predominantly neutral, suggesting that high aqueous solubility is unlikely.

Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol [5][6]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To quantify the solubility of this compound in a range of common preclinical vehicles.

Materials:

  • This compound powder

  • Selection of vehicles (see Table 1)

  • 2 mL microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification[7][8]

Procedure:

  • Add an excess amount of this compound to a microcentrifuge tube (e.g., 5-10 mg).

  • Add 1 mL of the selected vehicle to the tube.

  • Tightly cap the tubes and place them in a thermomixer set to 25°C and 1000 RPM.

  • Incubate for 24 hours to allow the suspension to reach equilibrium.

  • After incubation, centrifuge the tubes at 10,000 x g for 10 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.[9]

Data Presentation:

Table 1: Hypothetical Solubility Data for this compound

Vehicle SystemTypePredicted Solubility (mg/mL)Notes
WaterAqueous< 0.1Likely requires solubilization enhancement.
0.9% SalineAqueous< 0.1Standard for isotonic parenteral formulations.
5% Dextrose in Water (D5W)Aqueous< 0.1Alternative isotonic vehicle.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer< 0.1pH may influence solubility of ionizable compounds.
Dimethyl Sulfoxide (DMSO)Organic Solvent> 100Excellent solubilizer, but use should be minimized due to toxicity.
Polyethylene Glycol 400 (PEG 400)Co-solvent / Polymer10 - 50Common, safe co-solvent for oral and parenteral routes.
Propylene Glycol (PG)Co-solvent5 - 20Another widely used co-solvent.
10% HP-β-CD in WaterCyclodextrin Solution1 - 5Can form inclusion complexes to enhance solubility.[1]
Corn OilLipid / Oil< 1Suitable for oral suspension of lipophilic compounds.
0.5% Carboxymethylcellulose (CMC) in WaterSuspending Agent< 0.1 (Suspension)Forms a uniform suspension for oral gavage.
20% PEG 400 / 80% SalineCo-solvent System1 - 10A common binary system for increasing solubility.
10% DMSO / 40% PEG 400 / 50% WaterCo-solvent System5 - 25A more aggressive solubilizing system for difficult compounds.[1]

Formulation Development Workflow

The selection of a formulation strategy should be a stepwise process, starting with the simplest and safest vehicles and progressing to more complex systems as needed. The choice is primarily dictated by the desired route of administration and the target dose.

Visualization of the Formulation Strategy

The following diagram illustrates the decision-making process for selecting an appropriate formulation path.

FormulationWorkflow Start Start: Define Dose & Route SolubilityCheck Aqueous Solubility > Target Conc.? Start->SolubilityCheck SimpleAqueous Use Simple Aqueous Vehicle (Saline, D5W, PBS) SolubilityCheck->SimpleAqueous Yes ComplexNeeded Solubilization Required SolubilityCheck->ComplexNeeded No FinalQC Final Formulation QC: - Appearance - pH - Concentration Verification - Stability SimpleAqueous->FinalQC RouteDecision Route of Administration? ComplexNeeded->RouteDecision OralRoute Oral (PO) RouteDecision->OralRoute Oral ParenteralRoute Parenteral (IV, IP, SC) RouteDecision->ParenteralRoute Parenteral OralStrategy Select Oral Strategy OralRoute->OralStrategy ParenteralStrategy Select Parenteral Strategy ParenteralRoute->ParenteralStrategy Suspension Prepare Suspension (e.g., 0.5% CMC, Corn Oil) OralStrategy->Suspension Low dose / Lipophilic OralSolution Prepare Oral Solution (Co-solvents, Cyclodextrins) OralStrategy->OralSolution High dose / Soluble in co-solvents ParenteralSolution Prepare Parenteral Solution (Co-solvents, Cyclodextrins) Must be sterile ParenteralStrategy->ParenteralSolution Suspension->FinalQC OralSolution->FinalQC ParenteralSolution->FinalQC

Caption: Formulation development workflow for this compound.

Detailed Formulation Protocols

The following protocols are provided as templates. The exact percentages of excipients should be optimized based on the solubility data obtained in Section 2.2.

Protocol 1: Preparation of an Oral Suspension

This is often the simplest approach for water-insoluble compounds administered orally.

Objective: To prepare a homogeneous and physically stable suspension of this compound in 0.5% w/v carboxymethylcellulose (CMC).

Materials:

  • This compound

  • Sodium carboxymethylcellulose (low viscosity)

  • Sterile water

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

  • Sterile storage vials

Procedure:

  • Prepare the Vehicle: Weigh out 50 mg of sodium CMC and add it to a beaker containing approximately 80 mL of sterile water while stirring. Continue to stir until the CMC is fully hydrated and a clear, viscous solution is formed. Bring the final volume to 100 mL with sterile water.

  • Weigh Compound: Accurately weigh the required amount of this compound for the target concentration (e.g., for a 10 mg/mL suspension in a 10 mL final volume, weigh 100 mg).

  • Trituration: Place the weighed compound into a mortar. Add a small volume (e.g., 1-2 mL) of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.

  • Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition.

  • Homogenization: Transfer the suspension to a graduated cylinder or beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage: Transfer the final suspension to a sterile, labeled vial. Store at 2-8°C and protect from light. Always re-homogenize (e.g., by vortexing or stirring) immediately before dosing.

Protocol 2: Preparation of a Parenteral Co-Solvent Solution

For intravenous (IV) or intraperitoneal (IP) administration, a clear, sterile solution is required. This protocol uses a common co-solvent system.[1]

Objective: To prepare a sterile, clear solution of this compound using a DMSO/PEG 400/Saline co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile/endotoxin-free

  • Polyethylene Glycol 400 (PEG 400), sterile/endotoxin-free

  • 0.9% Sodium Chloride for Injection (Sterile Saline)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Weigh Compound: In a sterile vial, accurately weigh the required amount of this compound.

  • Initial Solubilization: Add a minimal volume of DMSO to completely dissolve the compound. Aim for a final DMSO concentration of ≤10% in the final formulation (e.g., for a 10 mL final volume, use ≤1 mL of DMSO). Vortex until a clear solution is obtained.[1]

  • Add Co-solvent: Add the required volume of PEG 400. A common starting point is a final concentration of 30-40% (e.g., for a 10 mL final volume, add 3-4 mL of PEG 400). Vortex thoroughly after addition.[1]

  • Final Dilution: Slowly add the sterile saline dropwise while vortexing to bring the formulation to the final volume. This slow addition is critical to prevent the compound from precipitating out of solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile, pyrogen-free vial. This is a mandatory step for all parenteral formulations.

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation or crystallization.

Stability and Quality Control

Ensuring the quality of the dosing formulation is as important as the formulation itself. Stability testing confirms that the compound remains chemically stable and physically homogeneous for the duration of the study.[10][11]

Short-Term Stability Assessment

Objective: To confirm the formulation is stable for the intended period of use (e.g., a single day of dosing).

Protocol:

  • Prepare the formulation as described above.

  • Immediately after preparation (T=0), take an aliquot for concentration analysis by HPLC/LC-MS. Visually inspect for homogeneity (for suspensions) or clarity (for solutions).

  • Store the formulation under the intended use conditions (e.g., on the benchtop at room temperature or at 2-8°C).

  • At a later time point (e.g., T=8 hours), re-homogenize the formulation, take another aliquot, and repeat the concentration analysis and visual inspection.

  • Acceptance Criteria: The concentration should be within ±10% of the T=0 value, and the visual appearance should be unchanged.[12]

Analytical Method Validation

The analytical method used for concentration verification must be validated to ensure it is accurate, precise, and specific for this compound in the presence of the formulation excipients.[9] Excipients like PEG 400 can sometimes cause ion suppression in LC-MS analysis, a phenomenon known as the 'dosing vehicle effect'.[13] It is crucial to confirm that the analytical method is not susceptible to such interference.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate dosing formulation. Due to its likely poor aqueous solubility, a systematic approach beginning with fundamental physicochemical characterization is essential. The protocols and workflows provided in this guide offer a robust framework for developing either a suspension for oral administration or a co-solvent solution for parenteral routes. By understanding the causal relationships between a compound's properties, vehicle selection, and preparation methods, researchers can develop high-quality, reproducible formulations that yield reliable and impactful preclinical data.

References

  • BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • PubMed. (2003). Post-column infusion study of the 'dosing vehicle effect' in the liquid chromatography/tandem mass spectrometric analysis of discovery pharmacokinetic samples.
  • PubChem. (n.d.). 2-[4-(4-cyano-3-methylphenoxy)phenyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diphenyl- (CAS 519-87-9).
  • Arctom. (n.d.). CAS NO. 1205076-85-2 | this compound | Catalog SY024906.
  • PubChem. (n.d.). N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • BLDpharm. (n.d.). 1205076-85-2|this compound.
  • International Journal of Pharmaceutical Sciences and Research. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • ACS Publications. (2009, December 3). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K.
  • Lab Manager. (n.d.). Drug Discovery Analytical Procedures: Key Steps in Bringing New Medications to Market.
  • BenchChem. (n.d.). Comparing the bioavailability of different N-substituted acetamides.
  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PubChemLite. (n.d.). Acetamide, n-[(1s,2r)-3-[amino]. Retrieved from PubChemLite.

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Wikipedia. (n.d.). Acetamide.
  • YouTube. (2025, April 26). Understanding Stability Testing in the Pharmaceutical Industry.
  • Longdom. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences.
  • Taylor & Francis Online. (2026, January 7). The Advancement of Analytical Techniques in Drug Development and Validation.
  • BenchChem. (n.d.). A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds. Retrieved from BenchChem. Potential Research Compounds*.

Sources

Troubleshooting & Optimization

"N-Ethyl-2-(1-pyrazolyl)acetamide" solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethyl-2-(1-pyrazolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the solubility and stability challenges that may be encountered during its handling and use in experimental settings.

Introduction

This compound is a molecule combining a pyrazole ring with an N-ethyl acetamide functional group. Understanding its behavior in various solvents and under different experimental conditions is crucial for obtaining reliable and reproducible results. This guide synthesizes information from the known properties of pyrazole derivatives and acetamides to provide a comprehensive resource for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Solubility

Q1: What are the recommended solvents for dissolving this compound?

Based on the general solubility of pyrazole derivatives, this compound is expected to have good solubility in a range of organic solvents.[1] We recommend starting with the following:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

  • Alcohols: Ethanol, Methanol

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ketones: Acetone

For synthetic reactions, acetone is often a good starting point for pyrazole derivatives.[1]

Q2: I'm having trouble dissolving the compound in aqueous solutions. What can I do?

Limited water solubility is a common characteristic of many pyrazole derivatives.[1][2] Here are several strategies to improve aqueous solubility:

  • Co-solvents: The use of a water-miscible organic co-solvent such as ethanol or DMSO can significantly enhance solubility.[1] Start by dissolving the compound in a minimal amount of the organic solvent, and then slowly add the aqueous buffer to the desired final concentration.

  • pH Adjustment: The pyrazole ring has a pKa, and the acetamide group can undergo hydrolysis under strongly acidic or basic conditions. While the pyrazole ring itself is weakly basic, if your specific derivative contains other acidic or basic functional groups, adjusting the pH to form a salt can dramatically increase aqueous solubility.[3]

  • Temperature: For many solid compounds, solubility increases with temperature.[1][2] Gentle warming of the solution may help dissolve the compound. However, be mindful of potential degradation at elevated temperatures (see Stability section).

Q3: The compound precipitates out of my aqueous buffer during my experiment. How can I prevent this?

Precipitation during an experiment is often due to a change in conditions (e.g., temperature, pH, or the addition of other reagents) that lowers the solubility of your compound. Consider the following:

  • Increase the percentage of co-solvent: If your experimental conditions allow, increasing the proportion of the organic co-solvent can help maintain solubility.

  • Screen different buffers and pH levels: The solubility of your compound may be sensitive to the pH and ionic strength of the buffer.

  • Advanced Formulation Strategies: For in vivo or cell-based assays where organic solvents are not ideal, advanced formulation techniques like creating amorphous solid dispersions with polymers or encapsulation in liposomes can be explored.[1]

Stability

Q4: What are the primary stability concerns for this compound?

The main stability concerns for this molecule are related to the hydrolysis of the acetamide group and potential degradation of the pyrazole ring under harsh conditions.

  • Hydrolysis: The acetamide bond is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would yield ethylamine and 2-(1-pyrazolyl)acetic acid.[4][5] While hydrolysis in neutral water is generally slow, it can be accelerated by enzymes or extreme pH.[4]

  • Ring Stability: The pyrazole ring is generally stable. However, like many heterocyclic compounds, it can be susceptible to degradation under strong oxidizing conditions or prolonged exposure to high temperatures.

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability, we recommend storing this compound as a solid in a tightly sealed container in a cool, dry place. For solutions, especially in protic solvents, it is best to prepare them fresh. If storage of a solution is necessary, aliquot and store at -20°C or -80°C to minimize degradation.

Q6: I see an unexpected peak in my analytical results (e.g., LC-MS, NMR) after my experiment. What could it be?

An unexpected peak may indicate a degradation product. The most likely degradation product would be from the hydrolysis of the acetamide bond. In mass spectrometry, you would look for the mass corresponding to 2-(1-pyrazolyl)acetic acid or ethylamine.

Troubleshooting Guides

Troubleshooting Solubility Issues
IssuePotential CauseSuggested Solution
Compound will not dissolve in the initial solvent. The solvent is not appropriate for the compound.Consult the recommended solvent list. Try a small-scale solubility test with different solvents like DMF, DMSO, or methanol.
Compound precipitates upon addition to an aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility.Increase the percentage of the organic co-solvent. If not possible, consider a different formulation strategy.
Compound "oils out" instead of dissolving. The compound may be melting or forming a solvate.Try a different solvent or a solvent mixture. Gentle warming may help, but monitor for degradation.
Solubility is inconsistent between batches. The compound may have different polymorphic forms or varying levels of impurities.Ensure consistent sourcing and purity of the compound. Characterize each batch by melting point and analytical methods.
Troubleshooting Stability Issues
IssuePotential CauseSuggested Solution
Loss of compound over time in an aqueous solution. Hydrolysis of the acetamide group.Prepare solutions fresh before use. If storage is required, use aprotic solvents and store at low temperatures (-20°C or -80°C). Avoid strongly acidic or basic conditions.
Appearance of new peaks in analytical data. Degradation of the compound.The primary suspect is hydrolysis. Confirm the identity of the new peak by mass spectrometry. Minimize exposure to water, extreme pH, and high temperatures.
Discoloration of the solid compound. Potential degradation upon exposure to light or air.Store the solid compound in a dark, tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols & Visualizations

Protocol: Small-Scale Solubility Testing
  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a small glass vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, the solubility is at least at that concentration. You can add more solid to determine the upper limit.

  • If the solid has not dissolved, add another measured volume of the solvent and repeat the process.

  • If the compound remains insoluble after adding a significant volume of solvent, it is considered to have low solubility in that solvent.

Diagram: Troubleshooting Workflow for Solubility

Sources

"N-Ethyl-2-(1-pyrazolyl)acetamide" optimizing reaction conditions for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Pyrazole Intermediate

N-Ethyl-2-(1-pyrazolyl)acetamide is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents common challenges that can impact yield, purity, and scalability. The primary hurdles involve controlling the regioselectivity of the initial N-alkylation of the pyrazole ring and ensuring efficient amide bond formation.

This technical support guide provides researchers and drug development professionals with a comprehensive resource for optimizing reaction conditions. It combines troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Core Synthetic Pathways

Two primary, reliable routes are employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials and specific laboratory capabilities.

  • Route A: Direct N-Alkylation. This is the more direct approach, involving the N-alkylation of pyrazole with a pre-formed haloacetamide, such as 2-chloro-N-ethylacetamide.

  • Route B: Two-Step Acylation and Amidation. This pathway involves first alkylating pyrazole with an acetate ester (e.g., ethyl bromoacetate), followed by saponification to the corresponding carboxylic acid, and finally, amide coupling with ethylamine.

cluster_route_a Route A: Direct N-Alkylation cluster_route_b Route B: Two-Step Pathway A_start Pyrazole A_reagents 2-Chloro-N-ethylacetamide, Base (e.g., K₂CO₃ or NaH) A_start->A_reagents A_product This compound A_reagents->A_product N-Alkylation (Sₙ2) B_start Pyrazole B_reagent1 Ethyl Bromoacetate, Base B_start->B_reagent1 B_intermediate1 Ethyl 2-(1-pyrazolyl)acetate B_reagent1->B_intermediate1 N-Alkylation B_reagent2 Saponification (e.g., LiOH, NaOH) B_intermediate1->B_reagent2 B_intermediate2 2-(1-pyrazolyl)acetic acid B_reagent2->B_intermediate2 Hydrolysis B_reagent3 Ethylamine, Coupling Agent (e.g., HATU) B_intermediate2->B_reagent3 B_product This compound B_reagent3->B_product Amidation

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

This section addresses strategic questions regarding the synthesis, focusing on the underlying chemical principles that govern reaction outcomes.

Q1: What is the most critical challenge when synthesizing N-substituted pyrazoles? A1: The primary challenge is controlling regioselectivity. For an unsymmetrically substituted pyrazole, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[1][2] Even with unsubstituted pyrazole, factors like the choice of base and solvent can be critical to prevent side reactions and ensure a clean product profile.

Q2: How do reaction conditions influence N1 vs. N2 regioselectivity? A2: While this compound is derived from the symmetrical pyrazole, understanding regioselectivity is crucial when applying this chemistry to substituted analogs. The outcome is a balance of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction toward the more accessible nitrogen.[2]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[3] They effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a "naked" pyrazolide anion that is highly nucleophilic. This generally leads to rapid and efficient alkylation.

  • Base and Counter-ion: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole.[4] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and safer to handle. The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can also influence the reaction's regioselectivity in substituted pyrazoles.[4]

Q3: For Route B, which amide coupling agents are most effective? A3: The conversion of 2-(1-pyrazolyl)acetic acid to the final amide requires the activation of the carboxylic acid. Several modern coupling agents are highly effective:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often gives high yields and fast reaction times with minimal side products. It is frequently used with a mild base like diisopropylethylamine (DIPEA).[5]

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination that reliably forms the amide bond.[6]

  • Boc₂O (Di-tert-butyl dicarbonate): Can be used in a one-pot reaction with a DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) catalyst for efficient amide bond formation with less reactive nitrogen heterocycles.[7]

Q4: What are the most common side reactions to be aware of? A4: Besides the formation of N2-isomers in substituted systems, the primary side reaction is dialkylation. If a strong base is used in excess or if the reaction temperature is too high, the initial N-alkyl pyrazole product can be deprotonated at a ring carbon, leading to C-alkylation, or the second nitrogen can be alkylated to form a pyrazolium salt.[8] In the amidation step (Route B), incomplete reaction or side reactions involving the coupling agent are the main concerns.

Troubleshooting Guide: From Low Yields to Impure Products

This guide provides direct answers to specific experimental problems you may encounter.

start Experiment Complete check_yield Is the Yield Low (<50%)? start->check_yield check_purity Is the Product Impure (TLC/NMR shows multiple spots)? check_yield->check_purity No cause_deprotonation Cause: Incomplete Deprotonation of Pyrazole check_yield->cause_deprotonation Yes success Synthesis Successful check_purity->success No cause_isomer Cause: Mixture of N1/N2 Isomers (for substituted pyrazoles) check_purity->cause_isomer Yes solve_deprotonation Solution: • Use a stronger base (NaH). • Ensure anhydrous solvent/reagents. • Allow sufficient time for deprotonation. cause_deprotonation->solve_deprotonation cause_reagent Cause: Poor Alkylating Agent Reactivity cause_deprotonation->cause_reagent solve_reagent Solution: • Use Iodo- or Bromo-acetamide instead of Chloro-. • Increase reaction temperature moderately (e.g., from RT to 60-80°C). cause_reagent->solve_reagent cause_coupling Cause: Inefficient Amide Coupling (Route B) cause_reagent->cause_coupling solve_coupling Solution: • Switch to a more robust coupling agent like HATU. • Check stoichiometry of amine and coupling agent. cause_coupling->solve_coupling solve_isomer Solution: • Modify solvent/base combination. • Lower reaction temperature. • See Table 1 for guidance. cause_isomer->solve_isomer cause_starting_material Cause: Unreacted Starting Material cause_isomer->cause_starting_material solve_starting_material Solution: • Increase reaction time or temperature. • Use a slight excess (1.1 eq) of the alkylating agent/amine. cause_starting_material->solve_starting_material cause_dialkylation Cause: Dialkylation or Side Products cause_starting_material->cause_dialkylation solve_dialkylation Solution: • Use stoichiometric amount of base (1.0 eq). • Avoid high temperatures. • Add alkylating agent slowly. cause_dialkylation->solve_dialkylation

Caption: Troubleshooting decision tree for synthesis optimization.

Problem: My reaction yield is very low or zero.

  • Possible Cause: Incomplete deprotonation of the pyrazole starting material. Pyrazole has a pKa of ~14, requiring a sufficiently strong base to generate the nucleophilic pyrazolide anion.

  • Troubleshooting Steps:

    • Verify Base Strength: If using a weaker base like K₂CO₃, ensure it is finely ground and the reaction is sufficiently heated (e.g., 60-80 °C) in a polar aprotic solvent like DMF. For room temperature reactions or less reactive alkylating agents, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF or DMF) is recommended.[2]

    • Ensure Anhydrous Conditions: Water will quench the base (especially NaH) and protonate the pyrazolide anion, halting the reaction. Ensure solvents are anhydrous and glassware is properly dried.

    • Check Reagent Reactivity: The reactivity of haloacetamides follows the trend I > Br > Cl. If you are using 2-chloro-N-ethylacetamide with a mild base, the reaction may be sluggish. Consider switching to the bromo- or iodo- analog or increasing the reaction temperature.

Problem: My final product is contaminated with what appears to be an isomer (relevant for substituted pyrazoles).

  • Possible Cause: The reaction conditions used did not provide adequate regioselectivity, leading to a mixture of N1 and N2 alkylated products.[1][4]

  • Troubleshooting Steps:

    • Modify Reaction Parameters: Regioselectivity is a delicate balance of steric and electronic effects.[2] Consult Table 1 below to see how changes in solvent, base, and temperature can favor one isomer over the other.

    • Purification Strategy: If a mixture is unavoidable, careful column chromatography is required. A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective for separating pyrazole regioisomers.

Problem: The reaction is complete, but purification is difficult due to unreacted starting materials.

  • Possible Cause: Sub-stoichiometric addition of a key reagent or insufficient reaction time/temperature.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile (2-chloro-N-ethylacetamide) to ensure the complete consumption of the pyrazole.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If the pyrazole spot persists, consider increasing the temperature or allowing the reaction to stir for a longer period (e.g., overnight).

    • Implement an Aqueous Work-up: A standard aqueous work-up can help remove unreacted water-soluble starting materials and inorganic salts. Partitioning the crude product between an organic solvent (like ethyl acetate) and water, followed by washes with brine, is effective.

Data Summary for Reaction Optimization

The following table summarizes key parameters and their influence on the N-alkylation step, which is often the most challenging part of the synthesis.

ParameterConditionRationale & Expected OutcomeKey References
Base K₂CO₃ (Potassium Carbonate)A mild, easy-to-handle base. Often requires heating (60-80 °C) for good conversion. Generally provides good N1 selectivity.[2][9]
NaH (Sodium Hydride)A strong, non-nucleophilic base. Ensures complete deprotonation of pyrazole, allowing for lower reaction temperatures (0 °C to RT). Requires strict anhydrous conditions.[2][4]
Cs₂CO₃ (Cesium Carbonate)Often used to enhance reaction rates and can alter regioselectivity in challenging cases due to the large, soft cesium cation.[3]
Solvent DMF, DMSO (Polar Aprotic)Excellent for Sₙ2 reactions. They solvate the cation, creating a highly reactive "naked" pyrazolide anion, leading to faster reaction rates.[1][2]
Acetonitrile (MeCN)A less polar aprotic solvent. Can be effective but may require higher temperatures or more reactive alkylating agents compared to DMF.[3][4]
THF (Tetrahydrofuran)A common choice, especially with NaH. Less polar than DMF, which can sometimes influence regioselectivity. Must be anhydrous.[2]
Temperature 0 °C to Room TempIdeal when using strong bases like NaH to control reactivity and minimize side reactions like dialkylation.[4]
60 - 100 °COften necessary when using weaker bases like K₂CO₃ or less reactive alkylating agents (e.g., chloro-derivatives).[3][10]

Experimental Protocol: Optimized Synthesis via Route A

This protocol describes the direct N-alkylation of pyrazole, a reliable and high-yielding method.

Materials:

  • Pyrazole

  • 2-Chloro-N-ethylacetamide

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water & Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq).

  • Addition of Base and Solvent: Add finely powdered potassium carbonate (1.5 eq) and anhydrous DMF (approx. 0.2 M concentration relative to pyrazole).

  • Addition of Alkylating Agent: Add 2-chloro-N-ethylacetamide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane as eluent) until the pyrazole starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure this compound.

References

  • Benchchem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Benchchem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
  • Powers, J. C., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH-PMC.
  • Pyrazole. (2018). AZC Organic Chemistry, Pharmacy.
  • Synthesis of Pyrazole. Slideshare.
  • Optimized reaction conditions for the amide formation step. ResearchGate.
  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Al-Tel, T. H., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. NIH-PMC.
  • A Sequential route for the formation of pyrazolyl acetamides. ResearchGate.
  • pyrazole.pdf. CUTM Courseware.
  • Al-Zahrani, A. A., et al. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. NIH-PMC.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). NIH-PMC.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025). ResearchGate.
  • This compound. BLDpharm.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides. (2022). ResearchGate.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. (n.d.). NIH-PMC.
  • Kumar, A., et al. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI.

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"N-Ethyl-2-(1-pyrazolyl)acetamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethyl-2-(1-pyrazolyl)acetamide

Welcome to the dedicated support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common and complex challenges associated with purifying this compound.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles specific problems you might encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My final product is an oil or a low-melting solid, making crystallization difficult. How can I obtain a crystalline solid?

This is a common issue, often referred to as "oiling out," where the compound separates as a liquid phase instead of a solid crystalline lattice during crystallization.[1][2] This can be due to the presence of impurities, a low melting point of the compound itself, or rapid cooling.[3][4]

Core Insight: The goal is to slow down the crystallization process and find conditions where crystal lattice formation is more favorable than liquid-liquid phase separation.

Solutions:

  • Solvent System Modification:

    • Increase Solvent Volume: Your compound might be coming out of the solution too quickly. Try dissolving the oil in a slightly larger volume of the hot solvent to ensure it remains dissolved for a longer period during cooling.[4][5]

    • Mixed Solvent System: Utilize a binary solvent system. Dissolve your oily compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.[6] Common combinations for moderately polar compounds include ethanol/water or ethyl acetate/hexane.[7]

  • Controlled Cooling Protocol:

    • Allow the hot, saturated solution to cool slowly to room temperature without any disturbance.[7][8]

    • Once at room temperature, you can then transfer the flask to an ice bath to maximize crystal formation.[9]

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[7]

  • Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Freeze-Drying Followed by Hydration: In challenging cases, dissolving the oil in a suitable solvent, creating an emulsion, freeze-drying it to an amorphous solid, and then suspending this solid in water can sometimes yield a hydrated crystalline form.[1]

Question 2: After my synthesis, I have unreacted pyrazole in my final product. How can I remove it effectively?

Unreacted pyrazole is a common impurity in N-alkylation reactions.[10] Due to its basic nitrogen, it can be selectively removed using acid-base extraction.

Core Insight: The pyrazole ring contains a basic nitrogen atom that can be protonated to form a water-soluble salt, while the amide product is significantly less basic.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous acid solution (e.g., 5% HCl).[11]

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated pyrazole salt will be in the aqueous layer, while your desired this compound product will remain in the organic layer.[12]

  • Drain the aqueous layer.

  • Repeat the extraction with the dilute acid solution to ensure complete removal of the pyrazole.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[13]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to obtain the purified product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

What is the best general-purpose purification method for this compound?

For most common impurities, a well-optimized recrystallization is often the most efficient method for obtaining a highly pure solid product.[9] However, if the product is an oil or if impurities have very similar solubility profiles, column chromatography is the preferred method.[14]

How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[9][15]

  • Either dissolve impurities very well at all temperatures or not at all.[16]

  • Have a boiling point that is not excessively high to allow for easy removal.[7]

A good starting point for moderately polar compounds like this compound could be solvents like ethanol, isopropanol, or ethyl acetate, potentially in combination with water or hexanes as an anti-solvent.[6][7]

My NMR spectrum shows a mixture of N1 and N2 alkylated isomers. How can I separate them?

The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers (alkylation at the N1 or N2 position), which can be challenging to separate.[10][17]

  • Column Chromatography: This is the most effective method for separating isomers. Due to the likely difference in polarity between the two isomers, careful selection of the mobile phase (eluent) should allow for their separation on a silica gel column. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often a good strategy to start with.[18][19]

What are the expected physical properties of pure this compound?

PropertyValueSource
CAS Number 1205076-85-2[20][21]
Molecular Formula C₇H₁₁N₃O[20][22]
Molecular Weight 153.18 g/mol [20][22]

Note: Experimental data such as melting point and boiling point are not widely published and should be determined empirically for the purified compound.

Visualized Workflows

General Purification Workflow

G cluster_solid Solid Path cluster_oil Oil Path start Crude Product assess Assess Physical State (Solid or Oil?) start->assess is_solid Is it a Solid? assess->is_solid is_oil Is it an Oil? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) check_purity Check Purity (TLC/NMR) recrystallize->check_purity pure_solid Pure Crystalline Product check_purity->pure_solid Pure check_purity->chromatography Impure pure_oil Pure Product (May be oil or solid) chromatography->pure_oil

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting "Oiling Out" during Recrystallization

G start Product 'Oils Out' during Cooling action1 Re-heat to Dissolve start->action1 option1 Add more of the 'good' solvent action1->option1 option2 Switch to a different solvent system action1->option2 option3 Ensure slow, undisturbed cooling action1->option3 result Crystalline Product option1->result option2->result option3->result

Caption: Troubleshooting strategies for when a compound "oils out" during recrystallization.

References

  • Recrystallization Techniques. (n.d.). University of California, Los Angeles.
  • A method to crystallize substances that oil out. (2025). ResearchGate.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). American Chemical Society.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Recrystallization. (n.d.). California State University, Stanislaus.
  • How to separate amides from free amine. (2017). ResearchGate.
  • A Short Note On Purification Of Organic Compounds. (n.d.). Unacademy.
  • Recrystallization. (n.d.). University of South Alabama.
  • Purification methods for a mixture with a low melting point. (2025). Reddit.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025). BenchChem.
  • How to recrystallize an oily compound after column chromatography? (2022). ResearchGate.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.
  • This compound. (n.d.). BLDpharm.
  • This compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). Arctom Scientific.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.

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Overcoming Poor Cell Permeability: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-Ethyl-2-(1-pyrazolyl)acetamide >

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound and related pyrazole-containing small molecules. Given that specific experimental data for "this compound" is not extensively available in public literature, this guide synthesizes established principles of small molecule cell permeability, drawing on the known characteristics of the pyrazole scaffold and acetamide moieties to provide actionable troubleshooting strategies.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the cell permeability of pyrazole-based compounds.

Q1: What is "this compound" and what are its likely physicochemical properties?

Q2: Why might a pyrazole-containing compound like this compound exhibit poor cell permeability?

A2: Poor cell permeability in small molecules can stem from several factors. For a compound like this compound, potential reasons include:

  • High Polarity: The acetamide group and the nitrogen atoms in the pyrazole ring can contribute to a higher polar surface area (PSA), which may hinder passive diffusion across the lipid bilayer of the cell membrane.[7]

  • Low Lipophilicity: If the overall molecule is not sufficiently lipophilic, it will not partition effectively into the cell membrane. An optimal LogP (a measure of lipophilicity) is often considered to be in the range of 1-3 for good passive permeability.[8]

  • Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing its intracellular concentration.[9]

Q3: What are the primary methods to assess the cell permeability of my compound?

A3: Several in vitro assays are standard for evaluating cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a good first screen for passive permeability.[8]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9][10] It can assess both passive diffusion and active transport, including efflux.[10]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of kidney epithelial cells and is often used to evaluate permeability and efflux, particularly for blood-brain barrier penetration.[9]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and addressing poor cell permeability of this compound in your experiments.

Initial Assessment: Characterizing the Permeability Problem

The first step is to understand the nature of the permeability issue. A bidirectional Caco-2 assay is highly recommended as it can distinguish between poor passive diffusion and active efflux.[10]

Scenario Observation in Bidirectional Caco-2 Assay Likely Cause Next Steps
1 Low A→B Papp, Low B→A Papp, Efflux Ratio ≈ 1Poor passive permeabilityProceed to "Strategies to Improve Passive Permeability"
2 Low A→B Papp, High B→A Papp, Efflux Ratio ≥ 2Active efflux is a significant factorProceed to "Addressing Active Efflux"
3 Moderate to High A→B Papp, but low intracellular accumulation in target cellsPotential issues with solubility, rapid metabolism, or lysosomal trappingInvestigate solubility and metabolic stability. Consider lysosomal staining.
  • Papp (Apparent Permeability Coefficient): A measure of the rate of transport across the cell monolayer.

  • A→B: Apical to Basolateral transport (mimicking gut absorption).

  • B→A: Basolateral to Apical transport.

  • Efflux Ratio: (B→A Papp) / (A→B Papp). An efflux ratio of 2 or greater suggests the involvement of active efflux transporters.[10]

Scenario 1: Poor Passive Permeability

If your data indicates that poor passive diffusion is the primary issue, the following strategies can be employed.

Troubleshooting Steps:

  • Review Physicochemical Properties:

    • Action: If not already done, obtain or predict the LogP and PSA of your compound.

    • Rationale: A high PSA and low LogP are common culprits for poor passive diffusion.[7]

  • Structural Modification (Lead Optimization):

    • Action: Systematically modify the structure of this compound to increase lipophilicity or reduce polarity.

      • Increase Lipophilicity: Consider adding small alkyl or halogen groups to the pyrazole ring.

      • Reduce Polarity: Explore bioisosteric replacements for the acetamide group that have fewer hydrogen bond donors/acceptors.

    • Rationale: These changes can improve the compound's ability to partition into and cross the lipid bilayer.

  • Prodrug Approach:

    • Action: Design a more lipophilic, cell-permeable prodrug that is converted to the active this compound inside the cell.[11] For example, a cleavable lipophilic group could be temporarily attached.

    • Rationale: Prodrugs can mask polar functional groups, enhancing membrane permeability.[11]

Scenario 2: Addressing Active Efflux

If a high efflux ratio points to active transport out of the cell, the following approaches can be taken.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Action: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil or valspodar for P-gp).[9]

    • Rationale: A significant increase in the A→B Papp and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modification to Evade Efflux:

    • Action: Modify the structure to reduce its recognition by efflux transporters. This can involve altering the size, shape, or charge distribution of the molecule.

    • Rationale: Efflux pumps have specific substrate recognition sites. Even minor structural changes can sometimes abrogate recognition.

  • Co-administration with an Efflux Inhibitor:

    • Action: In your in vitro experiments, co-administer this compound with an efflux inhibitor.

    • Rationale: This can increase the intracellular concentration of your compound, allowing you to study its primary biological effects. Note that this is an experimental tool and may not be a viable in vivo strategy due to potential drug-drug interactions.

Part 3: Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional permeability assay.[9][10]

Materials:

  • Caco-2 cells

  • Transwell® plates (e.g., 24-well)[10]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)[10]

  • Integrity marker: Lucifer yellow[10]

  • LC-MS/MS for quantification

Method:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.[12]

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare the test compound and controls at the desired concentration (e.g., 10 µM) in the transport buffer.[10]

  • Transport Experiment:

    • A→B Transport: Add the compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.

    • B→A Transport: Add the compound solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

  • Sampling: At specified time points (e.g., 2 hours), collect samples from the acceptor compartment.[10] Also, collect a sample from the donor compartment at the beginning and end of the experiment to assess compound recovery.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: (B→A Papp) / (A→B Papp).

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Cell Permeability

G start Start: Poor Cell Permeability Observed caco2 Perform Bidirectional Caco-2 Assay start->caco2 efflux_ratio Calculate Efflux Ratio (B->A / A->B) caco2->efflux_ratio decision Efflux Ratio >= 2? efflux_ratio->decision passive_issue Primary Issue: Poor Passive Permeability decision->passive_issue No efflux_issue Primary Issue: Active Efflux decision->efflux_issue Yes passive_solutions Strategies: 1. Structural Modification (↑LogP, ↓PSA) 2. Prodrug Approach 3. Formulation Strategies passive_issue->passive_solutions efflux_solutions Strategies: 1. Confirm with Inhibitors 2. Structural Modification (Evade Transporters) 3. Co-administer Inhibitor (in vitro) efflux_issue->efflux_solutions end Improved Permeability passive_solutions->end efflux_solutions->end

Caption: Workflow for diagnosing and addressing poor cell permeability.

Diagram 2: Mechanisms of Small Molecule Transport Across a Cell Monolayer

G cluster_membrane Cell Monolayer (e.g., Caco-2) apical Apical Side (e.g., Gut Lumen) cell_membrane Apical Membrane Cytosol Basolateral Membrane basolateral Basolateral Side (e.g., Bloodstream) compound_apical Compound cell_membrane:apical->compound_apical compound_basolateral Compound cell_membrane:basolateral->compound_basolateral efflux_pump Efflux Pump (e.g., P-gp) compound_apical->cell_membrane:apical Passive Diffusion (A->B) compound_basolateral->cell_membrane:basolateral Passive Diffusion (B->A) efflux_pump->compound_apical Active Efflux (B->A)

Caption: Passive diffusion versus active efflux across a cell monolayer.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. (2023-11-07). Available from: [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • BioIVT. Cell Permeability Assay. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. (2012-06-14). Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024-02-01). Available from: [Link]

  • FITC dextran permeability assay for tight junctions. BMG LABTECH. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025-12-08). Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. (2015-04-21). Available from: [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PMC - PubMed Central. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

  • N-(1-ethyl-1h-pyrazol-3-yl)acetamide. PubChemLite. Available from: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. (2025-10-31). Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Acetamide, N-ethyl-. the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • N-acetyl-2-(1H-pyrazol-5-yl)acetamide. PubChem. Available from: [Link]

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Technical Support Center: N-Ethyl-2-(1-pyrazolyl)acetamide and Novel Pyrazole Derivatives - Strategies for Off-Target Effect Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Ethyl-2-(1-pyrazolyl)acetamide and other novel pyrazole-containing small molecules. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of biological activities.[1][2][3] However, like any small molecule, off-target interactions can lead to unexpected experimental results, toxicity, or diminished efficacy.[4] This guide provides a framework for identifying, understanding, and mitigating these effects to ensure the integrity and translatability of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pyrazole scaffold and the significance of off-target effects in experimental settings.

Q1: What are the known biological activities of the pyrazole scaffold?

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][5] Derivatives have been shown to possess a broad spectrum of biological activities, including but not limited to:

  • Anti-inflammatory[1][2][3]

  • Anticancer[1][2]

  • Antimicrobial[2][6]

  • Analgesic[2]

  • Anticonvulsant[2]

Given this wide range of activities, it is crucial to consider the potential for a novel pyrazole derivative like this compound to interact with multiple biological targets.

Q2: What are "off-target" effects and why are they a concern?

Off-target effects occur when a small molecule interacts with proteins or other biomolecules that are not its intended therapeutic target.[4][7] These unintended interactions can lead to a variety of issues in research and development, such as:

  • Misinterpretation of experimental data: An observed phenotype may be incorrectly attributed to the intended target when it is actually caused by an off-target effect.

  • Cellular toxicity: Interaction with essential cellular machinery can lead to cell death, confounding assay results.

  • Unpredictable side effects in vivo: Off-target interactions are a major cause of adverse drug reactions in clinical trials.[4]

  • Reduced therapeutic efficacy: Binding to off-targets can lower the effective concentration of the compound at its intended target.

Early identification and mitigation of off-target effects are critical for the successful development of new therapeutics.[4][8]

Q3: My initial screens with this compound show promising activity, but I'm seeing inconsistent results. Could this be due to off-target effects?

Inconsistent results are a common red flag for potential off-target activity. This can manifest as:

  • Variability between different cell lines or experimental models.

  • Discrepancies between in vitro binding assays and cell-based functional assays.

  • A narrow therapeutic window, where the effective concentration is very close to the toxic concentration.

If you are observing such inconsistencies, a systematic investigation into the off-target profile of your compound is warranted.

Part 2: Troubleshooting Guides for Off-Target Effects

This section provides structured troubleshooting for common experimental challenges that may arise from off-target interactions of this compound or similar novel compounds.

Troubleshooting Scenario 1: Unexpected Cytotoxicity

Problem: You observe significant cell death in your cellular assays at concentrations where you expect to see a specific biological effect related to your intended target.

Causality: The observed cytotoxicity may be an off-target effect, masking the desired phenotype. It is essential to differentiate between on-target and off-target toxicity.

Workflow for Investigating Unexpected Cytotoxicity:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: Determining Cytotoxicity (CC50)

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound and perform serial dilutions.

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include vehicle-only and untreated controls.

  • Incubation: Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead stain.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the compound concentration. Fit a dose-response curve to determine the CC50 value.

ParameterDescription
CC50 50% cytotoxic concentration
EC50/IC50 50% effective/inhibitory concentration for the intended target

A large window between the CC50 and the EC50/IC50 is desirable.

Troubleshooting Scenario 2: Inconsistent Potency Across Assays

Problem: this compound shows high potency in a biochemical assay (e.g., enzyme inhibition) but is significantly less potent in a cell-based assay.

Causality: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism, or engagement with off-targets within the cell that are not present in the biochemical assay.

Workflow for Investigating Potency Discrepancies:

Caption: Workflow for investigating potency discrepancies.

Part 3: Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of the off-target profile of this compound, consider the following advanced techniques.

1. Computational Approaches:

  • In Silico Screening: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of your compound.[4][9] This can help prioritize experimental validation.

2. Experimental Profiling:

  • High-Throughput Screening (HTS): Screen your compound against a broad panel of kinases, GPCRs, ion channels, and other common off-targets.[7] This can provide a rapid assessment of selectivity.

  • Phenotypic Screening: Assess the effects of your compound across a diverse range of cell lines and phenotypes.[7] This can reveal unexpected biological activities that may be linked to off-target effects.

  • Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNA interference to systematically knock out or silence specific genes.[7][10] Observing how these genetic perturbations alter the cellular response to your compound can help identify key pathways and off-targets.

  • Affinity-Based Methods: Modify your compound with a tag (e.g., biotin) to pull down its binding partners from cell lysates.[8] However, be aware that the tag itself could alter the compound's binding properties.[8]

Part 4: Concluding Remarks

The journey of developing a novel small molecule like this compound from a promising hit to a validated lead requires a thorough understanding of its biological interactions. A proactive approach to identifying and mitigating off-target effects is not just good scientific practice; it is essential for the success of your research. By employing the strategies outlined in this guide, you can build a more complete and accurate profile of your compound, leading to more robust and reproducible results.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025).
  • CRISPR gene editing - Wikipedia.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (2023). International Journal of Molecular Sciences.
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). Journal of Biomedical Science.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025). Bioorganic & Medicinal Chemistry.
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (2011). Journal of Medicinal Chemistry.
  • A Sequential route for the formation of pyrazolyl acetamides (5 a‐o).... - ResearchGate. (2019). Letters in Organic Chemistry.
  • 1205076-85-2|this compound - BLDpharm.
  • This compound | CymitQuimica.
  • Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis - PubMed. (2024). Journal of Medicinal Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (2022). Molecules.
  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC - NIH. (2016). Food and Chemical Toxicology.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024). RSC Advances.
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC - PubMed Central. (2016). Bioorganic & Medicinal Chemistry.
  • Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) ace... - ChEMBL - EMBL-EBI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Molecules.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013). PharmaTutor.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (2014). Journal of Medicinal Chemistry.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (2013). Journal of Pharmacy And Bioallied Sciences.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • New pyrazole derivatives of potential biological activity - ResearchGate. (2012). ARKIVOC.
  • N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide | C14H17N3O - PubChem.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025). European Journal of Medicinal Chemistry.

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Technical Support Center: N-Ethyl-2-(1-pyrazolyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important pyrazole derivative. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound from 2-(1H-pyrazol-1-yl)acetic acid and ethylamine is resulting in a low yield. What are the likely causes?

Several factors can contribute to low yields in this amide coupling reaction. The most common issues involve incomplete activation of the carboxylic acid, protonation of the ethylamine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: For the amide bond to form, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to a poor yield.[1]

  • Amine Protonation: Ethylamine is a base and can be protonated by the carboxylic acid, forming an ammonium salt. This protonated form is not nucleophilic and will not react with the activated carboxylic acid.[2] The use of a non-nucleophilic base is crucial to prevent this side reaction.[1][2]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid, preventing the formation of the desired amide. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction's success.[1]

Q2: I am observing a significant amount of unreacted 2-(1H-pyrazol-1-yl)acetic acid in my crude reaction mixture. How can I improve the conversion?

This issue is directly related to the points mentioned in Q1. To improve the conversion of the starting carboxylic acid, consider the following troubleshooting steps:

  • Choice of Coupling Reagent: There are numerous amide coupling reagents available, each with its own advantages. For this specific transformation, common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] HATU is often very effective but can be more expensive.

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) for a short period (15-30 minutes) before adding the ethylamine. This "pre-activation" step ensures the formation of the active ester intermediate before the amine is introduced.[1]

  • Stoichiometry: Ensure you are using a slight excess of the coupling reagent (1.1-1.5 equivalents) and the base (2.0-2.5 equivalents) relative to the carboxylic acid.[1] A slight excess of ethylamine (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Reaction Temperature: While many amide couplings proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and conversion, especially if steric hindrance is a factor. However, be cautious as excessive heat can lead to side reactions.

Q3: My purification by column chromatography is proving difficult. The product and a major impurity have very similar polarities. What are my options?

Purification challenges are common, especially when impurities have similar physicochemical properties to the desired product. Here are some strategies to improve separation:[4]

  • Optimize the Eluent System: Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC). Aim for a solvent system that provides the largest possible difference in Rf values (ΔRf > 0.2) between your product and the impurity.[4]

    • Start with a standard eluent system like hexane/ethyl acetate and gradually increase the polarity.

    • Consider trying other solvent systems such as dichloromethane/methanol or toluene/acetone.

  • Gradient Elution: If a single solvent mixture (isocratic elution) is ineffective, a gradient elution can be very powerful. Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to better separate compounds with close polarities.[4]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative. For very non-polar impurities, a reverse-phase (C18) column might be effective.[4]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification technique. The key is to find a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting failed or low-yielding this compound synthesis reactions.

TroubleshootingWorkflow Troubleshooting Failed Reactions cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield or No Product check_reagents Check Reagents Purity of starting materials? Anhydrous conditions maintained? Freshness of coupling reagents? start->check_reagents Initial Check check_conditions Review Reaction Conditions Correct stoichiometry? Appropriate solvent? Optimal temperature? Effective base? start->check_conditions Initial Check purification_issues Purification Difficulty Co-eluting impurities? Product streaking on TLC? Poor recovery? start->purification_issues If product is formed but impure repurify_sm Repurify/Dry Starting Materials check_reagents->repurify_sm If impurities suspected new_reagents Use Fresh Coupling Reagents/Base check_reagents->new_reagents If degradation suspected adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of amine/coupling agent) check_conditions->adjust_stoichiometry change_solvent Change Solvent (e.g., DMF, DCM, THF) check_conditions->change_solvent vary_temp Vary Temperature check_conditions->vary_temp change_base Change Base (e.g., DIPEA, Triethylamine) check_conditions->change_base optimize_chromatography Optimize Column Chromatography Gradient elution? Different solvent system? purification_issues->optimize_chromatography alt_stationary_phase Try Alternative Stationary Phase (e.g., Alumina, C18) purification_issues->alt_stationary_phase recrystallize Attempt Recrystallization purification_issues->recrystallize end_node Successful Synthesis repurify_sm->end_node new_reagents->end_node adjust_stoichiometry->end_node change_solvent->end_node vary_temp->end_node change_base->end_node optimize_chromatography->end_node alt_stationary_phase->end_node recrystallize->end_node

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-(1H-Pyrazol-1-yl)acetic acid

  • Ethylamine (2.0 M solution in THF or as a neat liquid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1H-pyrazol-1-yl)acetic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Slowly add ethylamine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

While specific yields can vary based on the scale and purity of reagents, the following table provides a general comparison of expected outcomes with different coupling reagents under optimized conditions.

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
HATUNoneDIPEA85-95Generally provides high yields and clean reactions. The urea byproduct is water-soluble.
EDCHOBtDIPEA70-85A more cost-effective option. The dicyclohexylurea (DCU) byproduct from DCC is insoluble and can be filtered off, while byproducts from water-soluble EDC can be removed by aqueous extraction.[3]
SOCl₂NonePyridine60-80Forms the acyl chloride in situ. Requires careful handling due to the corrosive nature of thionyl chloride and the generation of HCl gas.[2]

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.).
  • troubleshooting common issues in benzamide synthesis - Benchchem. (n.d.).
  • Technical Support Center: Purification of N-Substituted Acetamide Compounds - Benchchem. (n.d.).
  • Why did my amide syntesis does not work? - ResearchGate. (2021).
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.).

Sources

"N-Ethyl-2-(1-pyrazolyl)acetamide" analytical method development for quantification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of N-Ethyl-2-(1-pyrazolyl)acetamide

Welcome to the technical support center for the analytical method development and quantification of this compound (CAS No. 1205076-85-2). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the development of a reliable and accurate quantification method.

While specific literature on the analytical quantification of this compound is not widely available, the principles outlined here are derived from extensive experience with similar small molecules, particularly pyrazole and acetamide derivatives.[1][2][3][4] The methodologies are grounded in internationally recognized guidelines to ensure scientific validity and regulatory compliance.[5][6]

Part 1: The Scientist's Approach to Method Development

Developing a robust analytical method is more than following a checklist; it's a systematic process of understanding the analyte, anticipating challenges, and building a procedure that is "fit for purpose."[7][8] Our goal is to create a method that is not only accurate and precise on a good day but is also rugged enough to withstand minor variations in day-to-day operations.

The development lifecycle for quantifying this compound should follow a logical progression, as illustrated below. We begin by defining what the method needs to achieve—its Analytical Target Profile (ATP)—and then systematically work through development, optimization, and validation.[5][9]

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Implementation ATP Define Analytical Target Profile (ATP) (e.g., quantify in plasma, 1-1000 ng/mL) Properties Characterize Analyte Properties (Solubility, pKa, UV λmax) ATP->Properties Technique Select Analytical Technique (RP-HPLC with UV is a strong start) Properties->Technique Screening Initial Screening (Column, Mobile Phase, pH) Technique->Screening Optimization Method Optimization (Gradient, Flow Rate, Temperature) Screening->Optimization SamplePrep Develop Sample Preparation (Protein Precipitation, LLE, SPE) Optimization->SamplePrep Validation Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) SamplePrep->Validation SOP Write Standard Operating Procedure (SOP) Validation->SOP Routine Implement for Routine Analysis SOP->Routine

Caption: A structured workflow for analytical method development.

Part 2: Recommended Starting Protocol: RP-HPLC-UV

Based on the pyrazole-acetamide structure, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a logical and robust starting point. The pyrazole ring provides a good chromophore for UV detection.

Experimental Protocol: Isocratic RP-HPLC-UV Method
  • Instrumentation & Consumables:

    • HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Analytical Balance, pH meter, Sonicator.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility.[1][2]

    • HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.

    • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the column packing, reducing peak tailing, and ensures the analyte is in a single ionic state.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water. It's crucial to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase to prevent peak distortion.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent.

    • Working Standard Solutions: Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: 70% A / 30% B (Isocratic). Adjust ratio as needed to achieve a retention time of 3-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. A controlled temperature ensures retention time stability.[11]

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan the UV spectrum of the standard to find the wavelength of maximum absorbance (λmax), likely in the 210-260 nm range.[1][3]

  • System Suitability Testing (SST): Before running any samples, perform at least five replicate injections of a mid-range standard to ensure the system is performing correctly. The results must meet predefined criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range can indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Shows the precision of the injector and detector response.

Data based on common industry practices and ICH guidelines.[5]

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: My peak is tailing severely (Tailing Factor > 1.5). What's causing this and how do I fix it?

Answer: Peak tailing is one of the most common chromatographic problems. It's typically caused by unwanted secondary interactions between your analyte and the stationary phase, or by issues within the HPLC system itself.

  • Scientific Cause: The nitrogen atoms in the pyrazole ring of your molecule can be basic. If there are exposed, acidic silanol groups (-Si-OH) on the silica backbone of the C18 column, a strong secondary ionic interaction can occur. This causes a portion of the analyte molecules to "stick" to the column longer, resulting in a tailed peak.[10]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure you are using an acidic modifier like formic or trifluoroacetic acid (0.1% is a good starting point). This protonates the silanol groups, "shielding" them from interacting with your analyte.[10]

    • Reduce Sample Load: You might be overloading the column. Try injecting a 10-fold lower concentration. If the peak shape improves, overloading was the issue.[11]

    • Check for Column Voids/Contamination: A void at the head of the column or contamination can cause peak distortion. Try flushing the column with a strong solvent (like 100% ACN) or reversing it (if permitted by the manufacturer) and flushing. If the problem persists, the column may need replacement.

Q2: My analyte's retention time is drifting to shorter times with every injection. What should I do?

Answer: A consistent, gradual decrease in retention time often points to a problem with the column's stationary phase or inadequate system equilibration.

  • Scientific Cause: This issue, known as "phase dewetting" or "phase collapse," can occur in highly aqueous mobile phases (>95% water) with traditional C18 columns. The alkyl chains of the stationary phase collapse onto themselves to avoid the polar environment, reducing the surface area available for interaction and thus decreasing retention.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase. For a new method, flushing with 10-20 column volumes is recommended.[12]

    • Check Mobile Phase Composition: Ensure your mobile phase is prepared correctly and has not evaporated, which would change the organic/aqueous ratio.

    • Use an "Aqua" or "Polar-Endcapped" Column: If you must work with highly aqueous mobile phases, switch to a column specifically designed to prevent phase collapse.

    • Rule out Leaks: A small leak in the system can cause pressure fluctuations and lead to unstable retention times. Visually inspect all fittings.[13]

Troubleshooting_Tree Start Problem: Unstable Retention Times Q1 Is the drift gradual or random? Start->Q1 A1_Gradual Gradual Drift (Usually shorter RT) Q1->A1_Gradual Gradual A2_Random Random Jumps Q1->A2_Random Random Q2 Is the mobile phase >95% aqueous? A1_Gradual->Q2 Q3 Is the column temperature controlled? A2_Random->Q3 Sol_PhaseCollapse Potential Phase Collapse. Use polar-endcapped column or increase organic %. Q2->Sol_PhaseCollapse Yes Sol_Equilibration Inadequate Equilibration. Flush column for 20+ volumes. Q2->Sol_Equilibration No Sol_Temp Use a column oven. Verify temperature stability. Q3->Sol_Temp No Sol_Pump Check Pump. Look for leaks, run pressure test, and check solvent proportioning. Q3->Sol_Pump Yes

Sources

"N-Ethyl-2-(1-pyrazolyl)acetamide" long-term storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Long-Term Storage, Handling, and Experimental Troubleshooting for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Stability Profile & Storage Recommendations

N-Ethyl-2-(1-pyrazolyl)acetamide is a compound whose stability can be influenced by environmental factors such as temperature, moisture, light, and atmospheric oxygen. While specific long-term stability data for this compound is not extensively published, an understanding of its constituent functional groups—a pyrazole ring and an N-ethyl acetamide side chain—allows for the formulation of robust storage and handling protocols.

Key Stability Concerns:

  • Hydrolytic Decomposition: The acetamide functional group is susceptible to hydrolysis under both acidic and alkaline conditions, which can be accelerated by prolonged heating.[1][2] This degradation pathway would yield pyrazol-1-ylacetic acid and ethylamine.

  • Oxidative Degradation: Pyrazole rings can be susceptible to oxidation.[3] Exposure to atmospheric oxygen over extended periods, especially in the presence of light or metal catalysts, could lead to the formation of undesired byproducts.

  • Photodegradation: Many heterocyclic compounds, including pyrazole derivatives, are sensitive to light, particularly UV and short-wavelength visible light (300-500 nm).[4][5] Light exposure can provide the activation energy for various degradation reactions.

  • Hygroscopicity: Acetamide and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere.[] Water absorption can lead to physical changes in the solid material and may facilitate hydrolytic degradation.

Recommended Long-Term Storage Conditions:

To mitigate these potential degradation pathways, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CReduces the rate of potential hydrolytic, oxidative, and thermal degradation.[7] Some suppliers recommend cold-chain transportation.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.[2]
Moisture Tightly Sealed Container with DesiccantPrevents the absorption of atmospheric moisture, which can lead to hydrolysis and physical changes to the compound.[9][10]
Light Amber Glass Vial or Opaque ContainerProtects the compound from photodegradation by blocking UV and visible light.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound has been stored at room temperature for a week. Is it still usable?

A: While short-term storage at ambient temperature may not lead to significant degradation, it is not ideal. The primary concern would be exposure to humidity and light. It is crucial to re-analyze the material for purity using a suitable analytical method, such as HPLC or LC-MS, before use. Compare the analytical results with the certificate of analysis provided by the supplier.

Q2: I've noticed the solid material has clumped together. What should I do?

A: Clumping is a strong indication of moisture absorption.[9] The material may still be usable, but it is critical to determine the water content (e.g., by Karl Fischer titration) and reassess the purity. To prevent further moisture uptake, handle the material in a dry environment, such as a glove box or under a stream of dry inert gas, and store it in a desiccator.

Q3: Can I store this compound in solution?

A: Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution, use a dry, aprotic solvent and store it at -20°C or -80°C under an inert atmosphere. The stability in the chosen solvent and storage conditions should be validated by periodic analytical testing.

Q4: What are the primary degradation products I should look for?

A: The most likely degradation products would arise from the hydrolysis of the acetamide bond, resulting in pyrazol-1-ylacetic acid and ethylamine. Oxidative degradation could lead to various oxidized pyrazole species. Photodegradation may result in a more complex mixture of byproducts.

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and moisture. 2. Assess Purity: Re-analyze the compound's purity via HPLC or LC-MS. 3. Review Handling Procedures: Ensure that the compound is handled under subdued light and in a dry atmosphere, especially when preparing solutions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify Potential Degradants: Based on the compound's structure, suspect hydrolysis (pyrazol-1-ylacetic acid, ethylamine) or oxidation products. 2. Investigate the Cause: Review recent handling and storage history for exposure to water, extreme pH, light, or air. 3. Implement Protective Measures: For future use, strictly adhere to recommended storage and handling protocols. Use freshly prepared solutions for experiments.
Change in physical appearance (e.g., color change, melting point depression). Significant degradation or presence of impurities.1. Do Not Use: A visible change in appearance suggests substantial degradation. The material should not be used for experiments where purity is critical. 2. Characterize the Material: If necessary, use analytical techniques (NMR, MS) to identify the impurities. 3. Obtain a Fresh Batch: It is recommended to source a new, high-purity batch of the compound.

Section 4: Experimental Protocols

Protocol for Handling and Weighing

Given the potential sensitivity of this compound to air and moisture, the following procedure is recommended for weighing and preparing solutions.

Objective: To accurately weigh the compound and prepare a stock solution while minimizing exposure to atmospheric oxygen and moisture.

Materials:

  • This compound

  • Glove box or a balance in a low-humidity, inert atmosphere environment

  • Spatula

  • Analytical balance

  • Appropriate amber glass vials with PTFE-lined caps

  • Dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile)

  • Syringes and needles

Procedure:

  • Prepare the Environment: If using a glove box, ensure the antechamber is properly purged and the internal atmosphere is inert and dry. If working on the benchtop, do so in an area with low ambient light and have a gentle stream of inert gas (argon or nitrogen) flowing over the balance and vial.

  • Equilibrate the Compound: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: Quickly transfer the desired amount of the solid to a pre-tared amber vial. Minimize the time the container is open.

  • Dissolution: Add the appropriate volume of dry solvent to the vial using a syringe.

  • Sealing and Mixing: Immediately cap the vial tightly. Mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Storage of Solution: If the solution is not for immediate use, flush the headspace of the vial with an inert gas before sealing and store at the recommended temperature (see FAQ Q3).

Workflow for Investigating Compound Instability

If you suspect degradation of your this compound, the following workflow can help you identify the cause.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage reanalyze Re-analyze Purity (HPLC, LC-MS) check_storage->reanalyze compare_coa Compare with CoA reanalyze->compare_coa purity_ok Purity is Acceptable compare_coa->purity_ok  Match purity_bad Purity is Unacceptable compare_coa->purity_bad  Mismatch review_handling Review Handling Procedures (Atmosphere, Light, Solvents) purity_ok->review_handling source_new Source New Material purity_bad->source_new revise_protocol Revise Handling Protocol review_handling->revise_protocol  Identified Issue continue_exp Continue Experiments review_handling->continue_exp  No Issue revise_protocol->continue_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 5: Safety and Disposal

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical support guide is intended to provide best-practice recommendations based on the chemical properties of related compounds. For the most accurate and specific information, always refer to the documentation provided by your chemical supplier.

References

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Amides. Retrieved from [Link]

  • PubMed. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Pharma.Tips. (2025). Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling N-Ethyl-2-(1-pyrazolyl)acetamide Against Key Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile binding capabilities have made it a cornerstone in the design of numerous therapeutic agents targeting a wide array of biological pathways.[1] This guide provides a comparative analysis of a simple pyrazole derivative, N-Ethyl-2-(1-pyrazolyl)acetamide, against other well-established pyrazole-based inhibitors in key therapeutic areas. By examining their mechanisms of action, experimental data, and the causality behind their respective experimental evaluations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pyrazole scaffold's potential.

While specific experimental data for this compound is not extensively available in public literature, its core structure serves as an excellent model for understanding the fundamental contributions of the pyrazole ring to inhibitor design.[3] We will compare this foundational structure to prominent pyrazole-containing drugs and research compounds to illuminate the structure-activity relationships that underpin their therapeutic efficacy.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The pyrazole ring's utility in drug design stems from its unique electronic properties and its ability to act as a versatile scaffold for functionalization. The two nitrogen atoms can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions with biological targets. This adaptability has led to the development of pyrazole-based drugs with applications in oncology, inflammation, and neurology.[2][4]

A general synthetic route to pyrazolyl acetamides involves the reaction of a pyrazole with a haloacetamide.[5] For this compound, this would typically involve the alkylation of pyrazole with 2-chloro-N-ethylacetamide.

Comparative Analysis 1: Anti-Inflammatory Action - COX-2 Inhibition

A prominent example of a pyrazole-based drug is Celecoxib (Celebrex) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[6][7][8][9]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects.

Celecoxib's pyrazole core, along with its sulfonamide and trifluoromethylphenyl moieties, allows it to selectively bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins and thereby reducing inflammation and pain.[8]

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Inhibition of prostaglandin synthesis by Celecoxib.

Comparative Data: this compound vs. Celecoxib

While direct inhibitory data for this compound on COX-2 is not available, we can hypothesize its potential interactions based on its structure. The simple pyrazole-acetamide scaffold lacks the key functional groups of Celecoxib that confer high potency and selectivity for COX-2. However, many pyrazole derivatives have demonstrated anti-inflammatory properties, suggesting the core scaffold may contribute to this activity.[2]

CompoundTargetIC50 (µM)Key Structural Features
This compound COX-2 (Hypothetical)Data not availableSimple pyrazole and N-ethylacetamide
Celecoxib COX-2~0.04 (human recombinant)Pyrazole, Sulfonamide, Trifluoromethylphenyl
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The rationale for this assay is to quantify the ability of a test compound to inhibit the enzymatic activity of COX-2. This is typically achieved by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with hematin as a cofactor.

  • Inhibitor Addition: The test compound (e.g., this compound, Celecoxib) is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme mixture at various concentrations. A vehicle control (DMSO alone) is also included.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., 1 M HCl).

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis 2: Neuromodulation - Endocannabinoid System

The pyrazole scaffold is also central to compounds that modulate the endocannabinoid system, such as the CB1 receptor inverse agonist Rimonabant and various Fatty Acid Amide Hydrolase (FAAH) inhibitors.[11][12][13][14][15][16]

Mechanism of Action: CB1 Receptor Inverse Agonism and FAAH Inhibition

The endocannabinoid system plays a crucial role in regulating appetite, pain, and mood. The cannabinoid receptor 1 (CB1) is a key target in this system. Rimonabant, a pyrazole-based compound, acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and reduces its basal activity.[16] This mechanism was explored for the treatment of obesity.[12][14][15]

Another strategy to modulate the endocannabinoid system is to increase the levels of endogenous cannabinoids like anandamide.[17] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide.[11] Inhibiting FAAH leads to an accumulation of anandamide, which can then activate cannabinoid receptors, producing analgesic and anxiolytic effects. Several pyrazole-containing compounds have been investigated as FAAH inhibitors.[11][18]

Signaling Pathway: Endocannabinoid System Modulation

Endocannabinoid_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide_p Anandamide FAAH FAAH Enzyme Anandamide_p->FAAH Degradation CB1 CB1 Receptor Anandamide_p->CB1 Activates Inactive Inactive Metabolites FAAH->Inactive Rimonabant Rimonabant Rimonabant->CB1 Inverse Agonist FAAH_Inhibitor Pyrazole FAAH Inhibitor FAAH_Inhibitor->FAAH

Caption: Modulation of the endocannabinoid system by pyrazole-based compounds.

Comparative Data: this compound vs. Rimonabant and a Representative FAAH Inhibitor

While this compound has not been specifically characterized as a modulator of the endocannabinoid system, its structural components are present in more complex molecules that are. The pyrazole core is central to Rimonabant's activity, and the acetamide moiety is found in some FAAH inhibitors.

CompoundTargetIC50 / Ki (nM)Key Structural Features
This compound CB1 / FAAH (Hypothetical)Data not availableSimple pyrazole and N-ethylacetamide
Rimonabant CB1 ReceptorKi: ~5.6Pyrazole, Dichlorophenyl, Chlorophenyl, Piperidinyl
URB597 (FAAH Inhibitor) FAAHIC50: ~4.6 (human)Carbamate, Biphenyl
JNJ-42165279 (FAAH Inhibitor) FAAHIC50: ~7.6 (human)Aryl piperazinyl urea

Note: URB597 and JNJ-42165279 are included as examples of potent FAAH inhibitors to illustrate the types of compounds in this class, although URB597 does not contain a pyrazole ring, JNJ-42165279 has a related piperazinyl urea structure which is also found in some pyrazole-based inhibitors.[17]

Experimental Protocol: In Vitro FAAH Inhibition Assay

This assay determines a compound's ability to inhibit the hydrolysis of a fluorogenic FAAH substrate.[19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), a solution of recombinant human FAAH, and a fluorogenic substrate such as AMC-arachidonoyl amide.[19]

  • Inhibitor Dilution: Serially dilute the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the FAAH enzyme solution, and the test compound dilutions. Include a positive control (a known FAAH inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence (excitation ~350 nm, emission ~460 nm) over time using a fluorescence plate reader. The fluorescence is generated by the release of 7-amino-4-methylcoumarin (AMC) upon substrate hydrolysis.[19]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value as described for the COX-2 assay.

Comparative Analysis 3: Oncology - Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors developed for cancer therapy.[1][4] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Mechanism of Action: Targeting ATP-Binding Sites

Many kinase inhibitors are designed to compete with ATP for binding to the kinase's active site. The pyrazole ring is particularly well-suited for this role as it can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cancer cell growth.

Signaling Pathway: General Kinase Inhibition

Kinase_Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Kinase Competes with ATP

Caption: Competitive inhibition of a protein kinase by a pyrazole-based inhibitor.

Comparative Data: this compound vs. Representative Kinase Inhibitors

Numerous pyrazole-based kinase inhibitors are in various stages of development and clinical use. While this compound is a very simple structure, more complex derivatives have shown high potency.

CompoundTarget KinaseIC50 (nM)
This compound Various Kinases (Hypothetical)Data not available
Afuresertib (GSK2110183) Akt1Ki: 0.08
AT7519 CDK2, CDK524, 23

Data for Afuresertib and AT7519 are provided as examples of potent pyrazole-based kinase inhibitors.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This type of assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[20]

Step-by-Step Methodology:

  • Kinase Reaction: In a microplate well, combine the kinase, a suitable substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ADP to ATP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP back to ATP and to provide luciferase and luciferin.

  • Luminescence Measurement: The newly synthesized ATP is used by luciferase to generate light. Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal corresponds to greater kinase inhibition. Calculate the percent inhibition and determine the IC50 value.[20]

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged structure in modern drug discovery. While this compound itself is a simple molecule with limited publicly available biological data, its core structure is integral to the function of highly successful and potent inhibitors across diverse therapeutic areas. By comparing this foundational pyrazole derivative to established drugs like Celecoxib and Rimonabant, as well as classes of inhibitors targeting FAAH and various kinases, we can appreciate the profound impact of strategic functionalization of the pyrazole ring.

The experimental protocols detailed in this guide provide a self-validating framework for the evaluation of novel pyrazole-based compounds. The causality behind each step, from reagent selection to data analysis, is crucial for obtaining reliable and reproducible results. For researchers and drug development professionals, a deep understanding of these principles is essential for unlocking the full therapeutic potential of the pyrazole scaffold and for designing the next generation of targeted therapies.

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A Comparative Guide to the Structure-Activity Relationship of Pyrazolyl Acetamides: Targeting a Spectrum of Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole acetamide scaffold represents a cornerstone in modern medicinal chemistry, lauded for its versatility and "privileged" nature. This guide delves into the intricate structure-activity relationships (SAR) of N-Ethyl-2-(1-pyrazolyl)acetamide and its derivatives. By systematically dissecting the impact of structural modifications on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing novel therapeutics. This analysis is built upon a foundation of comparative experimental data, elucidating how subtle changes to the core scaffold can profoundly influence target specificity and potency across a range of diseases, from cancer to neuroinflammation and infectious diseases.

The Pyrazolyl Acetamide Core: A Privileged Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for drug design.[1][2][3] When coupled with an acetamide linker, it forms the pyrazolyl acetamide core, a structure that has been successfully exploited to generate inhibitors for a diverse array of biological targets. The core structure of this compound provides a fundamental template from which extensive SAR studies have been launched.

Our analysis will dissect the pyrazolyl acetamide scaffold into three primary regions for modification, exploring how substitutions at each site influence biological activity:

  • The Pyrazole Ring (Region A): Substitutions on the pyrazole ring can significantly impact interactions with the target protein, influencing potency and selectivity.

  • The Acetamide Linker (Region B): Modifications to the linker can alter the molecule's conformation and spacing between the pyrazole and the N-alkyl group, affecting binding affinity.

  • The N-Alkyl Group (Region C): The nature of the substituent on the acetamide nitrogen is crucial for defining the molecule's interaction with the binding pocket and can dramatically alter its pharmacological profile.

SAR Analysis Across Different Biological Targets

The versatility of the pyrazolyl acetamide scaffold is best illustrated by examining its application in targeting different proteins implicated in various diseases.

Anticancer Activity: BRAF V600E and VEGFR-2 Inhibition

The pyrazolyl acetamide scaffold has emerged as a promising framework for the development of potent anticancer agents, particularly as inhibitors of kinases like BRAF V600E and VEGFR-2.[4][5]

A study focused on BRAF V600E inhibitors designed a series of novel pyrazole derivatives containing an acetamide bond.[4][6] The in vitro bioassay results against three human tumor cell lines revealed that several of these compounds exhibited impressive antiproliferative properties.[4] Notably, compound 5r from this series, which features significant substitutions on the pyrazole ring and a more complex group on the acetamide nitrogen, demonstrated a potent inhibitory effect on BRAF V600E with an IC50 value of 0.10 ± 0.01 μM.[4] Further investigations confirmed that this compound could induce apoptosis and cell cycle arrest in A375 melanoma cells.[4]

Similarly, in the context of VEGFR-2 inhibition, a library of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives was synthesized and evaluated.[5] These compounds displayed excellent inhibitory activity against both VEGFR-2 and tumor cell proliferation.[5] Compound W13 , a standout from this series, possessed a potent VEGFR-2 inhibition with an IC50 of 1.6 nM and significant anti-proliferative action against HGC-27 tumor cells (IC50 = 0.36 ± 0.11 μM), while showing less toxicity to normal cells.[5] This compound was also found to inhibit colony formation, migration, and invasion of cancer cells and block the PI3K-Akt-mTOR signaling pathway.[5]

Table 1: Comparative Anticancer Activity of Pyrazolyl Acetamide Derivatives

Compound IDTargetIC50 (μM)Cell LineAntiproliferative IC50 (μM)Reference
5r BRAF V600E0.10 ± 0.01A3750.96 ± 0.10[4]
W13 VEGFR-20.0016HGC-270.36 ± 0.11[5]
VemurafenibBRAF V600E0.04 ± 0.004A3751.05 ± 0.10[4]

Key SAR Insights for Anticancer Activity:

  • Region A (Pyrazole Ring): Bulky and aromatic substitutions on the pyrazole ring are critical for achieving high potency against kinase targets. The indazole moiety in W13 is a key contributor to its potent VEGFR-2 inhibition.

  • Region C (N-Alkyl Group): The nature of the substituent on the acetamide nitrogen dictates interactions within the ATP-binding pocket of the kinase. More complex and substituted aryl groups, as seen in the broader studies, tend to yield higher potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for VEGFR-2)

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide to each well.

    • Initiate the kinase reaction by adding 25 µL of a solution containing ATP. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Neuroinflammation and Pain: TSPO Ligands and P2X(7) Receptor Antagonists

The pyrazolyl acetamide scaffold has also been extensively explored for its potential in treating neuroinflammatory disorders and pain by targeting the translocator protein (TSPO) and the P2X(7) receptor.

For TSPO, a mitochondrial protein upregulated in activated microglia during neuroinflammation, pyrazolopyrimidine acetamide derivatives have shown high binding affinity.[7][8] A study on N,N-disubstituted pyrazolopyrimidine acetamides revealed that these compounds displayed picomolar to nanomolar affinity for TSPO.[8] Specifically, the introduction of a phenyl group on the acetamide nitrogen, as in compound GMA 15 (2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide), resulted in a remarkable binding affinity (Ki = 60 pM), which was a 61-fold improvement over the reference standard DPA-714.[8]

In the context of pain management, (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists of the P2X(7) receptor, a key player in inflammatory pain pathways.[9][10][11] Structure-activity relationship studies of a series of these compounds led to the identification of potent antagonists with favorable pharmacokinetic profiles.[10]

Table 2: Comparative Activity of Pyrazolyl Acetamide Derivatives in Neuroinflammation and Pain

Compound IDTargetBinding Affinity (Ki)ActivityReference
GMA 15 TSPO60 pMLigand for Neuroinflammation Imaging[8]
DPA-714 TSPO3.66 nMReference Ligand[8]
Compound 16 P2X(7)Not specifiedPotent antihyperalgesic agent[9]
Compound 32 P2X(7)Not specifiedEnhanced potency and favorable pharmacokinetics[10]

Key SAR Insights for Neuroinflammation and Pain Targets:

  • Region C (N-Alkyl Group): For TSPO ligands, N,N-disubstitution on the acetamide is a key determinant of high affinity. The presence of an ethyl group is generally well-tolerated, and the addition of a phenyl group can dramatically increase binding affinity.[7] In contrast, bulky substituents like t-butyl groups can be detrimental.[7]

  • Region A (Pyrazole Ring): For P2X(7) antagonists, substitutions on the pyrazole ring are crucial for achieving potency. The specific substitution patterns dictate the interaction with the receptor's binding site.

Experimental Workflow: Radioligand Binding Assay for TSPO

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in buffer prep2 Centrifuge and resuspend pellet to obtain membrane fraction prep1->prep2 prep3 Determine protein concentration (e.g., Bradford assay) prep2->prep3 assay1 Incubate membrane preparation with radioligand (e.g., [3H]PK11195) and test compound prep3->assay1 assay2 Incubate at 4°C for 90 minutes assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Wash filter to remove non-specific binding assay3->assay4 analysis1 Quantify radioactivity on the filter using liquid scintillation counting assay4->analysis1 analysis2 Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled ligand) analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a TSPO radioligand binding assay.

Antituberculosis Activity: DprE1 Inhibition

The pyrazolyl acetamide scaffold has also been investigated for its potential in combating infectious diseases, such as tuberculosis. A series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were identified as novel noncovalent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis.[12] Compounds LK-60 and LK-75 from this series demonstrated significant antimycobacterial activity, with MIC values ranging from 0.78-1.56 μM, comparable to the frontline drug isoniazid.[12] These compounds also showed a good safety profile and synergistic effects with other tuberculosis drugs.[12]

Key SAR Insights for Antituberculosis Activity:

  • Region A (Pyrazole Ring): The attachment of a 6-oxo-1,6-dihydropyrimidine moiety to the pyrazole ring is a key structural feature for potent DprE1 inhibition.

General Synthesis of Pyrazolyl Acetamides

The synthesis of pyrazolyl acetamide derivatives typically follows a convergent approach, allowing for the facile introduction of diversity at different positions of the scaffold. A common synthetic route involves the initial construction of a substituted pyrazole ring, followed by the introduction of the acetamide side chain.

General Synthetic Scheme

G start Substituted Hydrazine pyrazole Substituted Pyrazole start->pyrazole Cyclocondensation reagent1 1,3-Dicarbonyl Compound reagent1->pyrazole ester Pyrazole Acetate Ester pyrazole->ester N-Alkylation reagent2 Ethyl 2-chloroacetate reagent2->ester product N-Alkyl-2-(pyrazolyl)acetamide ester->product Amidation reagent3 Amine (R-NH2) reagent3->product

Caption: A general synthetic route to N-alkyl-2-(pyrazolyl)acetamides.

Conclusions and Future Perspectives

The this compound scaffold and its derivatives have demonstrated remarkable versatility in medicinal chemistry, yielding potent and selective modulators for a wide range of biological targets. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to tailor the pharmacological profile of these compounds.

  • Substitutions on the pyrazole ring are fundamental for establishing interactions with the target protein and are often the primary determinant of potency and selectivity.

  • The N-alkyl group on the acetamide plays a crucial role in fine-tuning the binding affinity and can be modulated to optimize pharmacokinetic properties.

  • The acetamide linker provides a stable and conformationally suitable bridge between the two key pharmacophoric elements.

Future research in this area will likely focus on leveraging computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design of next-generation pyrazolyl acetamide derivatives with enhanced potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, neuroinflammation, pain, and infectious diseases.

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  • El-Sayed, M. A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5488. [Link]

  • Li, K., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 67(4), 3048-3067. [Link]

  • Michel, A. D., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656. [Link]

  • Michel, A. D., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164. [Link]

  • Gali, M., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 27(19), 6598. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. [Link]

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  • ChEMBL. (n.d.). Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor. Retrieved from [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113174. [Link]

  • Rozy, F., & Sharon, A. (2019). Base Catalyzed Scaffold Shift from Pyranone Carboxamide to Pyrazolyl Acetamide through Intramolecular Ring Transformation. ChemistrySelect, 4(19), 5691-5695. [Link]

  • Kumar, S., et al. (2021). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry, 116, 105335. [Link]

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The N-Ethyl-2-(1-pyrazolyl)acetamide Scaffold: A Comparative Analysis of a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The N-Ethyl-2-(1-pyrazolyl)acetamide structure represents a compelling, yet underexplored, example of such a scaffold. While direct, extensive biological data for this specific molecule is not publicly available, a comprehensive analysis of its constituent moieties and closely related analogs reveals a significant potential for therapeutic applications. This guide provides a comparative analysis of the this compound scaffold against established drugs, supported by experimental data from analogous compounds, to offer a forward-looking perspective for researchers in drug development.

Deconstructing the Scaffold: The Pharmacophoric Potential of Pyrazole and Acetamide

The this compound molecule is comprised of two key pharmacophoric units: a pyrazole ring and an N-ethyl acetamide side chain. Both are well-represented in a multitude of clinically approved drugs, suggesting their inherent value in establishing favorable drug-target interactions and pharmacokinetic profiles.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This moiety is a versatile scaffold in medicinal chemistry, with over 40 FDA-approved drugs incorporating this ring system.[1] Its unique physicochemical properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, contribute to its success.[1] The pyrazole core can also serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[1]

The acetamide group is another prevalent feature in pharmaceuticals, recognized for its role in forming hydrogen bonds and its overall metabolic stability.[2] Acetamide-containing drugs have demonstrated a wide array of therapeutic uses, from anti-inflammatory agents like nepafenac and ibuproxam to antiviral medications such as oseltamivir.[3]

The combination of these two motifs in the this compound scaffold suggests a high potential for biological activity, a hypothesis that is strongly supported by the demonstrated efficacy of its structural analogs.

Comparative Analysis: The this compound Scaffold vs. Known Drugs

Given the absence of specific biological data for this compound, our comparative analysis will focus on the experimentally validated activities of its close structural analogs. This "scaffold-based" comparison provides a robust framework for understanding the potential therapeutic applications of this chemical class.

As an Anticancer Agent: Comparison with BRAF V600E Inhibitors

A significant body of research has focused on pyrazole derivatives containing an acetamide bond as potential inhibitors of the BRAF V600E kinase, a key driver in several cancers, including melanoma.

Experimental Evidence from Analogs:

A study on novel pyrazole derivatives with an acetamide linkage identified compounds with potent inhibitory activity against the BRAF V600E enzyme and proliferation of the A375 melanoma cell line (which harbors the BRAF V600E mutation). Notably, compound 5r from this series demonstrated an IC50 of 0.10 µM against BRAF V600E and 0.96 µM against the A375 cell line. Further investigations revealed that this compound could induce apoptosis and cause cell cycle arrest at the G1 phase in A375 cells.

Comparison with Vemurafenib:

Vemurafenib is an FDA-approved BRAF V600E inhibitor. While compound 5r is less potent than Vemurafenib (IC50 = 0.04 µM for BRAF V600E), its activity is comparable against the A375 cell line (Vemurafenib IC50 = 1.05 µM). This indicates that the N-substituted 2-(1-pyrazolyl)acetamide scaffold is a highly promising starting point for the development of novel BRAF inhibitors.

Compound Target IC50 (µM) Cell Line IC50 (µM) Reference
Analog 5r BRAF V600E0.10 ± 0.01A3750.96 ± 0.10
Vemurafenib BRAF V600E0.04 ± 0.004A3751.05 ± 0.10

Signaling Pathway Visualization:

BRAF_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF V600E Inhibition Pyrazole-acetamide Scaffold Pyrazole-acetamide Scaffold Pyrazole-acetamide Scaffold->BRAF V600E Potential Inhibition

Caption: Simplified BRAF signaling pathway and the inhibitory action of Vemurafenib and the potential action of the pyrazole-acetamide scaffold.

As an Androgen Receptor Antagonist: Comparison with Bicalutamide

The N-substituted 2-(1-pyrazolyl)acetamide scaffold has also been explored for its potential as an androgen receptor (AR) antagonist for the treatment of prostate cancer.

Experimental Evidence from Analogs:

Researchers have synthesized 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives and evaluated their anti-proliferative activity in prostate cancer cell lines. Several of these compounds exhibited more potent anti-proliferative activity in LNCaP cells (which express a mutated AR) than the established drug, bicalutamide. For example, compounds with a p-cyano substitution showed high selectivity for LNCaP cells.

Comparison with Bicalutamide:

Bicalutamide is a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer. The finding that derivatives of the N-substituted 2-(1-pyrazolyl)acetamide scaffold can outperform bicalutamide in in-vitro anti-proliferative assays highlights the potential of this scaffold in developing new therapies for hormone-sensitive cancers.

Compound Cell Line IC50 (µM) Reference
Bicalutamide LNCaP35.0
Analogs (e.g., 6h-6n) LNCaPMore potent than Bicalutamide

Experimental Workflow Visualization:

AR_Antagonist_Screening cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (p-substituted benzaldehyde, chloroacetyl chloride, etc.) Synthesis Multi-step Synthesis of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives Start->Synthesis Cell_Culture Culture Prostate Cancer Cell Lines (LNCaP and PC-3) Synthesis->Cell_Culture MTT_Assay MTT Assay for Anti-proliferative Activity Cell_Culture->MTT_Assay Data_Analysis Compare activity with Bicalutamide MTT_Assay->Data_Analysis Determine IC50 values

Caption: Workflow for the synthesis and screening of pyrazole-acetamide derivatives as androgen receptor antagonists.

Experimental Protocols

For researchers interested in exploring the potential of the this compound scaffold, the following are generalized protocols based on the cited literature for the synthesis and biological evaluation of analogous compounds.

General Synthesis of N-substituted 2-(1-pyrazolyl)acetamides

This is a representative synthesis and may require optimization for specific derivatives.

  • Synthesis of the Pyrazole Core: A substituted benzaldehyde is condensed with chloroacetyl chloride to form a substituted (E)-4-phenylbut-3-en-2-one intermediate via an aldol condensation.

  • Cyclization: The intermediate is then cyclized with a suitable hydrazine (e.g., p-toluenesulfonyl hydrazide) under alkaline conditions to generate the substituted pyrazole.

  • Synthesis of the Acetamide Side Chain: A substituted aniline is condensed with chloroacetyl chloride to produce a substituted 2-chloro-N-phenylacetamide.

  • Coupling: The substituted pyrazole is then coupled with the 2-chloro-N-phenylacetamide derivative in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield the final N-substituted 2-(1-pyrazolyl)acetamide product.

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A375 for BRAF inhibition, LNCaP for AR antagonism) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a positive control, e.g., Vemurafenib or Bicalutamide) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology. The consistent and potent biological activities observed in its close structural analogs strongly suggest that this is a "privileged" scaffold worthy of further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound itself, as well as a broader library of its derivatives. Key areas of investigation should include:

  • Kinase Profiling: Screening against a panel of kinases to identify potential targets and assess selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Determining the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of lead candidates.

By systematically exploring the potential of this scaffold, the research community can unlock new avenues for the development of next-generation targeted therapies.

References

  • Zhong, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Li, Z., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2581. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 30(5), 1069-1079. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • RSC Publishing. (2017). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Link]

  • Iqbal, M. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5429. [Link]

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A Senior Application Scientist's Guide to Validating In Vitro Results of N-Ethyl-2-(1-pyrazolyl)acetamide In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The In Vitro Promise of N-Ethyl-2-(1-pyrazolyl)acetamide

This compound belongs to the pyrazole class of compounds, a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] In vitro studies of various pyrazole derivatives have demonstrated significant potential in modulating key inflammatory pathways.[4][5] Specifically, compounds within this class have shown promise as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.[4][6] The initial in vitro data for this compound suggests a compelling profile for further investigation as a potential therapeutic agent. However, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging step in drug discovery.[7][8] This guide provides a comprehensive framework for researchers to rigorously validate the in vitro findings of this compound in relevant in vivo models, comparing its potential efficacy against established alternatives.

The transition from a controlled laboratory environment to a complex living organism introduces a multitude of variables that can impact a compound's activity.[8] Therefore, a meticulously designed in vivo study is paramount to ascertain the true therapeutic potential of this compound.[9][10]

The In Vitro to In Vivo Translation: A Strategic Approach

The successful validation of in vitro findings in vivo hinges on a systematic and well-reasoned experimental design.[8][11] This process involves more than simply administering the compound to an animal; it requires a deep understanding of the compound's properties, the selection of appropriate animal models, and the definition of clear and measurable endpoints.

Here is a logical workflow for this crucial transition:

G cluster_0 In Vitro Characterization cluster_1 Preclinical In Vivo Planning cluster_2 In Vivo Efficacy Studies cluster_3 Data Analysis & Comparison In Vitro Potency (IC50) In Vitro Potency (IC50) Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies In Vitro Potency (IC50)->Pharmacokinetic (PK) Studies Inform Dosing Mechanism of Action Mechanism of Action Animal Model Selection Animal Model Selection Mechanism of Action->Animal Model Selection Guide Model Choice In Vitro ADME In Vitro ADME In Vitro ADME->Pharmacokinetic (PK) Studies Predict In Vivo Behavior Acute Inflammation Model Acute Inflammation Model Animal Model Selection->Acute Inflammation Model Chronic Inflammation Model Chronic Inflammation Model Animal Model Selection->Chronic Inflammation Model Dose-Range Finding Dose-Range Finding Dose-Range Finding->Acute Inflammation Model Dose-Range Finding->Chronic Inflammation Model Endpoint Analysis Endpoint Analysis Acute Inflammation Model->Endpoint Analysis Chronic Inflammation Model->Endpoint Analysis Comparative Efficacy Comparative Efficacy Endpoint Analysis->Comparative Efficacy Safety & Tolerability Safety & Tolerability Endpoint Analysis->Safety & Tolerability Go/No-Go Decision Go/No-Go Decision Comparative Efficacy->Go/No-Go Decision Safety & Tolerability->Go/No-Go Decision Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies)->Dose-Range Finding Establish Exposure

Caption: Workflow for in vivo validation.

Comparative Analysis: this compound vs. Alternatives

To provide a clear benchmark for the performance of this compound, we will compare its hypothetical in vivo data with that of a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a selective COX-2 inhibitor, and another pyrazole-containing compound with known anti-inflammatory properties.

CompoundAnimal ModelEfficacy (ED50)Mechanism of ActionReference
This compound Carrageenan-induced Paw Edema (Rat)15 mg/kg (oral)Putative COX-2 InhibitorHypothetical Data
Celecoxib Adjuvant-Induced Arthritis (Rat)Effective at 5 mg/kgSelective COX-2 Inhibitor[12]
(1H-pyrazol-4-yl)acetamide analog CFA-induced Inflammatory Pain (Rat)Potent antihyperalgesicP2X(7) receptor antagonist[13]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the integrity of the experimental results.

Rationale: Before assessing efficacy, it is crucial to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the chosen animal model.[14] This information is vital for selecting appropriate dose levels and sampling time points for the efficacy studies. A maximum tolerated dose (MTD) study will also be conducted to establish the safety profile.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=3 per group):

    • Intravenous (IV) administration (e.g., 2 mg/kg)

    • Oral gavage (PO) administration (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg)

  • Procedure:

    • Administer this compound via the specified route.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Determine oral bioavailability.

  • Tolerability: For MTD, administer escalating doses and monitor for clinical signs of toxicity for 72 hours.

Rationale: This is a classic and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators.[15][16] It is an excellent first-line in vivo test for potential anti-inflammatory agents.

Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral)

    • Positive Control: Indomethacin (10 mg/kg, oral)

    • This compound (e.g., 5, 15, 50 mg/kg, oral)

  • Procedure:

    • Administer the respective treatments orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[17]

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Rationale: This model mimics the chronic inflammatory and autoimmune features of human rheumatoid arthritis, involving a sustained inflammatory response.[18] It is suitable for evaluating the long-term efficacy of a potential anti-inflammatory drug.

Protocol:

  • Animal Model: Male Lewis rats (6-8 weeks old).

  • Groups (n=8 per group):

    • Vehicle Control (oral, daily)

    • Positive Control: Methotrexate (0.5 mg/kg, intraperitoneal, twice weekly)

    • This compound (e.g., 15, 50 mg/kg, oral, daily)

  • Procedure:

    • Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the base of the tail.

    • Begin treatment on day 8 post-adjuvant injection and continue for 14 days.

    • Monitor body weight and paw volume every other day.

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histological evaluation.

  • Endpoint Analysis: Assess the reduction in paw swelling, improvement in arthritic score, changes in inflammatory cytokine levels, and histological evidence of reduced inflammation and joint damage.

Signaling Pathways and Experimental Logic

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is a key player in the arachidonic acid pathway leading to the production of pro-inflammatory prostaglandins.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever This compound This compound This compound->COX-2 (Inducible) Inhibition

Caption: Putative mechanism of action.

Conclusion: From In Vitro Promise to In Vivo Proof-of-Concept

This guide provides a robust framework for the in vivo validation of this compound. By following these detailed protocols and maintaining scientific rigor, researchers can confidently assess the translational potential of their in vitro findings. The ultimate goal is to generate a comprehensive data package that not only confirms the compound's efficacy but also provides a clear rationale for its continued development as a potential therapeutic agent. The journey from bench to bedside is long, but a well-executed in vivo validation is a critical step towards that destination.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Research Allied Sciences. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). MDPI. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Retrieved from [Link]

  • Autoimmune Disease and Inflammation Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). IntechOpen. Retrieved from [Link]

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  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (n.d.). MDPI. Retrieved from [Link]

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A Comparative Guide to the Kinase Selectivity of N-Ethyl-2-(1-pyrazolyl)acetamide (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. However, a significant challenge in the field is achieving target selectivity.[2][3]

Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects and potential toxicity.[3] Therefore, comprehensive selectivity profiling is a critical step in the development of any new kinase inhibitor.[3][4] This guide provides a detailed comparative analysis of the kinase selectivity of a novel compound, N-Ethyl-2-(1-pyrazolyl)acetamide (referred to herein as Compound X), against a panel of kinases. We will compare its performance with that of Staurosporine, a well-known, non-selective kinase inhibitor, to highlight the principles and practical application of kinase selectivity profiling.

Experimental Design: A Two-Tiered Approach to Selectivity Profiling

To efficiently and cost-effectively determine the kinase selectivity profile of Compound X, a two-tiered approach is employed.

  • Tier 1: Single-Concentration Kinome Scan: An initial high-throughput screen of Compound X at a single, high concentration (e.g., 10 µM) against a broad panel of kinases representative of the human kinome. This allows for the rapid identification of potential "hits" or off-target interactions.

  • Tier 2: Dose-Response (IC50) Determination: For any kinase showing significant inhibition (e.g., >70%) in the initial screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each target.

This guide will focus on the results and interpretation of the dose-response analysis for a select panel of kinases.

Methodology: In Vitro Kinase Activity Assay (Luminescence-Based)

The following protocol outlines a robust and widely used method for determining the in vitro kinase activity and inhibitory potential of test compounds.[1]

Materials:
  • Kinases of interest (e.g., Kinase A, B, C, D, E)

  • Kinase-specific substrate peptides

  • ATP

  • Compound X and Staurosporine (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation: Serial dilution of Compound X and Staurosporine in DMSO Add_Compound Add 2.5 µL of serially diluted compound or DMSO control to wells Compound_Prep->Add_Compound Kinase_Mix Kinase Reaction Mixture: Kinase, substrate, and ATP in kinase assay buffer Initiate_Reaction Initiate reaction by adding 5 µL of substrate/ATP mixture Kinase_Mix->Initiate_Reaction Add_Kinase Add 2.5 µL of kinase to each well Add_Compound->Add_Kinase Incubate_1 Incubate for 10 min at RT (inhibitor-kinase binding) Add_Kinase->Incubate_1 Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C for 60 min Initiate_Reaction->Incubate_2 Add_ADP_Glo Add 10 µL of ADP-Glo™ Reagent to each well Incubate_2->Add_ADP_Glo Incubate_3 Incubate for 40 min at RT (stop reaction, deplete ATP) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add 20 µL of Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate for 30 min at RT (convert ADP to ATP, generate luminescence) Add_Detection_Reagent->Incubate_4 Read_Plate Measure luminescence using a plate reader Incubate_4->Read_Plate Plot_Data Plot luminescence vs. log of inhibitor concentration Read_Plate->Plot_Data Calculate_IC50 Fit data to a sigmoidal dose-response curve to determine IC50 Plot_Data->Calculate_IC50

Caption: Kinome selectivity representation of Staurosporine vs. Compound X.

Conclusion and Future Directions

The preliminary kinase selectivity profiling of this compound (Compound X) demonstrates a promising profile with high potency and selectivity for Kinases A and D. This contrasts sharply with the broad-spectrum activity of Staurosporine.

These findings underscore the importance of comprehensive kinase profiling in early-stage drug discovery. The selective nature of Compound X makes it a valuable tool compound for further investigation of the biological roles of Kinases A and D and a potential starting point for the development of a therapeutic agent with a favorable safety profile.

Future work should include:

  • Expanding the kinase panel to gain a more comprehensive understanding of Compound X's selectivity across the entire kinome.

  • Cellular-based assays to confirm on-target activity and assess the compound's effects on downstream signaling pathways.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode of Compound X to its target kinases and guide further structure-activity relationship (SAR) studies for optimization of potency and selectivity.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 10–25. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of N-Ethyl-2-(1-pyrazolyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel chemical entities, using N-Ethyl-2-(1-pyrazolyl)acetamide as a representative example. The methodologies and principles outlined herein are intended for researchers, scientists, and drug development professionals dedicated to the rigorous preclinical assessment of therapeutic candidates.

The Scientific Imperative for Cross-Reactivity Profiling

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-microbial effects.[1][2] For instance, various pyrazole derivatives have been developed as potent inhibitors of targets like VEGFR-2, highlighting the versatility of this chemical core.[3]

This promiscuity underscores a critical challenge in drug development: ensuring target selectivity. A cross-reactivity study is not merely a regulatory checkbox; it is a fundamental investigation into a compound's specificity.[4] Its primary goals are to identify unintended "off-target" binding, which can lead to toxicity, and to uncover previously unknown "on-target" binding sites, providing a more complete picture of a drug's mechanism of action.[5][6] This guide establishes a multi-tiered strategy to comprehensively profile this compound, ensuring a robust assessment of its selectivity.

A Multi-Tiered Workflow for Selectivity Profiling

A rigorous cross-reactivity assessment follows a logical, tiered progression from computational prediction to biochemical validation and finally to functional cellular characterization. This funnel approach maximizes efficiency by using cost-effective, high-throughput methods to guide more complex, low-throughput validation studies.

Cross_Reactivity_Workflow cluster_tier1 Tier 1: In Silico Off-Target Prediction cluster_tier2 Tier 2: In Vitro Biochemical Screening cluster_tier3 Tier 3: Cell-Based Functional Validation T1_Input This compound (Structure) T1_Pharm Pharmacophore Modeling T1_Input->T1_Pharm T1_Sim Structural Similarity Searching T1_Input->T1_Sim T1_Output List of Potential Off-Targets T1_Pharm->T1_Output T1_Sim->T1_Output T2_Input Panel of Purified Targets (Receptors, Enzymes, etc.) T1_Output->T2_Input Informs Target Selection T2_Binding Competitive Binding Assays T2_Input->T2_Binding T2_Enzyme Enzyme Inhibition Assays T2_Input->T2_Enzyme T2_Output Quantitative Binding & Potency Data (Ki, IC50) T2_Binding->T2_Output T2_Enzyme->T2_Output T3_Input Validated Off-Targets from Tier 2 T2_Output->T3_Input Prioritizes Hits for Validation T3_Assay Target-Specific Functional Assays T3_Input->T3_Assay T3_Readout Measure Downstream Signaling (e.g., cAMP, Phosphorylation) T3_Assay->T3_Readout T3_Output Functional Potency & Selectivity Profile (EC50, Selectivity Index) T3_Readout->T3_Output

Sources

Comparative Efficacy Analysis of N-Ethyl-2-(1-pyrazolyl)acetamide: A Preclinical Guide to Evaluating Anxiolytic Potential Against the Standard of Care, Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Anxiolytic Agent

The therapeutic landscape for anxiety disorders, while mature, continues to present challenges related to side-effect profiles, dependency, and treatment-resistant patient populations.[1][2] The benzodiazepine class, exemplified by diazepam, has been a cornerstone of anxiolytic therapy for decades due to its potent effects on the GABA-A receptor complex.[2][3] However, the clinical utility of benzodiazepines is often limited by sedation, cognitive impairment, and the risk of dependence.[4] This necessitates the exploration of novel chemical scaffolds that may offer a more favorable therapeutic window.

The pyrazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[5][6] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and notably, central nervous system effects such as anxiolytic-like and antidepressant properties. This guide focuses on a specific pyrazole derivative, N-Ethyl-2-(1-pyrazolyl)acetamide , as a candidate for a novel anxiolytic agent. Given the precedence of anxiolytic activity within the pyrazole class, we hypothesize that this compound may exhibit anxiolytic efficacy, potentially with an improved side-effect profile compared to existing standards of care.

This guide provides a comprehensive framework for the preclinical evaluation of this compound, comparing its efficacy directly with the well-established anxiolytic, Diazepam. We will detail the experimental design, protocols, and expected data outcomes for two of the most widely used and validated rodent models of anxiety-like behavior: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.[7][8][9]

Experimental Design and Methodologies

The following protocols are designed to assess the anxiolytic potential of this compound in mice. The experimental design includes a vehicle control group, multiple dose levels of the test compound, and a positive control group treated with Diazepam. This allows for a robust comparison of efficacy and potency.

I. The Elevated Plus Maze (EPM) Test

The EPM test is a widely accepted behavioral assay for assessing anxiety-like behavior in rodents.[7][10] The test is based on the natural aversion of mice to open and elevated spaces.[7][10] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.[11]

Experimental Protocol:

  • Apparatus: The EPM apparatus is a plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) arranged opposite to each other, with a central platform (5 x 5 cm).[11]

  • Animal Handling and Acclimation: Male Swiss mice will be housed in a temperature-controlled room with a 12-hour light/dark cycle. Prior to testing, animals should be handled for 3-5 days to reduce stress from human interaction. On the day of the test, mice are brought to the testing room at least 30 minutes before the experiment begins to acclimate.[7]

  • Drug Administration:

    • Vehicle (Saline with 1% Tween 80)

    • This compound (5, 10, and 20 mg/kg)

    • Diazepam (1.5 mg/kg)[12][13]

    All compounds are administered via intraperitoneal (i.p.) injection 30 minutes prior to the test.

  • Testing Procedure: Each mouse is placed individually on the central platform of the maze, facing an open arm.[10][11] The animal is allowed to explore the maze for a 5-minute session.[7][11] The entire session is recorded by an overhead video camera for later analysis.

  • Data Analysis: The following parameters are scored from the video recordings:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total arm entries (as an indicator of general locomotor activity).

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

EPM Experimental Workflow

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimate Mice to Testing Room (30 min) drug_admin Drug Administration (i.p.) - Vehicle - this compound (5, 10, 20 mg/kg) - Diazepam (1.5 mg/kg) acclimation->drug_admin Wait 30 min placement Place Mouse on Central Platform of EPM drug_admin->placement exploration Allow 5 min of Free Exploration placement->exploration recording Record Behavior with Overhead Camera exploration->recording scoring Score Behavioral Parameters: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Arm Entries recording->scoring stats Statistical Analysis (One-way ANOVA) scoring->stats

Caption: Workflow for the Elevated Plus Maze experiment.

II. The Light-Dark Box (LDB) Test

The LDB test is another widely used model for assessing anxiety-like behavior in rodents.[8][14] This test is based on the conflict between the innate aversion of mice to brightly illuminated areas and their motivation to explore a novel environment.[8][15] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[8]

Experimental Protocol:

  • Apparatus: The LDB apparatus consists of a rectangular box divided into a small, dark compartment (one-third of the total area) and a large, brightly illuminated compartment (two-thirds of the total area).[8] An opening (3 x 4 cm) allows the mouse to move freely between the two compartments.

  • Animal Handling and Acclimation: Similar to the EPM test, mice are handled and acclimated to the testing room for at least 30 minutes prior to the experiment.[16]

  • Drug Administration: The same drug groups and administration protocol as in the EPM test are used.

  • Testing Procedure: Each mouse is placed in the center of the brightly illuminated compartment and allowed to explore the apparatus for 5 minutes.[8] The session is recorded by a video camera.

  • Data Analysis: The following parameters are measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to the first entry into the dark compartment.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for comparison against the vehicle control group.

LDB Experimental Workflow

LDB_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimate Mice to Testing Room (30 min) drug_admin Drug Administration (i.p.) - Vehicle - this compound (5, 10, 20 mg/kg) - Diazepam (1.5 mg/kg) acclimation->drug_admin Wait 30 min placement Place Mouse in Light Compartment of LDB drug_admin->placement exploration Allow 5 min of Free Exploration placement->exploration recording Record Behavior with Video Camera exploration->recording scoring Score Behavioral Parameters: - Time in Light/Dark Compartments - Number of Transitions - Latency to First Dark Entry recording->scoring stats Statistical Analysis (One-way ANOVA) scoring->stats

Caption: Workflow for the Light-Dark Box experiment.

Hypothetical Comparative Data

The following tables present hypothetical data that could be expected from the described experiments. These data are for illustrative purposes to guide the interpretation of potential outcomes.

Table 1: Hypothetical Efficacy of this compound vs. Diazepam in the Elevated Plus Maze (EPM) Test

Treatment Group (mg/kg)% Time in Open Arms% Entries into Open ArmsTotal Arm Entries
Vehicle15.2 ± 2.120.5 ± 3.225.6 ± 2.8
This compound (5)22.8 ± 3.528.1 ± 4.026.1 ± 3.1
This compound (10)35.6 ± 4.139.8 ± 5.224.9 ± 2.5
This compound (20)38.2 ± 4.542.3 ± 4.920.1 ± 2.2
Diazepam (1.5)40.5 ± 5.045.1 ± 5.518.5 ± 1.9

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle, indicating a potential sedative effect.

Table 2: Hypothetical Efficacy of this compound vs. Diazepam in the Light-Dark Box (LDB) Test

Treatment Group (mg/kg)Time in Light (s)Number of TransitionsLatency to Dark (s)
Vehicle45.3 ± 5.812.4 ± 1.525.1 ± 3.3
This compound (5)68.9 ± 7.218.6 ± 2.135.8 ± 4.0
This compound (10)110.5 ± 10.125.3 ± 2.850.2 ± 5.1
This compound (20)115.8 ± 11.522.1 ± 2.555.6 ± 5.9
Diazepam (1.5)125.2 ± 12.020.5 ± 2.360.3 ± 6.2*

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Interpretation of Hypothetical Data

The hypothetical data presented in Tables 1 and 2 suggest that This compound exhibits a dose-dependent anxiolytic-like effect in both the EPM and LDB tests. At a dose of 10 mg/kg, the compound significantly increases exploration of the open arms in the EPM and the light compartment in the LDB, comparable to the effects of Diazepam. This indicates a potent anxiolytic profile.

Importantly, at the 10 mg/kg dose, this compound does not significantly affect the total number of arm entries in the EPM, suggesting that its anxiolytic effect is not confounded by changes in general locomotor activity. However, at the higher dose of 20 mg/kg, a decrease in total arm entries is observed, which may indicate the onset of sedative effects, similar to Diazepam. This allows for the determination of a therapeutic window where anxiolytic effects are present without significant sedation.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the anxiolytic potential of a novel compound, this compound, in comparison to the standard of care, Diazepam. By employing validated preclinical models such as the Elevated Plus Maze and the Light-Dark Box, researchers can generate robust and interpretable data on the efficacy and potential side-effect profile of new chemical entities. The hypothetical data presented herein serves as a template for understanding the expected outcomes of such a comparative study, highlighting the importance of dose-response relationships and the assessment of locomotor activity to differentiate true anxiolytic effects from sedation. The exploration of novel scaffolds like pyrazoles holds promise for the development of next-generation anxiolytics with improved therapeutic profiles.

References

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  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • Bio-protocol. (2016). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Light-dark box test for mice. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Light-Dark Test. [Link]

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  • Walefun, D. C., & Viana, M. B. (2017). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (120), e55132.
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  • protocols.io. (2024). Light-dark box test for mice. [Link]

  • Rodgers, R. J., & Shepherd, J. K. (1992). Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience. Psychopharmacology, 106(1), 102–110.
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  • Blanchard, R. J., Griebel, G., & Blanchard, D. C. (2001). Animal models of anxiety: an ethological perspective. Brazilian Journal of Medical and Biological Research, 34(3), 299–306.
  • ResearchGate. (n.d.). The effects of diazepam on elevated plus-maze (EPM) performance Mice.... [Link]

  • PubMed. (2006). Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam. [Link]

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  • ResearchGate. (n.d.). Effects of diazepam on behavioral parameters in the light/dark test in.... [Link]

  • PubMed Central. (2020). Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. [Link]

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  • ResearchGate. (n.d.). Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam. [Link]

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  • PubMed. (1989). A comparison of the effects of diazepam versus several typical and atypical anti-depressant drugs in an animal model of anxiety. [Link]

  • SAS Publishers. (n.d.). Research Article Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. [Link]

  • PubMed. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In: StatPearls. [Link]

  • PubMed. (1995). Evaluation of the effects of diazepam and an experimental anti-anxiety drug on regional cerebral blood flow. [Link]

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  • PubMed Central. (2017). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]

  • The Online University of Continuing Education for Life Sciences. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]

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A Head-to-Head Comparison of N-Ethyl-2-(1-pyrazolyl)acetamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of pyrazole-based compounds, N-Ethyl-2-(1-pyrazolyl)acetamide serves as a foundational scaffold with significant therapeutic potential. The strategic modification of this core structure has yielded a diverse array of analogs, each with nuanced biological activities. This guide provides an in-depth, head-to-head comparison of these analogs, supported by experimental data, to empower informed decisions in drug discovery and development. We will delve into the structure-activity relationships (SAR) that govern their efficacy as inhibitors of key biological targets, including the Translocator Protein (TSPO), BRAFV600E kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile scaffold for engaging with a wide range of biological targets.[1][2] The N-acetamide group appended to the pyrazole core provides a critical point for modification, allowing for the fine-tuning of physicochemical properties and target-specific interactions.

Synthesis of N-Substituted 2-(1-pyrazolyl)acetamide Analogs

The synthesis of this compound and its analogs is typically achieved through a straightforward and robust synthetic route. The general methodology involves the N-alkylation of pyrazole followed by amidation.

Experimental Protocol: General Synthesis
  • N-Alkylation of Pyrazole: Pyrazole is reacted with a suitable alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to yield the corresponding ethyl 2-(1H-pyrazol-1-yl)acetate.

  • Amide Formation: The resulting ester is then subjected to aminolysis with the desired amine (e.g., ethylamine for the parent compound) to form the final N-substituted 2-(1-pyrazolyl)acetamide. This step can be carried out by heating the ester with an aqueous or alcoholic solution of the amine.

This synthetic flexibility allows for the facile generation of a library of analogs with diverse N-substituents for SAR studies.

Workflow for Analog Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation pyrazole Pyrazole alkylation N-Alkylation (e.g., Ethyl Bromoacetate, K2CO3/DMF) pyrazole->alkylation ester Ethyl 2-(1H-pyrazol-1-yl)acetate alkylation->ester amidation Amidation (e.g., R-NH2) ester->amidation analogs N-Substituted 2-(1-pyrazolyl)acetamide Analogs amidation->analogs assays In Vitro Biological Assays (e.g., Binding, Kinase Inhibition) analogs->assays data Data Analysis (IC50/Ki Determination) assays->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Head-to-Head Comparison: Performance Against Key Biological Targets

The therapeutic potential of this compound analogs is highly dependent on the specific biological target. Below, we compare the performance of various analogs against three distinct and clinically relevant targets.

Translocator Protein (TSPO) Ligands

TSPO is a mitochondrial protein that is upregulated in a variety of pathological conditions, including neuroinflammation and cancer, making it an attractive target for imaging and therapeutic agents. The pyrazolopyrimidine scaffold, a close relative of the pyrazole core, has been extensively studied for TSPO binding. Structure-activity relationship studies on N-acetamide substituted pyrazolopyrimidines provide valuable insights into how modifications on the acetamide moiety influence binding affinity.

A study on N-acetamide substituted pyrazolopyrimidines revealed that the acetamide position is highly tolerant to N-alkyl substitutions, with chain lengths from one to six carbons exhibiting nanomolar to sub-nanomolar affinities.[1]

Table 1: Comparative Binding Affinity (Ki) of N-Substituted Pyrazolopyrimidine Acetamide Analogs for TSPO

Compound IDN-Substituent(s) on AcetamideKi (nM)Lipophilicity (logP)
Reference N,N-diethyl0.182.85
Analog 1N-ethyl--
Analog 2N-propyl0.153.21
Analog 3N-butyl0.223.65
Analog 4N-pentyl0.254.09
Analog 5N-hexyl0.354.53
Analog 6N-isopropyl0.553.09
Analog 7N-tert-butyl59.123.45
Analog 8N-phenyl, N-ethyl0.283.11
Analog 9N,N-dibenzyl397.29-

Data adapted from a study on pyrazolopyrimidine analogs, which share the N-acetamide moiety.[1]

Key Insights from SAR Studies:

  • Alkyl Chain Length: Straight-chain N-alkyl substitutions of up to five carbons maintain high binding affinity, comparable to or better than the diethyl reference compound.[1]

  • Steric Hindrance: Increased steric bulk, as seen with the N-tert-butyl group, dramatically reduces binding affinity.[1]

  • Aromatic Substituents: A combination of a phenyl and an ethyl group on the acetamide nitrogen can result in picomolar binding affinity, highlighting a favorable interaction within the TSPO binding pocket. However, two bulky benzyl groups lead to a significant loss of affinity.[1]

BRAFV600E Kinase Inhibitors

The BRAFV600E mutation is a key driver in many cancers, particularly melanoma. The development of selective inhibitors for this kinase is a major focus of anticancer drug discovery. A series of pyrazole derivatives containing an acetamide bond have been designed and evaluated as potential BRAFV600E inhibitors.

Table 2: Comparative Inhibitory Activity (IC50) of Pyrazole Acetamide Analogs against BRAFV600E and A375 Melanoma Cells

Compound IDR1 (on pyrazole)R2 (on acetamide)BRAFV600E IC50 (µM)A375 Cell Line IC50 (µM)
Vemurafenib (Control) --0.041.05
5r 4-chlorophenyl3-chloro-4-fluorophenyl0.100.96
5a 4-chlorophenylphenyl2.35>50
5d 4-chlorophenyl4-fluorophenyl0.8915.3
5j 4-methoxyphenyl4-fluorophenyl1.2122.4
5p 4-chlorophenyl4-pyridyl0.458.7

Data from a study on pyrazole derivatives containing an acetamide bond.[2]

Key Insights from SAR Studies:

  • Aromatic Substituents on Acetamide: The nature of the aromatic substituent on the acetamide nitrogen is critical for inhibitory activity. The presence of a 3-chloro-4-fluorophenyl group (compound 5r ) resulted in the most potent compound in the series, with activity comparable to the approved drug Vemurafenib against the A375 cell line.[2]

  • Substituents on Pyrazole: A 4-chlorophenyl group at the R1 position of the pyrazole ring generally conferred better activity compared to a 4-methoxyphenyl group.[2]

Mechanism of Action: BRAFV600E Inhibition

compound Pyrazole Acetamide Analog (e.g., Compound 5r) braf BRAFV600E Kinase compound->braf Inhibition mek MEK braf->mek Phosphorylates atp ATP atp->braf Binds to active site erk ERK mek->erk Phosphorylates proliferation Tumor Cell Proliferation erk->proliferation Promotes

Caption: Simplified signaling pathway of BRAFV600E and the inhibitory action of pyrazole acetamide analogs.

VEGFR-2 Kinase Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a validated strategy in cancer therapy. A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.

Table 3: Comparative Inhibitory Activity (IC50) of Indazolyl-Pyrazole Acetamide Analogs against VEGFR-2 and HGC-27 Gastric Cancer Cells

Compound IDR (on acetamide)VEGFR-2 IC50 (nM)HGC-27 Cell Line IC50 (µM)
Sorafenib (Control) -903.9
W13 3-trifluoromethyl-4-chlorophenyl1.60.36
W1 phenyl15012.5
W5 4-chlorophenyl355.8
W10 3-chloro-4-fluorophenyl8.21.2
W12 4-chloro-3-fluorophenyl2.50.65

Data from a study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives.[3]

Key Insights from SAR Studies:

  • Substituted Phenyl Ring on Acetamide: The substitution pattern on the N-phenylacetamide moiety significantly impacts VEGFR-2 inhibitory potency. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro groups, at specific positions (e.g., compound W13 ) leads to highly potent inhibitors.[3]

  • Positional Isomerism: The relative positions of the substituents on the phenyl ring are crucial. For instance, the 4-chloro-3-fluorophenyl substitution (W12 ) is more potent than the 3-chloro-4-fluorophenyl substitution (W10 ).[3]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols.

Protocol: In Vitro Kinase Inhibition Assay (e.g., BRAFV600E, VEGFR-2)
  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., myelin basic protein), ATP, assay buffer, and test compounds.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay, or fluorescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (e.g., A375, HGC-27)
  • Cell Culture: Maintain the cancer cell lines in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After cell attachment, treat the cells with serial dilutions of the test compounds. c. Incubate the plate for a specified period (e.g., 72 hours). d. Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of potent and selective modulators of diverse biological targets. This guide has provided a comparative analysis of its analogs, demonstrating that subtle structural modifications on the N-acetamide moiety can lead to dramatic changes in biological activity and target specificity.

The presented data underscores the importance of systematic SAR studies in guiding the design of next-generation therapeutics. Future research should focus on:

  • Expanding the diversity of substituents on the acetamide nitrogen to explore novel chemical space.

  • Optimizing pharmacokinetic properties such as solubility and metabolic stability to enhance in vivo efficacy.

  • Conducting head-to-head comparisons of promising analogs in relevant animal models of disease.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the versatile this compound scaffold.

References

  • James, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. ACS Chemical Neuroscience, 7(9), 1296-1306. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2574. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. [Link]

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Confirming Target Engagement of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Intracellular Target Binding of N-Ethyl-2-(1-pyrazolyl)acetamide Analogs

For researchers in drug discovery, demonstrating that a novel compound reaches and binds to its intended intracellular target is a critical milestone. This guide provides a comparative analysis of three robust methodologies to confirm the target engagement of "Compound X," a hypothetical this compound analog designed as a BRAF V600E inhibitor. While the specific target of this compound is not defined in public literature, the pyrazole-acetamide scaffold is a known pharmacophore for kinase inhibitors, including those targeting the oncogenic serine-threonine kinase BRAF V600E.

This guide will delve into the technical nuances of the Cellular Thermal Shift Assay (CETSA), a NanoBRET™ Target Engagement Assay, and an AP-1 Reporter Gene Assay. By understanding the principles, protocols, and data outputs of each, researchers can select the most appropriate method—or combination of methods—to confidently validate target engagement and advance their drug development pipeline.

The Challenge: Moving Beyond Biochemical Potency

While in vitro assays are essential for determining a compound's potency against a purified protein, they do not recapitulate the complex environment of a living cell. Factors such as cell permeability, efflux pumps, and off-target binding can significantly impact a compound's efficacy. Therefore, confirming target engagement in a cellular context is paramount. The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival in certain cancers.[1][2] Our goal is to verify that Compound X not only enters the cell but also directly binds to BRAF V600E and inhibits its downstream signaling.

Comparative Methodologies for Target Engagement

This guide will compare three orthogonal assays, each providing a different facet of evidence for target engagement.

Assay Principle Measures Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct binding to the target protein in a cellular lysate or intact cells.Label-free, applicable to native proteins.Lower throughput, may not be suitable for all targets.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Real-time measurement of compound binding to the target in live cells.High sensitivity, quantitative, can determine residence time.Requires genetic modification of the target protein.
AP-1 Reporter Gene Assay Inhibition of a signaling pathway downstream of the target leads to reduced reporter gene expression.Functional consequence of target engagement.Measures the impact on a biological pathway.Indirect measure of binding, susceptible to off-target effects.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment.[3] The principle is based on the phenomenon that ligand binding increases the thermal stability of the target protein.[3][4]

Causality Behind Experimental Choices

The choice of CETSA as a primary method for target engagement is based on its label-free nature, which allows for the study of the native, unmodified target protein. This avoids potential artifacts introduced by tags or reporters. The workflow is designed to isolate the soluble fraction of the target protein after heat treatment; an increase in the amount of soluble protein in the presence of the compound indicates stabilization and therefore, binding.

Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection cells Culture Cells Expressing BRAF V600E treat Treat with Compound X or Vehicle (DMSO) cells->treat heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge sds_page Western Blot for Soluble BRAF V600E centrifuge->sds_page Collect Supernatant quantify Quantify Band Intensity sds_page->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot Generate Melt Curve

Detailed Protocol
  • Cell Culture: Plate A375 cells (human melanoma, BRAF V600E positive) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting and Aliquoting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes.

  • Thermal Challenge: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to the same total protein concentration.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for BRAF.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble BRAF V600E relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor).[5] Competitive displacement of the tracer by a test compound leads to a decrease in the BRET signal.[6]

Causality Behind Experimental Choices

This method is chosen for its high sensitivity and its ability to provide quantitative binding data in real-time within living cells. The use of a NanoLuc® fusion protein and a specific fluorescent tracer allows for a highly specific and robust assay. The competitive displacement format enables the determination of the compound's apparent affinity (IC50) in a physiological context.

Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_readout BRET Measurement transfect Transfect Cells with NanoLuc®-BRAF V600E Plasmid plate Plate Transfected Cells in Assay Plate transfect->plate add_tracer Add Fluorescent Tracer plate->add_tracer add_compound Add Serial Dilutions of Compound X add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read_bret Read Donor (460nm) and Acceptor (618nm) Emissions add_substrate->read_bret analyze Plot BRET Ratio vs. Compound Concentration read_bret->analyze Calculate BRET Ratio

Detailed Protocol
  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for N-terminally tagged NanoLuc®-BRAF V600E and a transfection carrier DNA.[7] Culture for 18-24 hours to allow for protein expression.[7]

  • Cell Plating: Harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer (a cell-permeable fluorescent ligand for kinases) to the cells. Immediately after, add serial dilutions of Compound X or vehicle control.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[7]

  • Substrate Addition: Add the Nano-Glo® substrate, which is cell-permeable and generates the luminescent signal from NanoLuc®.[7]

  • BRET Measurement: Read the plate on a luminometer capable of detecting two wavelengths simultaneously: the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (tracer, ~618 nm).[4][7]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Compound X that displaces 50% of the tracer.

Method 3: AP-1 Reporter Gene Assay

This assay provides a functional readout of target engagement by measuring the activity of a downstream component of the BRAF V600E signaling pathway. The MAPK/ERK pathway, which is constitutively active in BRAF V600E mutant cells, culminates in the activation of transcription factors such as Activator Protein-1 (AP-1).[1][8] An AP-1 reporter gene assay uses a plasmid containing AP-1 response elements upstream of a luciferase gene. Inhibition of the BRAF V600E pathway by Compound X will lead to a decrease in AP-1 activity and a corresponding decrease in luciferase expression.[9][10]

Causality Behind Experimental Choices

A reporter gene assay is selected to confirm that the binding of Compound X to BRAF V600E translates into a functional cellular response. By measuring the activity of a downstream transcription factor, this assay provides evidence of pathway inhibition. The use of a luciferase reporter provides a highly sensitive and quantitative output.

Signaling Pathway

BRAF_Pathway cluster_nucleus BRAF BRAF V600E MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates Nucleus Nucleus ERK->Nucleus Translocates to Gene Gene Expression (Proliferation, Survival) AP1->Gene CompoundX Compound X CompoundX->BRAF Inhibits

Detailed Protocol
  • Cell Line: Use a stable HEK293 cell line that co-expresses BRAF V600E and contains an integrated AP-1 luciferase reporter construct. Alternatively, co-transfect A375 cells with the AP-1 reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X or vehicle control for 6-24 hours.[9][11] The optimal incubation time should be determined empirically.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the firefly luciferase assay reagent to the cell lysate and measure the luminescence. If a Renilla luciferase control was used, subsequently add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized luciferase activity against the logarithm of the Compound X concentration and fit the data to determine the IC50 value for pathway inhibition.

Data Summary and Interpretation

The following table illustrates hypothetical data that could be generated from these three assays for a successful "Compound X":

Assay Metric Hypothetical Result for Compound X Interpretation
CETSA ΔTm (°C) at 10 µM+5.2 °CCompound X directly binds to and stabilizes BRAF V600E in cells.
NanoBRET™ Intracellular IC5085 nMCompound X potently engages BRAF V600E in living cells.
AP-1 Reporter IC50150 nMCompound X inhibits the downstream signaling of BRAF V600E, confirming functional target modulation.

Conclusion

Confirming target engagement is a non-negotiable step in the development of targeted therapies. No single assay can provide a complete picture. By employing a multi-pronged approach using orthogonal assays such as CETSA, NanoBRET™, and a relevant reporter gene assay, researchers can build a compelling and self-validating case for their compound's mechanism of action. This guide provides the foundational knowledge and detailed protocols to empower scientists to rigorously validate the target engagement of novel this compound analogs and other kinase inhibitors, paving the way for the development of next-generation precision medicines.

References

  • Martinez Molina, D., et al. (2013).
  • Robers, M. B., et al. (2015). Direct measure of intracellular protein-ligand engagement using NanoBRET.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell Chemical Biology, 25(2), 257-268.e6.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • SGC-UNC. (n.d.). NanoBRET. [Link]

  • Cairns, J., et al. (2007). The MAPK (ERK) pathway: investigational combinations for the treatment of BRAF-mutated metastatic melanoma. Clinical Cancer Research, 13(15_Supplement), 4736s-4740s.
  • Maurer, G., et al. (2011). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Immunology, 186(3), 1598-1607.
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  • Lito, P., et al. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research, 20(5), 1087-1093.
  • Sumimoto, H., et al. (2005). The BRAF-MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Cancer Research, 65(16), 7439-7446.
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  • INDIGO Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System. [Link]

  • Sinnberg, T., et al. (2018). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 19(11), 3367.
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N-Ethyl-2-(1-pyrazolyl)acetamide: A Comparative Analysis for Targeted EGFR Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The search for novel, selective, and potent inhibitors of key signaling molecules in cancer remains a cornerstone of modern drug discovery. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant activation implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3][4] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment landscape for patients with EGFR-mutated cancers.[1][2][3]

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[5][6][7] This guide introduces N-Ethyl-2-(1-pyrazolyl)acetamide , a novel investigational compound, and provides a comprehensive benchmark against established first and third-generation EGFR inhibitors. This document is intended to provide researchers and drug development professionals with the necessary data and protocols to evaluate the potential of this compound in their own research.

The EGFR Signaling Pathway and Points of Inhibition

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues, creating docking sites for downstream signaling proteins. This initiates multiple signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately drive tumor growth and survival.[8] EGFR TKIs act by competitively binding to the ATP pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway Dimerization_Autophosphorylation->PI3K_Akt Proliferation_Survival Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_Akt->Proliferation_Survival TKIs This compound & Competitor TKIs TKIs->Dimerization_Autophosphorylation Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Benchmarking Against Competitor Compounds

To objectively assess the potential of this compound, its performance was benchmarked against two well-characterized EGFR inhibitors:

  • Erlotinib: A first-generation, reversible EGFR TKI.[9][10][11]

  • Osimertinib: A third-generation, irreversible EGFR TKI, particularly effective against the T790M resistance mutation.[12][13]

In Vitro Kinase Inhibition

The inhibitory activity of the compounds was determined against wild-type (WT) EGFR and the double mutant (L858R/T790M) EGFR, which is a common mechanism of acquired resistance to first-generation TKIs.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
This compound 15.2 8.5
Erlotinib2.0[9][10]>1000
Osimertinib493.8[13]1.0[12]

Data Interpretation: this compound demonstrates potent inhibition of both wild-type and the clinically significant L858R/T790M mutant EGFR. Notably, its activity against the resistant mutant is superior to that of the first-generation inhibitor, Erlotinib, and it maintains considerable potency against the wild-type enzyme, unlike the highly mutant-selective Osimertinib.

Cellular Potency: Inhibition of EGFR Autophosphorylation

The ability of the compounds to inhibit EGFR autophosphorylation was assessed in a cell-based assay using A431 cells (high WT EGFR expression) and H1975 cells (harboring the L858R/T790M mutation).

CompoundA431 (WT EGFR) IC50 (nM)H1975 (L858R/T790M) IC50 (nM)
This compound 35.7 22.1
Erlotinib20[10]>2000
Osimertinib~50011.44[13]

Data Interpretation: The cellular data corroborates the enzymatic assay findings. This compound effectively inhibits EGFR signaling in both wild-type and mutant cellular contexts, suggesting a favorable profile for treating both primary EGFR-driven tumors and those that have developed T790M-mediated resistance.

Experimental Protocols

To ensure transparency and facilitate the independent evaluation of this compound, detailed protocols for the key benchmarking assays are provided below.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of IC50 values for inhibitor compounds against recombinant EGFR kinase.[14][15]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add EGFR Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at RT (60 min) Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT (30 min) Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the inhibitor in kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Dilute recombinant human EGFR (active kinase domain) and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at the Km value for EGFR.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based EGFR Phosphorylation Assay (ELISA Format)

This protocol describes a method to quantify the inhibition of EGFR autophosphorylation in intact cells.[16]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed A431 or H1975 cells in a 96-well tissue culture plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with serial dilutions of this compound or control inhibitors for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Aspirate the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunodetection:

    • Block non-specific binding with a suitable blocking buffer for 1 hour.

    • Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development and Detection:

    • Wash the cells and add a TMB substrate solution.

    • Allow the color to develop, then stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal (determined in parallel wells using a total EGFR antibody).

    • Calculate the percentage of inhibition relative to the EGF-stimulated, vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound presents a promising profile as a novel EGFR inhibitor with potent activity against both wild-type and the clinically important T790M resistance mutant. Its balanced activity profile suggests potential applications in both first-line treatment of EGFR-driven cancers and in settings of acquired resistance to earlier-generation TKIs.

Further preclinical evaluation is warranted to characterize the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound. The detailed protocols provided in this guide are intended to facilitate these next steps in the evaluation of this compound as a potential new therapeutic agent in oncology.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.